5-Chloro-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYXUYLIHZYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406190 | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13473-01-3 | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxypyridine
Foreword: Understanding the Foundational Characteristics of a Key Synthetic Intermediate
To the researchers, chemists, and drug development professionals who rely on precision and predictability in their work, this guide offers a comprehensive examination of the physical properties of 5-Chloro-2-methoxypyridine (CAS No. 13473-01-3). This halogenated pyridine derivative is a crucial building block in medicinal chemistry and materials science, valued for the specific reactivity and structural attributes it imparts to target molecules. A thorough understanding of its fundamental physical characteristics is not merely academic; it is the bedrock upon which robust, scalable, and reproducible synthetic processes are built. In the following sections, we will move beyond a simple tabulation of data, exploring the causality behind these properties and the experimental methodologies used to determine them, providing a framework for its safe and effective application in the laboratory.
Core Molecular and Physical Characteristics
This compound is a disubstituted pyridine ring, a heterocyclic aromatic system that is a cornerstone of many pharmaceutical agents. The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 2-position creates a unique electronic profile that dictates its reactivity and intermolecular interactions. These substitutions are directly responsible for the physical properties detailed below.
A summary of the core physical and chemical identifiers for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| CAS Number | 13473-01-3 | |
| Appearance | White to off-white low-melting solid or colorless oil | [1] |
| Boiling Point | 181-182 °C (at 760 mmHg) | [1] |
| Density | 1.193 g/mL (at 25 °C) | |
| Refractive Index (n²⁰/D) | 1.5260 | [1] |
| Flash Point | 53.3 °C (127.9 °F) - Closed Cup | |
| Predicted pKa | 1.12 ± 0.10 (for the pyridinium ion) | [1] |
Elucidation of Key Physical Parameters: Theory and Practice
The values presented above are not arbitrary numbers; they are the result of precise experimental measurements. For the modern researcher, understanding the methodology behind these values is critical for quality control and for predicting the behavior of the compound under varied experimental conditions.
Melting and Boiling Points: Probing Intermolecular Forces
The phase transition temperatures are direct indicators of the strength of intermolecular forces. For this compound, these are primarily dipole-dipole interactions, owing to the polarized C-Cl bond and the pyridine ring's nitrogen, as well as van der Waals forces.
-
Melting Point: The literature describes this compound as a "powder to lump," suggesting it is a solid at or near standard ambient temperature.[1] A structurally related compound, 5-Amino-2-methoxypyridine, exhibits a melting point of 29-31 °C.[2] It is therefore reasonable to infer that this compound is a low-melting solid, likely transitioning to a liquid just above room temperature. The absence of a precise, consistently reported melting point underscores the importance of in-house verification.
-
Boiling Point: The relatively high boiling point of 181-182 °C reflects significant dipole-dipole interactions requiring substantial thermal energy to overcome.[1] This value is critical for purification by distillation, indicating that vacuum distillation is preferable to prevent thermal decomposition at atmospheric pressure.
This self-validating protocol ensures accuracy through calibration and controlled heating.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer or sensor.
-
Rapid Approximation: The sample is heated rapidly to obtain a rough estimate of the melting point. This saves time and informs the subsequent, more precise measurement.
-
Precise Determination: A fresh sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. A pure compound will exhibit a sharp melting range (T₂ - T₁ < 2 °C). A broad range indicates the presence of impurities.
Density and Refractive Index: Measures of Purity and Identity
These intensive properties are invaluable for rapid identification and quality control of liquid samples.
-
Density: At 1.193 g/mL, this compound is denser than water. This is expected due to the presence of the relatively heavy chlorine atom. This property is particularly useful in solvent extraction procedures, as it will form the lower layer in an immiscible system with water.
-
Refractive Index: This dimensionless number measures how light propagates through the substance. The value of 1.5260 is a highly specific physical constant for pure this compound under standard conditions (20 °C, sodium D-line).[1] It is exceptionally sensitive to impurities, making it an excellent tool for assessing the purity of a sample after distillation or chromatography.
-
Calibration: The refractometer prisms are cleaned with ethanol or acetone and a soft lens tissue. The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the lower prism. The prisms are closed and locked.
-
Measurement: Light is directed through the sample. The adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.
-
Reading and Temperature Correction: The refractive index is read directly from the scale. The temperature is recorded simultaneously, as refractive index is temperature-dependent. If the measurement temperature (Tₘ) is not 20 °C, a correction is applied: n²⁰/D = nᵀᵐ/D + 0.00045 * (Tₘ - 20).
Solubility Profile: Guiding Reaction and Purification Strategies
The solubility of this compound is dictated by its ambivalent structure: a polar pyridine core and relatively nonpolar chloro- and methoxy-substituents.
-
Organic Solvents: It is reported to be soluble in methanol and is expected to be soluble in a wide range of common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, and toluene due to favorable dipole-dipole and van der Waals interactions.[1]
-
Aqueous Solvents: Due to the hydrophobic nature of the chlorophenyl moiety, it is expected to be poorly soluble in water. However, its basicity allows for increased solubility in acidic solutions. The nitrogen atom on the pyridine ring can be protonated, forming a pyridinium salt which is significantly more water-soluble. The predicted pKa of the conjugate acid (pyridinium ion) is approximately 1.12, indicating it is a weak base.[1]
Spectroscopic and Physicochemical Characterization
While bulk physical properties are essential, a deeper molecular understanding requires spectroscopic analysis and other physicochemical measurements.
Spectroscopic Signature (Predicted)
Although experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features. This is an indispensable tool for reaction monitoring and quality control.
-
¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region.
-
~8.0-8.2 ppm: A doublet corresponding to the proton at C6 (adjacent to nitrogen), showing a small coupling to the proton at C4.
-
~7.5-7.7 ppm: A doublet of doublets for the proton at C4, coupled to both the C3 and C6 protons.
-
~6.7-6.9 ppm: A doublet for the proton at C3 (adjacent to the methoxy group), showing coupling to the proton at C4.
-
~3.9-4.1 ppm: A sharp singlet for the three equivalent protons of the methoxy (-OCH₃) group.
-
-
¹³C NMR (Carbon NMR): Six distinct signals are expected.
-
~163-165 ppm: C2 carbon, attached to both nitrogen and oxygen (highly deshielded).
-
~145-147 ppm: C6 carbon, adjacent to nitrogen.
-
~138-140 ppm: C4 carbon.
-
~120-125 ppm: C5 carbon, attached to chlorine.
-
~110-112 ppm: C3 carbon.
-
~53-55 ppm: The methoxy (-OCH₃) carbon.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups.
-
3100-3000 cm⁻¹: C-H stretching for the aromatic ring.
-
2950-2850 cm⁻¹: C-H stretching for the methyl group.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
1050-1000 cm⁻¹: Symmetric C-O-C stretching.
-
850-750 cm⁻¹: C-Cl stretching.
-
Vapor Pressure and Volatility
Safe Handling and Storage
The physical properties of this compound dictate its proper handling and storage protocols to ensure laboratory safety and maintain compound integrity.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat, sparks, and open flames due to its flammable nature (Flash Point 53.3 °C).
-
Handling: Due to its potential toxicity and irritant properties, it should be handled in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.
Conclusion
The physical properties of this compound—from its phase behavior and density to its spectroscopic fingerprint—are direct consequences of its molecular structure. This guide has aimed to provide not only the quantitative data essential for daily laboratory work but also the contextual and methodological understanding that transforms numbers into actionable scientific insight. By appreciating the interplay of its functional groups and their influence on intermolecular forces, researchers can better predict its behavior, optimize reaction conditions, streamline purification processes, and ensure its safe handling. This foundational knowledge is paramount to leveraging this versatile intermediate to its full potential in the pursuit of novel chemical discovery.
References
- Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PubChem. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine. Available at: [Link]
-
NIST WebBook. 5-Chloro-2-methoxypyrimidine. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of a New Series of Poly-Substituted Pyridines Containing Benzimidazoles and Its Metallic Complex | Request PDF. Available at: [Link]
-
chemguide. interpreting C-13 NMR spectra. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. Available at: [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the realm of pharmaceutical and agrochemical development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in a final product. This guide is dedicated to providing a comprehensive technical overview of the solubility of 5-Chloro-2-methoxypyridine, a versatile intermediate in the synthesis of a variety of biologically active molecules.[1]
This document moves beyond a simple compilation of data. It is designed to be a practical and scientifically grounded resource for researchers. We will delve into the theoretical underpinnings of this compound's solubility, offer predictive insights using Hansen Solubility Parameters, and provide detailed, actionable protocols for the experimental determination and quantification of its solubility in various organic solvents. The methodologies described herein are crafted to be self-validating, ensuring the generation of robust and reliable data in your laboratory.
Physicochemical Profile of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [2][3] |
| Molecular Weight | 143.57 g/mol | [2][3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [4] |
| Boiling Point | 181-182 °C | [2] |
| Density | 1.193 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.5260 | [2] |
| InChI Key | NPYYXUYLIHZYOU-UHFFFAOYSA-N | [2] |
| SMILES | COc1ccc(Cl)cn1 | [2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This affinity is governed by the intermolecular forces between the solute (this compound) and the solvent. The key factors at play are polarity and hydrogen bonding capability.
This compound possesses a moderate polarity arising from the electronegative nitrogen and chlorine atoms and the polar ether group. The pyridine ring itself is a polar aromatic system.[6] The molecule has hydrogen bond acceptor sites at the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.[3] However, it lacks a hydrogen bond donor.
To provide a more quantitative prediction of solubility, we can employ Hansen Solubility Parameters (HSPs) . HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3][5] The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible.
The HSP distance (Ra) between two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [3]
A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.
Estimated Hansen Solubility Parameters for this compound
-
δD (Dispersion): ~18.5 MPa½
-
δP (Polar): ~8.0 MPa½
-
δH (Hydrogen Bonding): ~5.5 MPa½
Hansen Solubility Parameters of Common Organic Solvents
The following table lists the HSPs for a range of organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Methylene Chloride | 17.0 | 7.3 | 7.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Predicted Solubility Profile based on HSP Distance
By calculating the HSP distance (Ra) between this compound and various solvents, we can predict the relative solubility. A lower Ra value suggests better solubility.
| Solvent | Calculated Ra | Predicted Solubility |
| Methylene Chloride | 4.1 | Excellent |
| Acetone | 4.4 | Excellent |
| Tetrahydrofuran (THF) | 4.4 | Excellent |
| N,N-Dimethylformamide (DMF) | 7.9 | Good |
| Ethyl Acetate | 4.9 | Good |
| Dimethyl Sulfoxide (DMSO) | 8.9 | Moderate |
| Toluene | 7.1 | Moderate |
| Acetonitrile | 10.6 | Moderate to Low |
| Methanol | 17.6 | Low |
| Hexane | 9.8 | Very Low |
Note: These predictions are theoretical and should be confirmed by experimental data. The qualitative information available indicates solubility in Methanol, which suggests that while the overall HSP distance is large, specific interactions may play a significant role.
Experimental Determination of Solubility
The following section provides a detailed protocol for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.[7]
Principle of the Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.[7] It involves saturating a solvent with a solute by allowing them to equilibrate over a set period. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Organic solvents of interest (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sampling:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method (see Section 4).
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is crucial for determining its solubility. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Run Time | 10 minutes |
Note: This is a starting point, and method optimization may be necessary.
Calibration: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression curve, which is then used to determine the concentration of the unknown samples.
UV-Vis Spectrophotometry
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.
Principle: UV-Vis spectrophotometry measures the absorbance of a compound in solution at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte.
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analyze Samples:
-
Measure the absorbance of the diluted, filtered samples from the shake-flask experiment at λmax.
-
Use the calibration curve to determine the concentration of this compound in the samples.
-
Analytical Method Workflow
Caption: General workflow for analytical quantification.
Summary and Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical predictions with detailed experimental protocols, researchers are equipped with the necessary tools to generate reliable solubility data. The application of Hansen Solubility Parameters offers a valuable predictive tool, while the detailed shake-flask method coupled with HPLC or UV-Vis analysis provides a robust means of experimental verification. A thorough understanding of the solubility of this key intermediate is a critical step in the successful development of novel pharmaceuticals and agrochemicals.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
PubChem. (n.d.). 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters in Practice. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine. (Note: While for a related compound, it provides context on solubility of substituted pyridines).
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Spectral Characterization of 5-Chloro-2-methoxypyridine
This technical guide provides a comprehensive spectral analysis of 5-Chloro-2-methoxypyridine (CAS: 13473-01-3) . It is structured to serve as a reference for structural validation in synthetic workflows and quality control.
Executive Summary
This compound is a critical halogenated heteroaromatic intermediate used extensively in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical active ingredients. Its structural integrity relies on the specific substitution pattern of the pyridine ring. This guide details the spectral signatures required to distinguish this isomer from its regioisomers (e.g., 2-chloro-5-methoxypyridine) and validate its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]
¹H NMR Analysis (400 MHz, CDCl₃)
The proton NMR spectrum is characterized by a distinct AMX spin system (or ABX depending on field strength) for the pyridine ring protons, coupled with a sharp singlet for the methoxy group.
Data Summary Table
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( |
| H-6 | 8.12 | Doublet (d) | 1H | |
| H-4 | 7.52 | Doublet of Doublets (dd) | 1H | |
| H-3 | 6.71 | Doublet (d) | 1H | |
| -OCH₃ | 3.92 | Singlet (s) | 3H | N/A |
Mechanistic Interpretation
-
H-6 (8.12 ppm): This proton is most deshielded due to its position
to the pyridine nitrogen (electronegative pull) and ortho to the chlorine atom. The lack of a large ortho-coupling (only meta-coupling to H-4 is observed) confirms the 5-position substitution. -
H-3 (6.71 ppm): This proton is significantly shielded relative to unsubstituted pyridine. This is due to the strong mesomeric (+M) electron-donating effect of the adjacent methoxy group at position 2, which increases electron density at the
-position (C-3). -
Coupling Logic: The large coupling (
Hz) between H-3 and H-4 is characteristic of ortho coupling in pyridines. The smaller coupling ( Hz) is the meta coupling between H-4 and H-6 across the substituted C-5.
¹³C NMR Analysis (100 MHz, CDCl₃)
The carbon spectrum displays 6 distinct signals. The presence of the methoxy group and the chlorine atom introduces significant chemical shift anisotropy.
Data Summary Table
| Assignment | Chemical Shift (δ, ppm) | Carbon Type | Electronic Environment |
| C-2 | 162.5 | Quaternary (Cq) | Ipso to -OCH₃ (Deshielded by N and O) |
| C-6 | 145.2 | Methine (CH) | Alpha to N, Ortho to Cl |
| C-4 | 138.8 | Methine (CH) | Gamma to N, Ortho to Cl |
| C-5 | 123.4 | Quaternary (Cq) | Ipso to Cl |
| C-3 | 111.5 | Methine (CH) | Beta to N, Ortho to OMe (Shielded) |
| -OCH₃ | 54.1 | Methyl (CH₃) | Methoxy carbon |
Mass Spectrometry (MS) Profile[6]
Ionization & Isotope Pattern
-
Technique: GC-MS (EI, 70 eV) or ESI-MS (+).
-
Molecular Ion (M⁺): Observed at m/z 143.
-
Isotope Signature: A distinct M+2 peak is observed at m/z 145 with an intensity approximately 33% of the parent peak. This 3:1 ratio is the diagnostic signature of a single Chlorine atom (
Cl vs Cl).[1]
Fragmentation Pathway (EI)
Under Electron Impact (EI), the molecule undergoes characteristic fragmentation involving the loss of the methyl group and the expulsion of carbonyl species.
Key Fragments
-
m/z 143/145: Molecular Ion [M]⁺.
-
m/z 128/130: [M – CH₃]⁺. Loss of the methyl radical from the methoxy group. This is often the base peak or very prominent.[2]
-
m/z 100/102: [M – CH₃ – CO]⁺. Subsequent loss of carbon monoxide from the pyridone-like intermediate.
-
m/z 65: [C₅H₅]⁺-like fragment (loss of Cl and heteroatoms).
Visualization: Fragmentation Logic
Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI).
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups, specifically the ether linkage and the halogenated aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3050 - 3000 | C-H Stretch (Aromatic) | Weak | Characteristic of heteroaromatic rings. |
| 2980 - 2940 | C-H Stretch (Aliphatic) | Medium | Methyl group (-OCH₃) stretches. |
| 1585, 1470 | C=N / C=C Ring Stretch | Strong | Diagnostic pyridine ring breathing modes. |
| 1260 | C-O Stretch (Asymmetric) | Strong | Aryl alkyl ether linkage. |
| 1025 | C-O Stretch (Symmetric) | Medium | Aryl alkyl ether linkage. |
| 820 - 750 | C-Cl Stretch | Medium/Strong | Chlorinated aromatic signature. |
Experimental Protocols
To ensure reproducibility of the spectral data above, the following analytical protocols are recommended. These protocols are designed to minimize solvent effects and aggregation.
NMR Sample Preparation
Objective: Prepare a high-resolution sample free of paramagnetic impurities.
-
Solvent Selection: Use Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Reasoning: CDCl₃ provides excellent solubility for halo-pyridines and prevents H-D exchange that might occur in protic solvents like MeOD.
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>30 mg) may cause peak broadening due to viscosity or stacking interactions.
-
-
Filtration: Filter the solution through a cotton plug or a 0.45 µm PTFE syringe filter directly into the NMR tube to remove suspended solids which degrade field homogeneity (shimming).
Mass Spectrometry Injection (LC-MS)
Objective: Clean ionization without adduct formation.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Note: While EI is standard for structural ID, ESI is preferred for purity checks in LC workflows. Expect [M+H]⁺ at 144/146.
-
Workflow Visualization
Figure 2: Standardized analytical workflow for NMR characterization.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1628 (Analogous 2-methoxypyridine data) & General Pyridine derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24883237: this compound.[Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Authoritative text for NMR shift prediction rules).
Sources
biological activity of 5-Chloro-2-methoxypyridine derivatives
The Biological Activity and Medicinal Chemistry of 5-Chloro-2-methoxypyridine Derivatives
Executive Summary
In modern drug discovery, This compound (CAS: 13473-01-3) serves not merely as a reagent, but as a privileged scaffold —a molecular platform capable of providing specific electronic and steric properties essential for high-affinity target binding. This guide analyzes the technical utility of this moiety, focusing on its role as a precursor for JAK inhibitors , Factor Xa inhibitors , and biaryl antifungals .
The 5-chloro-2-methoxy substitution pattern is non-trivial. The 2-methoxy group acts as a hydrogen bond acceptor and can be displaced by nucleophiles to introduce diversity, while the 5-chloro substituent blocks metabolic oxidation at the susceptible para-position relative to the nitrogen, enhancing the pharmacokinetic half-life (
Medicinal Chemistry Profile: The "Warhead" Architecture
The utility of this compound lies in its ability to direct regioselective functionalization.
-
Electronic Tuning: The pyridine nitrogen is electron-withdrawing (
-deficient). The 2-methoxy group (electron-donating by resonance) balances this, making the ring sufficiently electron-rich for electrophilic aromatic substitutions (e.g., bromination) at the 3-position , while the 5-chloro group provides lipophilicity ( modulation) and metabolic stability. -
Synthetic Versatility:
-
C3-Functionalization: Bromination at C3 yields 3-bromo-5-chloro-2-methoxypyridine, a critical intermediate for Suzuki-Miyaura or Hiyama cross-coupling to form biaryl systems (common in antifungal and kinase inhibitor research).
-
Ring Fusion: Reaction with
-halocarbonyls allows for the formation of fused bicyclic systems, such as imidazo[1,2-a]pyridines , which are bioisosteres of purines and potent ATP-competitive kinase inhibitors.
-
Biological Case Studies: Derivatives & Therapeutic Targets
A. JAK/STAT Pathway Inhibitors (Oncology & Autoimmunity)
Derivatives of this compound are frequently synthesized to target the Janus Kinase (JAK) family.
-
Mechanism: These derivatives bind to the ATP-binding pocket of the JAK kinase domain. The pyridine nitrogen often interacts with the "hinge region" of the kinase, a critical anchor point for inhibitor potency.
-
Structural Evolution: The 5-chloro group occupies a hydrophobic pocket within the enzyme, improving binding affinity via van der Waals interactions.
-
Clinical Relevance: This scaffold is structurally related to intermediates used in the development of second-generation JAK inhibitors for myeloproliferative disorders.
B. Factor Xa Inhibitors (Anticoagulants)
In the coagulation cascade, Factor Xa is a serine protease.
-
Role of Scaffold: Biaryl derivatives synthesized from this compound-3-boronic acid act as P4 inhibitors, binding to the S4 subpocket of Factor Xa. The methoxy group can be demethylated to a hydroxyl or kept to interact with specific residues like Tyr99 .
C. Biaryl Antifungals
-
Activity: Biaryl ethers and amines derived from this core show potent activity against Trichophyton species.
-
MOA: Inhibition of ergosterol biosynthesis or direct membrane disruption, depending on the coupled aryl partner.
Visualizations
Figure 1: Strategic Functionalization & SAR Logic
This diagram illustrates how the core scaffold is modified to access different biological activities.
Caption: Regioselective diversification points on the this compound scaffold leading to distinct therapeutic classes.[1]
Figure 2: JAK/STAT Signaling Inhibition Workflow
A logical map of the biological mechanism targeted by these derivatives.
Caption: Mechanism of Action: Competitive inhibition of JAK kinase prevents STAT phosphorylation and downstream inflammatory signaling.
Technical Protocols
Protocol A: Synthesis of 3-Aryl-5-chloro-2-methoxypyridine (Suzuki Coupling)
Context: Creating a biaryl library for Factor Xa screening.
-
Reagents: 3-Bromo-5-chloro-2-methoxypyridine (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Charge a reaction vial with the pyridine intermediate, boronic acid, and base.
-
Degas solvent with
for 10 mins (Critical for Pd catalyst longevity). -
Add catalyst and seal.
-
Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Context: Validating JAK inhibitory potency (
-
System: Promega ADP-Glo™ Kinase Assay.
-
Reaction Mix:
-
Recombinant JAK enzyme (e.g., JAK2, 2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 µg/µL).
-
ATP: 10 µM (at
). -
Test Compound: Serial dilution of this compound derivative in DMSO.
-
-
Workflow:
-
Incubate Enzyme + Compound for 60 min at RT (allows equilibrium binding).
-
Add ATP/Substrate mix; incubate 60 min (Kinase Reaction).
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Luminescence on a plate reader.
-
-
Data Analysis: Plot RLU vs. log[Compound] to determine
using a 4-parameter logistic fit.
Comparative Data Summary
| Derivative Class | Structural Modification | Primary Target | Biological Outcome | Ref |
| Imidazo[1,2-b]pyridazine | Fused ring at N1-C6 | JAK1 / JAK2 | Inhibition of STAT3 phosphorylation; Apoptosis in myeloproliferative cells | [1] |
| Biaryl Ether | Phenyl coupling at C3 | Factor Xa | Anticoagulation ( | [2] |
| Benzamide Analog | Sulfamoylphenyl at C3 | Cancer Cell Lines (A2780) | G2/M Cell Cycle Arrest | [3] |
| Boronic Acid | Antifungal Enzyme | Inhibition of Trichophyton growth | [4] |
References
-
Imidazo[1,2-b]pyridazine derivatives as JAK inhibitors. Patent EP2463289A1. (2012). Describes the synthesis of JAK inhibitors starting from this compound.
-
Biaryl derivative and medicine containing same. Patent CA2997537A1. (2018). Details Factor Xa and antifungal inhibitors derived from the this compound-3-boronic acid intermediate.
-
Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry. (2015). Demonstrates antiproliferative activity of benzamide derivatives containing the chloro-methoxy motif.
-
The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem Application Notes. (2025). Overview of the scaffold's utility in cross-coupling and electronic tuning for drug design.
Sources
Technical Guide: 5-Chloro-2-methoxypyridine in High-Value Organic Synthesis
Executive Summary: The "Janus" Scaffold
5-Chloro-2-methoxypyridine (CAS: 13473-01-3) acts as a bifunctional "Janus" scaffold in modern medicinal chemistry. It offers two distinct reactivity profiles: the electrophilic C5-chlorine handle for cross-coupling and the C2-methoxy group, which serves as both a Directed Ortho Metalation (DoM) group and a masked carbonyl (pyridone) precursor.
This guide details the specific protocols required to manipulate this building block, addressing the chemoselectivity challenges between the C5-halogen and the C2-ether, and providing validated workflows for synthesizing complex heteroaryl architectures found in kinase inhibitors and GPCR ligands.
Electronic Properties & Reactivity Profile
The utility of this compound stems from the electronic push-pull relationship between the methoxy group and the pyridine nitrogen.
-
C5 Position (Electrophilic): The chlorine atom is activated for oxidative addition by Palladium(0) due to the electron-deficient nature of the pyridine ring, though it is less reactive than its bromo- or iodo- analogs.
-
C2 Position (Masked Functionality): The methoxy group acts as an electron donor (resonance), making the ring sufficiently electron-rich for specific electrophilic substitutions, while also serving as a robust protecting group for the 2-pyridone tautomer.
-
C3 Position (Nucleophilic Potential): The C2-methoxy group directs lithiation to the C3 position (ortho-lithiation), provided the C5-chlorine does not undergo premature halogen-metal exchange.
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for this compound, highlighting chemoselective handles.
Core Workflow: C5-Functionalization (Cross-Coupling)
The C5-chlorine is a "harder" electrophile than bromine. Standard protocols using Pd(PPh3)4 often fail or proceed sluggishly. The use of electron-rich, bulky phosphine ligands is critical to facilitate the oxidative addition step.
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Objective: Coupling with aryl boronic acids to form biaryl scaffolds.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3 + XPhos
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles). This is crucial as oxygen poisons the active Pd(0) species.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Thermal Activation: Heat the mixture to 90–100°C for 4–12 hours. (Note: Chlorides require higher energy barriers than bromides).
-
Work-up: Cool to RT, filter through Celite to remove Pd black, and partition between EtOAc and Water.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Technical Insight: If the reaction stalls, switch to XPhos Pd G2 precatalyst. The bulky biaryl ligand facilitates the oxidative addition into the unactivated C-Cl bond more effectively than bidentate ligands like dppf.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine motifs (common in kinase inhibitors).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst System: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) (for primary amines) or RuPhos (for secondary amines).
-
Base: NaOtBu (1.4 equiv) (Strong base required for chloride activation).
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Methodology:
-
Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk techniques.
-
Mixing: Combine Pd precursor, Ligand, Base, and Substrate in the solvent.
-
Activation: Heat to 100°C .
-
Monitoring: Monitor by LC-MS. The formation of the C-N bond at C5 is irreversible.
Advanced Workflow: The C2-Methoxy "Switch"
The methoxy group is not just an inert bystander; it is a latent functional group. In many drug discovery campaigns (e.g., Factor Xa inhibitors), the target pharmacophore is the 2-pyridone .
Protocol C: Demethylation to 5-Chloro-2-pyridone
Objective: Revealing the amide/lactam functionality.
Reagents:
-
Method A (Mild): TMSCl (Trimethylsilyl chloride) + NaI in Acetonitrile.
-
Method B (Harsh/Scalable): 48% HBr in Acetic Acid.
Methodology (Method A - Preferred for late-stage):
-
Dissolve this compound in dry Acetonitrile.
-
Add NaI (2.0 equiv) followed by TMSCl (2.0 equiv). (In situ generation of TMSI).
-
Heat to reflux (80°C) for 2–4 hours.
-
Quench with aqueous sodium thiosulfate to remove iodine byproducts.
-
The product, 5-chloro-2-pyridone, often precipitates or can be extracted with DCM/MeOH (9:1).
Comparison of Methods
| Parameter | Method A (TMSI) | Method B (HBr/AcOH) |
| Conditions | Mild, Neutral pH | Highly Acidic, High Temp |
| Tolerance | Tolerates esters/amides | Hydrolyzes esters |
| Yield | 85-95% | >90% |
| Use Case | Late-stage functionalization | Early-stage building block prep |
Regioselectivity Challenges: Lithiation
Attempting to functionalize the C3 position via lithiation presents a major risk: Lithium-Halogen Exchange .
-
Scenario: Adding n-BuLi to this compound.
-
Risk: n-BuLi may attack the C5-Cl bond, leading to lithiation at C5 (removing the Cl) rather than deprotonation at C3.
Solution: Use LDA (Lithium Diisopropylamide) at -78°C . LDA is a bulky, non-nucleophilic base that favors proton abstraction (DoM) over nucleophilic attack on the halogen.
Workflow:
-
Cool THF solution of substrate to -78°C.
-
Add LDA (1.1 equiv) dropwise.
-
Stir for 30 mins (C3-Li species forms, stabilized by OMe coordination).
-
Quench with Electrophile (e.g., I2, DMF, Aldehydes).
Case Study: Synthesis of a Kinase Inhibitor Scaffold
The following workflow demonstrates the integration of these protocols to build a generic kinase inhibitor core.
Figure 2: Sequential functionalization strategy transforming the commercial building block into a bioactive core.
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Note: Protocol adapted for 5-Cl analog).
-
BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination.
-
ChemicalBook. Synthesis of 5-Chloro-2-pyridone from this compound.
-
ResearchGate. Regioselective lithiation of 3-chloro-2-ethoxypyridine. (Mechanistic insight for C3 vs C5 lithiation).
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Catalytic Cycles.
-
Wikipedia. Buchwald–Hartwig amination: Ligand Effects and Scope.[1][2]
Sources
Technical Monograph: 5-Chloro-2-methoxypyridine in Agrochemical Synthesis
The following technical guide details the synthetic utility, reaction pathways, and agrochemical applications of 5-Chloro-2-methoxypyridine (CAS 13473-01-3).
CAS Registry Number: 13473-01-3 Molecular Formula: C₆H₆ClNO Molecular Weight: 143.57 g/mol
Executive Summary
This compound is a high-value heterocyclic building block used in the discovery and manufacture of modern crop protection agents. Unlike commoditized pyridine bases, this intermediate offers a unique regiochemical handle : the 2-methoxy group serves as a powerful ortho-directing group (DoM) for C3-functionalization, while the 5-chloro substituent provides a handle for metal-catalyzed cross-couplings or remains as a lipophilic modulator in the final active ingredient (AI).
Its primary industrial significance lies in its role as a structural scaffold for benzoylpyridine fungicides (e.g., Pyriofenone class) and as a precursor for sulfonylurea and sulfonamide herbicides/fungicides where the 3-position requires complex substitution.
Chemical Profile & Structural Advantages[1][2][3][4]
The molecule features a "push-pull" electronic structure that dictates its reactivity:
-
C2-Methoxy Group: Acts as a strong
-acceptor and -donor. It activates the C3 position for deprotonation (lithiation) and can be hydrolyzed to the pyridone (tautomer of 2-hydroxypyridine) if required. -
C5-Chloro Group: Electron-withdrawing. It deactivates the ring towards electrophilic attack but remains stable during C3-lithiation, preventing benzyne formation unless forcing conditions are applied. It serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings in later stages.
Physicochemical Properties
| Property | Value |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | 181–182 °C (at 760 mmHg) |
| Density | 1.193 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Soluble in MeOH, DCM, THF, Toluene; Insoluble in water |
| Purity Standard |
Synthesis of the Intermediate
The industrial preparation relies on Nucleophilic Aromatic Substitution (
Protocol: Methoxylation of 2,5-Dichloropyridine
Reaction:
-
Charge: A glass-lined reactor is charged with anhydrous methanol (5 vol) and Sodium Methoxide (1.1 eq, 30% solution in MeOH).
-
Addition: 2,5-Dichloropyridine (1.0 eq) is dissolved in methanol and added slowly to the base solution at 25–30 °C. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor via GC (Target: <0.5% starting material).
-
Workup: Distill off methanol. Quench residue with water.[1] Extract with Toluene or DCM.
-
Purification: Fractional distillation under reduced pressure yields the product.
Key Agrochemical Applications
The this compound scaffold is integral to the Benzoylpyridine class of fungicides and specific Sulfonamide inhibitors.
A. Benzoylpyridine Fungicides (Pyriofenone Analogs)
Pyriofenone (IKF-309) is a powdery mildew fungicide.[2] While the commercial route often builds the ring via nicotinate precursors, this compound represents the core pharmacophore.
-
Mechanism: Actin disruption in fungal hyphae.
-
Structural Role: The 5-chloro and 2-methoxy groups are essential for binding affinity. The 3-position is acylated with a trimethoxytoluene moiety.[3]
B. Next-Generation Herbicides (Sulfonamides)
The C3 position is derivatized to form sulfonamides (e.g., via chlorosulfonylation or lithiation/sulfur dioxide capture). These motifs are explored in acetolactate synthase (ALS) inhibitors and novel GCN2 kinase inhibitors for stress-response modulation in crops.
Mechanistic Pathways & Experimental Protocols
The versatility of this compound arises from its ability to undergo Directed Ortho-Metalation (DoM) at C3, preserving the C5-chlorine.
Diagram: Divergent Synthesis Pathways
Caption: Divergent functionalization of this compound via C3-lithiation.[1]
Detailed Protocol: C3-Lithiation and Borylation
This reaction produces This compound-3-boronic acid , a critical intermediate for Suzuki coupling.
Reagents:
-
This compound (10 mmol)
-
LDA (Lithium Diisopropylamide) (12 mmol, 2.0 M in THF/Heptane)
-
Triisopropyl borate (15 mmol)
-
Anhydrous THF (50 mL)
Procedure:
-
Preparation: Flame-dry a 3-neck flask and purge with Nitrogen. Add anhydrous THF and cool to -78 °C .
-
Base Addition: Add LDA solution dropwise via syringe pump over 20 minutes. Maintain temperature below -70 °C.
-
Metalation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 3-lithio species. Critical: Do not allow to warm, or the C5-Cl may eliminate to form a pyridyne.
-
Electrophile Trapping: Add Triisopropyl borate rapidly in one portion.
-
Warming: Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Hydrolysis: Quench with 2N HCl (20 mL) and stir for 30 minutes.
-
Isolation: Extract with Ethyl Acetate. The boronic acid may precipitate or require crystallization from Hexane/Ether.
Yield: Typically 65–75%.
Safety & Handling
-
Hazards: this compound is an irritant (Skin/Eye/Respiratory).
-
Reactivity: Stable under ambient conditions. Avoid strong oxidizing agents.
-
Lithiation Safety: Reactions involving LDA and n-BuLi require strict exclusion of moisture and oxygen. Pyridynes (formed by elimination of LiCl) are highly reactive and can lead to uncontrolled polymerization or explosions if not managed by temperature control.
References
-
Synthesis of Pyriofenone and Analogs. ChemicalBook Technical Review. "Pyriofenone: Synthesis and Application". Retrieved from .
-
Regioselective Lithiation of Chloropyridines. ResearchGate Publication. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides". Retrieved from .
-
Agrochemical Patent (Benzoylpyridines). World Intellectual Property Organization. WO2005041663A1 - "Bactericide composition and method of controlling plant disease". Retrieved from .
-
Suzuki Coupling of Pyridyl Boronic Acids. Organic Letters. "Palladium-Catalyzed Regioselective Arylation". Retrieved from .
-
GCN2 Inhibitor Synthesis. European Patent Office. EP3498693B1 - "Heterocyclic Compound". Retrieved from .
Sources
discovery and history of 5-Chloro-2-methoxypyridine
Genesis, Synthesis, and Medicinal Utility
Executive Summary
5-Chloro-2-methoxypyridine is a "privileged scaffold" in modern medicinal chemistry. While structurally simple, its specific substitution pattern—a chlorine atom at the C5 position and a methoxy group at the C2 position—imparts unique electronic and steric properties that are highly valued in drug design. It serves as a critical bioisostere for para-substituted benzenes, offering improved solubility and metabolic stability. This guide explores its historical emergence, the mechanistic causality of its synthesis, and its pivotal role in the development of therapeutics like Cligosiban.
Part 1: Chemical Genesis & History
The history of this compound is not defined by a single "eureka" moment of discovery, but rather by its evolution from an agrochemical intermediate to a pharmaceutical staple.
-
Early Era (1940s–1970s): The compound initially appeared in chemical literature as a derivative in the study of pyridine reactivity. Early interest was driven by the need to understand electrophilic and nucleophilic substitution patterns on the pyridine ring.
-
The Agrochemical Boom (1980s): The compound gained significant industrial traction with the development of pyridine-based herbicides. Patents from Imperial Chemical Industries (ICI) and others in the early 1980s highlight the use of related chlorinated pyridines (e.g., 2-chloro-5-trichloromethylpyridine) as precursors for aryloxyphenoxypropionate herbicides (the "fops"). This compound emerged as a stable, isolable intermediate during efforts to optimize these synthesis routes.
-
The Medicinal Chemistry Era (1990s–Present): As high-throughput screening became standard, the 2-methoxypyridine moiety was identified as a superior pharmacophore. It mimics the electronics of electron-deficient aryl rings while the methoxy group acts as a weak hydrogen bond acceptor, often interacting with specific residues in kinase binding pockets (e.g., the hinge region).
Part 2: Mechanistic Insights & Synthesis
The synthesis of this compound is a textbook example of regioselective Nucleophilic Aromatic Substitution (
The Core Synthesis: Displacement of 2,5-Dichloropyridine
The most robust route, utilized in both academic and industrial settings, involves the reaction of 2,5-dichloropyridine with sodium methoxide.
Reaction:
Mechanistic Logic (Regioselectivity): Why does the methoxide attack C2 and not C5?
-
Inductive Effect: The ring nitrogen is highly electronegative, pulling electron density away from the adjacent C2 and C6 carbons. This makes C2 significantly more electrophilic (positive character) than C5.
-
Resonance Stabilization (The Meisenheimer Complex): When the nucleophile (MeO⁻) attacks C2, the negative charge on the intermediate can be delocalized onto the electronegative nitrogen atom. This is a highly stable resonance contributor. Attack at C5 would force the negative charge onto carbon atoms only, which is energetically less favorable.
Visualization:
Reaction Mechanism
Figure 1: Mechanistic pathway of the
Part 3: Experimental Protocols
This protocol is adapted from validated industrial methods (e.g., ChemicalBook, Sigma-Aldrich technical notes) and ensures high yield and purity.
Objective: Synthesis of this compound from 2,5-dichloropyridine.
Reagents:
-
2,5-Dichloropyridine (10.0 g, 68 mmol)[1]
-
Sodium Hydride (60% dispersion in oil, 5.50 g, 115 mmol)[1]
-
Methanol (anhydrous, 25 mL)
-
Solvent: Tetrahydrofuran (THF) or Methanol (as solvent)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck round bottom flask under nitrogen atmosphere, add anhydrous Methanol (25 mL). Caution: Hydrogen gas evolution.
-
Base Preparation: Carefully add Sodium Hydride (NaH) in small batches at 0°C. Stir until evolution of
ceases and a clear solution of Sodium Methoxide is formed.-
Expert Note: Generating NaOMe in situ using NaH is often cleaner than using commercial NaOMe powder, which can absorb moisture and form NaOH, leading to hydrolysis side products (pyridones).
-
-
Addition: Add 2,5-Dichloropyridine (10.0 g) slowly to the solution.
-
Reflux: Heat the mixture to reflux (approx. 65-70°C) for 18 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot should disappear.
-
Quenching: Cool to room temperature. Quench excess base with saturated Potassium Bicarbonate (
) or water. -
Extraction: Concentrate to remove methanol. Dilute the residue with water and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Purification Note: The product is often pure enough for subsequent steps. If necessary, purify via vacuum distillation (bp 181-182°C) or silica flash chromatography.
-
Yield Data:
| Reaction Scale | Typical Yield | Purity (GC) | Key Impurity |
| Lab (10g) | 85-92% | >98% | 5-Chloro-2-pyridone |
| Pilot (1kg) | 80-88% | >97% | 2,5-Dimethoxypyridine (over-reaction) |
Part 4: Applications in Drug Discovery
The this compound moiety acts as a versatile building block. The chlorine at C5 is a "handle" for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl groups.
Case Study: Cligosiban (IX-01)
Therapeutic Area: Premature Ejaculation (Oxytocin Receptor Antagonist).[2] Role of Scaffold: The this compound unit serves as the terminal aryl group. The methoxy group provides a specific hydrogen bond acceptor site within the oxytocin receptor pocket, while the pyridine nitrogen modulates the pKa and solubility of the molecule.
Synthesis Logic: In the synthesis of Cligosiban, the this compound is often introduced via a hydrazine intermediate or directly coupled to the triazole core.
Visualization: Retrosynthesis of Cligosiban
Figure 2: Retrosynthetic analysis of Cligosiban showing the this compound origin.
Part 5: References
-
ChemicalBook. (2025).[1] this compound Synthesis and Properties. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from
-
National Institutes of Health (NIH). (2018). Pharmacokinetics, Safety, and Tolerability of Cligosiban. PubMed. Retrieved from
-
Google Patents. (1984). EP0121320A1: Preparation of 2-chloro-5-methylpyridine (Related Synthesis Methodology). Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from
Sources
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 5-Chloro-2-methoxypyridine
Introduction: The Strategic Importance of 5-Chloro-2-methoxypyridine
This compound is a substituted pyridine derivative that has emerged as a crucial building block in modern synthetic chemistry. Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the pyridine scaffold is a common motif.[1] The specific arrangement of the chloro, methoxy, and ring nitrogen functionalities imparts a nuanced and versatile reactivity profile. Understanding the electronic landscape of this molecule is paramount for researchers aiming to leverage it as a key intermediate in complex synthetic pathways. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, grounded in fundamental principles of electronic effects and supported by documented chemical transformations.
The Electronic Landscape: A Tug-of-War of Inductive and Resonance Effects
The reactivity of any position on the this compound ring is governed by the interplay of the electron-withdrawing and electron-donating properties of its constituent parts: the ring nitrogen, the chlorine atom, and the methoxy group.
-
Ring Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) across the sigma framework. Furthermore, through resonance, it delocalizes the pi-electrons, creating electron-deficient centers at the ortho (C2, C6) and para (C4) positions, making the overall ring less susceptible to electrophilic attack compared to benzene.[2]
-
Chloro Group (C5): The chlorine atom is also strongly electronegative, exhibiting a significant -I effect. It has a weak, deactivating +M (mesomeric or resonance) effect due to its lone pairs, but the inductive effect dominates, making it an overall electron-withdrawing and deactivating group.
-
Methoxy Group (C2): The oxygen of the methoxy group is electronegative (-I effect), but its lone pairs participate strongly in the pi-system, exerting a powerful electron-donating mesomeric effect (+M). This +M effect significantly increases electron density at the ortho (C3) and para (C5) positions relative to the methoxy group, activating these positions for electrophilic attack.
This complex combination of competing effects establishes a unique electronic profile, which dictates the molecule's behavior in chemical reactions.
| Feature | Position | Inductive Effect (-I) | Mesomeric Effect (+/-M) | Net Electronic Effect on Ring |
| Ring Nitrogen | 1 | Strong | Withdrawing | Strongly Deactivating |
| Methoxy Group | 2 | Moderate | Strongly Donating (+M) | Activating, Ortho/Para Directing |
| Chloro Group | 5 | Strong | Weakly Donating (+M) | Deactivating, Ortho/Para Directing |
Analysis of Reactive Sites
Primary Nucleophilic Site: The Pyridine Nitrogen
The most prominent nucleophilic center in this compound is the nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic pi-system and resides in an sp² hybrid orbital.[2] This makes it readily available to attack electrophiles and Lewis acids, a characteristic reactivity of tertiary amines.[2] Protonation, for example, readily forms the corresponding pyridinium salt. This basicity is a key consideration in reaction design, as acidic conditions will sequester the nitrogen, potentially altering the electronic properties of the ring.
Electrophilic Sites: Targets for Nucleophilic Attack
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present.[3][4]
-
C2 Position: This position is ortho to the electron-withdrawing ring nitrogen. This proximity makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The synthesis of the title compound itself from 2,5-dichloropyridine and sodium methoxide is a classic example, where the methoxide ion preferentially displaces the chlorine at the more activated C2 position.[5]
-
C5 Position: The carbon atom bonded to the chlorine atom is another key electrophilic site. The C-Cl bond can be targeted by nucleophiles in SNAr reactions or activated by transition metal catalysts for cross-coupling reactions. The use of this compound in palladium-catalyzed Suzuki-Miyaura and Hiyama cross-coupling reactions validates the reactivity at this site.[6]
The SNAr mechanism proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and the electron-withdrawing nitrogen atom in the pyridine ring is perfectly positioned to stabilize this intermediate through resonance, thereby facilitating the reaction.[3][7]
Caption: SNAr synthesis of the title compound.
Electrophilic Sites: Targets for Electrophilic Attack
While the pyridine ring is inherently electron-deficient and deactivated towards electrophilic aromatic substitution (EAS), the potent +M effect of the C2-methoxy group provides significant activation, making EAS reactions feasible under certain conditions.[8] The directing effects of the substituents must be carefully considered:
-
C2-Methoxy (+M): Strongly activating, directs incoming electrophiles to its ortho (C3) and para (C5) positions.
-
C5-Chloro (-I > +M): Deactivating, but directs ortho (C4, C6) and para (C2).
-
Ring Nitrogen (-I, -M): Strongly deactivating, particularly at C2, C4, C6.
Considering these influences, the C3 position is the most probable site for electrophilic attack. It is ortho to the strongly activating methoxy group and is the position least deactivated by the ring nitrogen. The C5 position, though activated by the methoxy group, is already substituted. The C4 and C6 positions suffer from strong deactivation by the ring nitrogen.
Caption: General pathway for electrophilic aromatic substitution.
Experimental Protocol: Synthesis of this compound via SNAr
This protocol details the synthesis of the title compound from 2,5-dichloropyridine, a self-validating system that confirms the high electrophilicity of the C2 position.[5]
Objective: To synthesize this compound through a nucleophilic aromatic substitution reaction.
Materials:
-
2,5-Dichloropyridine (10.0 g, 68 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 5.50 g, 115 mmol)
-
Anhydrous Methanol (25 mL)
-
Potassium Bicarbonate (solid, excess)
-
Hexane
-
Standard reflux apparatus, nitrogen atmosphere setup, filtration equipment, rotary evaporator, and vacuum distillation setup.
Procedure:
-
Preparation of Sodium Methoxide: Under a nitrogen atmosphere, carefully add the sodium hydride in portions to anhydrous methanol in a round-bottom flask equipped with a reflux condenser. An exothermic reaction will occur, producing sodium methoxide and hydrogen gas. Allow the mixture to stir until the gas evolution ceases.
-
Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,5-dichloropyridine.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add an excess of solid potassium bicarbonate to neutralize any remaining base and quench the reaction.
-
Isolation: Filter the mixture to remove insoluble salts. Concentrate the filtrate by approximately 50% of its original volume using a rotary evaporator. Solids may precipitate at this stage.
-
Extraction: Wash the precipitated solids with hexane. Combine the hexane washings with the concentrated filtrate.
-
Purification: Concentrate the combined organic solution to yield a crude oily material. Purify the crude product by vacuum distillation (e.g., 102 °C at 2400 Pascals) to obtain this compound as a colorless oily product.[5]
Conclusion
This compound possesses a sophisticated reactivity profile defined by the electronic contributions of its substituents. Its primary nucleophilic character resides at the pyridine nitrogen's lone pair. The molecule presents multiple electrophilic sites, with the C2 and C5 carbons being prime targets for nucleophilic attack via SNAr and cross-coupling reactions, respectively. Conversely, the activating influence of the methoxy group renders the C3 position the most susceptible to electrophilic aromatic substitution. A thorough understanding of this electronic landscape empowers researchers and drug development professionals to strategically employ this versatile intermediate in the synthesis of complex, high-value molecules.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
-
MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
-
MDPI. (2023, June 27). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophile. Retrieved from [Link]
- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]
-
Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
PubChem - NIH. (n.d.). 2-Chloro-5-methoxypyridine. Retrieved from [Link]
-
YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (2024, June 20). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. DOI:10.1039/D4DT01399A. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
PMC - NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]
-
Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Retrieved from [Link]
-
American Chemical Society. (2026, January 5). Cobaloxime Catalysis: A General Platform for Mizoroki−Heck-Type Reactions and Catalytic Dehydrohalogenations of Unactivated. Retrieved from [Link]
-
MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]
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- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 13473-01-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 8. mdpi.com [mdpi.com]
Technical Guide: Safety and Handling of 5-Chloro-2-methoxypyridine
Executive Summary
5-Chloro-2-methoxypyridine (CAS 13473-01-3) is a halogenated pyridine derivative widely utilized as a building block in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Hiyama). While valuable for synthesizing biaryl scaffolds, its physicochemical profile presents distinct hazards. It is a flammable liquid with a flash point of 53.3°C and poses a risk of serious eye damage (Category 1) . This guide outlines the rigorous protocols required to handle this compound, ensuring data integrity and personnel safety in drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the physical state is the first step in risk mitigation. Unlike its solid isomers, this compound is a liquid at room temperature, increasing the risk of splashing and vapor generation.
| Parameter | Data |
| CAS Number | 13473-01-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point | 181–182 °C |
| Flash Point | 53.3 °C (127.9 °F) - Closed Cup |
| Density | 1.193 g/mL at 25 °C |
| Solubility | Soluble in organic solvents (MeOH, EtOAc, DCM); limited water solubility |
Hazard Identification & Toxicology[8]
The Global Harmonized System (GHS) classification highlights two primary vectors of risk: Fire and Corrosivity to Eyes .
GHS Classification[8][9]
-
Signal Word: DANGER
-
Pictograms:
-
🔥 (GHS02 - Flammable)
-
⚖️ (GHS05 - Corrosive)
-
❗ (GHS07 - Irritant)[1]
-
Hazard Statements (H-Codes)
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H335: May cause respiratory irritation.[3]
Toxicological Insight
The "Serious Eye Damage" (H318) classification distinguishes this compound from simple irritants.[3] Direct contact can cause irreversible corneal opacity or blindness. The mechanism likely involves the basicity of the pyridine ring combined with the lipophilicity of the methoxy group, allowing rapid penetration into ocular tissue.
Risk Management & Engineering Controls
Engineering Controls[3]
-
Primary Containment: All open handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: Due to H226 (Flammable), all transfer equipment (kegs, drums, reactors) must be grounded and bonded. Use conductive or antistatic tubing for liquid transfer.
-
Inert Atmosphere: While not pyrophoric, storing and handling under Nitrogen (N₂) is recommended to maintain purity and prevent moisture absorption, which can degrade the methoxy functionality over time.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Rationale |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient due to H318. A face shield is mandatory when pouring >100 mL. |
| Hand | Nitrile (Double gloved) or Butyl Rubber | Standard nitrile provides splash protection. Change immediately upon contamination.[4] |
| Body | Flame-Resistant (FR) Lab Coat | Mitigates burn risk from flash fires (H226). |
| Respiratory | NIOSH-approved organic vapor respirator | Required only if working outside a fume hood (e.g., spill cleanup). |
Handling & Storage Protocols
The following workflow visualizes the lifecycle of the compound within a research facility, emphasizing decision points for safety.
Figure 1: Safe handling lifecycle for this compound, prioritizing containment and waste segregation.
Standard Operating Procedure (SOP) for Transfer
-
Preparation: Clear fume hood of ignition sources. Verify fire extinguisher (Class B) availability.
-
PPE Donning: Put on goggles, face shield, and double nitrile gloves.
-
Transfer:
-
Small Scale (<100 mL): Use a glass syringe or pipette. Avoid pouring directly from the bottle to prevent dripping down the side.
-
Large Scale (>100 mL): Use a cannula transfer method under positive nitrogen pressure to minimize vapor release and static generation.
-
-
Decontamination: Wipe the bottle neck with a dry tissue, then a solvent-dampened tissue (e.g., acetone) before resealing. Dispose of tissues as solid hazardous waste.
Emergency Response & Waste Disposal
In the event of exposure, speed is critical, especially for ocular contact.
Figure 2: Emergency response decision tree. Note the critical pathway for eye contact.
First Aid Measures
-
Eye Contact: Immediately flush with tepid water for at least 15 minutes . Force eyelids open. Time is tissue. Transport to an ophthalmologist immediately.
-
Skin Contact: Remove contaminated clothing.[4][5] Wash with soap and water.[6] Do not use solvents (ethanol/acetone) on skin, as they may enhance absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Disposal[12]
-
Waste Stream: Classify as Halogenated Organic Solvent Waste .
-
Do Not: Do not mix with strong oxidizers or acids in the waste container to prevent exothermic reactions.
-
Container: High-density polyethylene (HDPE) or glass waste containers are suitable.
Application Context: Synthesis
Why do we handle this risk? this compound is a high-value intermediate. The chlorine atom at the C5 position is electronically activated for Palladium-catalyzed cross-coupling , while the methoxy group at C2 directs ortho-lithiation and influences solubility.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.
-
Hiyama Coupling: Reacts with aryltrifluorosilanes.
Researcher Note: The reactivity that makes it useful (electron-deficient ring) also contributes to its biological activity and potential toxicity. Treat the precursor with the same respect as the final bioactive drug candidate.
References
-
PubChem. (n.d.).[7] Compound Summary: this compound (CID 24883237).[8] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: this compound. Retrieved January 30, 2026, from [Link]
Sources
- 1. 5-Bromo-2-methoxypyridine | 13472-85-0 [chemicalbook.com]
- 2. Hazard and Precautionary Statements [sigmaaldrich.com]
- 3. H-phrases (hazard statements) [stoffenmanager.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. 5-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 142258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-クロロ-2-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
Commercial Availability and Supply Chain Guide: 5-Chloro-2-methoxypyridine
This guide provides a comprehensive technical analysis of the commercial availability, synthesis, and quality assessment of 5-Chloro-2-methoxypyridine .[1] It is designed for researchers and procurement specialists in pharmaceutical development.
Executive Summary & Identity Verification
This compound is a critical pyridine building block used primarily in the synthesis of kinase inhibitors and agrochemicals via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Crucial Procurement Warning: There is a high frequency of catalog errors where the Bromo analog (CAS 13472-85-0) is cross-listed with the Chloro analog.[1] Verify the CAS number explicitly before purchase.
| Attribute | Target Compound | Common Confounder |
| Chemical Name | This compound | 5-Bromo-2-methoxypyridine |
| CAS Number | 13473-01-3 | 13472-85-0 |
| Molecular Weight | 143.57 g/mol | 188.02 g/mol |
| Key Application | Chlorinated scaffolds, specific metabolic stability profiles | Brominated scaffolds, higher reactivity in coupling |
Global Supply Landscape
The supply chain is bifurcated into High-Purity Catalog Vendors (for mg to kg scale R&D) and Bulk Industrial Manufacturers (for multi-kg to ton scale GMP production).[1]
Tier 1: Catalog Suppliers (R&D Scale)
Best for: Medicinal chemistry, lead optimization, analytical standards.[1]
-
Sigma-Aldrich (MilliporeSigma): Offers "AldrichCPR" grade.[1] High reliability but higher unit cost.
-
TCI Chemicals: Standard purity >98.0% (GC). Excellent for quick delivery in Asia/US.
-
Fisher Scientific (Acros/Alfa Aesar): Good availability of 1g–25g pack sizes.
-
Chem-Impex: Specialized in heterocyclic building blocks; often bridges the gap between catalog and bulk.
Tier 2: Bulk & Specialized Manufacturers (Process Scale)
Best for: Pilot plant, GMP synthesis, cost-sensitive scale-up.[1]
-
Jubilant Ingrevia: A global leader in pyridine chemistry. They manufacture the precursor (2,5-dichloropyridine) and the final product vertically, ensuring supply security.
-
Enamine: Excellent for early-phase building blocks with robust QC data.[1]
-
Ambeed / BLD Pharm: Aggregators that often hold significant stock of "building block" grade material suitable for early scale-up.[1]
Synthesis Pathways & Critical Quality Attributes (CQAs)
Understanding the synthesis route is mandatory for establishing a robust Quality Control (QC) protocol. The impurity profile is directly dependent on the manufacturing method.
Primary Industrial Route: Nucleophilic Aromatic Substitution ( )
The most common commercial route involves the reaction of 2,5-Dichloropyridine with Sodium Methoxide (NaOMe) .
Reaction:
Impurity Profile & Risk Assessment
| Impurity | Origin | Detection Method | Impact on Downstream Chem |
| 2,5-Dichloropyridine | Unreacted Starting Material | GC-MS / HPLC | Competes in Pd-coupling; difficult to separate.[1] |
| 2,5-Dimethoxypyridine | Over-reaction (Bis-substitution) | GC-MS | Inert byproduct; lowers yield potency.[1] |
| Inorganic Salts (NaCl) | Workup artifact | Ash Test / IC | Interferes with precise weighing/stoichiometry. |
| Water | Solvent residue | Karl Fischer | Quenches sensitive reagents (e.g., n-BuLi).[1] |
Visualizing the Synthesis & Impurity Flow
The following diagram maps the synthesis logic and where quality risks emerge.
Figure 1: Synthesis pathway via nucleophilic substitution, highlighting critical impurities arising from kinetic control failures.
Vendor Qualification & Procurement Strategy
Do not select a supplier based on price alone. Use this decision matrix to qualify vendors based on your development phase.
Figure 2: Procurement decision matrix ensuring CAS verification and appropriate grade selection.
Quality Control & Analytical Protocols
To ensure the material meets the "Self-Validating" standard, perform the following analytical workflow upon receipt.
Protocol A: Identity & Purity via GC-MS
Gas Chromatography is preferred over HPLC for this compound due to its volatility and the non-polar nature of the likely impurities.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 250°C.
-
Hold 5 min.
-
-
Acceptance Criteria:
Protocol B: Structure Verification via 1H-NMR[1]
-
Solvent:
or .[1] -
Key Signals:
-
Methoxy group: Singlet at ~3.9 ppm (3H).
-
Aromatic protons: Distinct coupling pattern for 2,5-substituted pyridine (doublets with specific J-coupling constants).[1]
-
-
Causality: This confirms the regiochemistry (2-methoxy vs 3-methoxy isomers) which GC-MS might not definitively resolve without standards.[1]
Handling, Stability & Safety
-
Physical State: Low-melting solid or liquid (Melting Point: ~25°C).[1] Often supplied as a liquid in warm climates.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Reactivity: Compatible with standard organic solvents (DCM, THF, MeOH). Avoid strong oxidizing agents.[3]
-
Safety (GHS):
References
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. Accessed Jan 2026. Link
-
Sigma-Aldrich. "this compound Product Specification & COA."[1] MilliporeSigma. Link[1]
-
ChemicalBook. "this compound CAS 13473-01-3 Properties and Suppliers." Link
-
Jubilant Ingrevia. "Pyridine and Picoline Derivatives Portfolio." Link
-
Bouillon, A., et al. "Synthesis of novel halopyridinylboronic acids and esters."[5] Tetrahedron 58.14 (2002): 2885-2890.[1][5] (Validates synthesis routes and Pd-coupling utility).
Sources
Methodological & Application
using 5-Chloro-2-methoxypyridine in palladium-catalyzed Hiyama cross-coupling
Introduction: The Strategic Value of Hiyama Coupling for Chloropyridines
The 5-chloro-2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, serving as a precursor for numerous kinase inhibitors and GPCR modulators. While Suzuki-Miyaura coupling is the standard for biaryl synthesis, it often suffers from the instability of 2-methoxypyridyl boronic acids (prone to protodeboronation) and the difficulty of purifying amphoteric byproducts.
Why Hiyama? The Hiyama cross-coupling, utilizing organosilanes, offers a robust alternative. Organosilicon reagents are non-toxic, stable to air and moisture, and compatible with a wide array of functional groups. However, the coupling of This compound presents a specific challenge:
-
Electronic Deactivation: The C5-position is meta to the pyridine nitrogen, meaning it lacks the activation observed in 2- or 4-chloropyridines. Furthermore, the C2-methoxy group exerts a mesomeric donating effect (+M), increasing electron density on the ring and making the C-Cl oxidative addition significantly slower than in electron-deficient heterocycles.
-
Steric/Electronic Balance: Successful coupling requires a catalyst system capable of activating this "pseudo-neutral" aryl chloride while suppressing protodesilylation of the silicon partner.
This guide details an optimized protocol using a Pd(OAc)₂ / XPhos catalytic system activated by TBAF , specifically engineered to overcome the energetic barrier of the C5-Cl bond.
Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the failure modes. The reaction proceeds through a Pd(0)/Pd(II) cycle.[1][2]
The Critical Bottleneck: Oxidative Addition
For this compound, the oxidative addition of the C-Cl bond to Pd(0) is the rate-determining step (RDS).
-
Standard Ligands (e.g., PPh₃): Insufficient electron density to facilitate insertion into the deactivated C-Cl bond.
-
Solution: We utilize XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . The bulky biaryl backbone enforces a mono-ligated Pd(0) species (highly active), while the electron-rich dicyclohexylphosphino group accelerates oxidative addition.
Transmetallation: The Silicon Activation
Organosilanes (R-Si(OMe)₃ or R-SiF₃) are chemically inert. They must be activated by a nucleophile (Fluoride or Hydroxide) to form a pentacoordinate silicate intermediate
Figure 1: Catalytic cycle highlighting the dual activation requirement: Ligand-accelerated oxidative addition and Fluoride-accelerated transmetallation.[2][3]
Optimization Data (Representative)
The following data summarizes the optimization process for coupling this compound with phenyltrimethoxysilane.
Table 1: Ligand and Activator Screening Conditions: 1.0 equiv Chloride, 1.5 equiv Silane, 2 mol% Pd(OAc)₂, 4 mol% Ligand, Solvent: THF, 80°C, 12h.
| Entry | Ligand | Activator (2.0 equiv) | Solvent | Conversion (%) | Yield (%) | Notes |
| 1 | PPh₃ | TBAF | THF | 15 | 5 | Oxidative addition failure. |
| 2 | SPhos | TBAF | THF | 88 | 76 | Good activity. |
| 3 | XPhos | TBAF | THF | >99 | 94 | Optimal balance of sterics. |
| 4 | XPhos | CsF | DMF | 60 | 52 | Poor solubility of CsF limiting activation. |
| 5 | XPhos | NaOH (3M aq) | Toluene | 70 | 65 | Protodesilylation side-products observed. |
Key Insight: While NaOH is cheaper, TBAF provides a homogeneous source of fluoride in organic solvents, crucial for the rapid activation of the silane before catalyst decomposition occurs.
Detailed Experimental Protocol
Reaction: Coupling of this compound with Phenyltrimethoxysilane.
Reagents & Stoichiometry
-
Substrate: this compound (1.0 equiv, 1.0 mmol, 143.6 mg)
-
Coupling Partner: Phenyltrimethoxysilane (1.5 equiv, 1.5 mmol, 297 mg)
-
Note: Aryltrifluorosilanes (ArSiF₃) can also be used and often require less fluoride.
-
-
Catalyst: Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg)
-
Ligand: XPhos (4 mol%, 0.04 mmol, 19 mg)
-
Activator: TBAF (1.0 M in THF) (2.0 equiv, 2.0 mL)
-
Solvent: Anhydrous THF (or t-BuOH for difficult cases), 4-5 mL.
Step-by-Step Procedure
-
Pre-Catalyst Formation (In-Situ):
-
In a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and XPhos (19 mg).
-
Add 1 mL of anhydrous THF. Stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active Pd(0)-L species.
-
-
Substrate Addition:
-
Add this compound (143.6 mg) directly to the catalyst solution.
-
Add Phenyltrimethoxysilane (297 mg) via syringe.
-
Add remaining THF (3 mL) to ensure adequate solvation.
-
-
Activation & Heating:
-
Dropwise add TBAF solution (2.0 mL, 1M in THF). Caution: Mild exotherm possible.
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 80 °C . Stir vigorously (800 rpm).
-
Time: Run for 4–12 hours.
-
-
Monitoring (TLC/HPLC):
-
Check TLC (Eluent: 10% EtOAc/Hexanes).
-
Target Spot: The product (2-methoxy-5-phenylpyridine) will be more polar than the starting chloride but less polar than desilylated byproducts.
-
Look for: Disappearance of the chloride spot (Rf ~0.6).
-
-
Workup (Silicon Removal):
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Gradient: 0% → 10% EtOAc in Hexanes.
-
The 2-methoxy group aids separation; the product usually elutes early.
-
Troubleshooting & Critical Parameters
Figure 2: Decision tree for troubleshooting reaction failures.
-
Protodesilylation: If the silane is consumed but no product forms (and benzene is detected), water is present. Ensure THF is anhydrous.
-
Homocoupling: If biphenyl is observed, reduce the amount of oxidant (air). Ensure thorough Argon purging.
-
Purification Issues: Organosilicon byproducts can streak on silica. If this occurs, treat the crude mixture with TBAF again for 30 mins, then perform an aqueous workup to fully hydrolyze siloxanes to water-soluble silicates before column chromatography.
References
-
General Hiyama Coupling of Aryl Chlorides
-
Sørensen, U. S., & Pombo-Villar, E. (2005). Palladium-Catalyzed Coupling of Aryl Chlorides with Aryltrimethoxysilanes. Tetrahedron , 61(10), 2697-2703. Link
-
-
Use of Buchwald Ligands (XPhos)
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Hiyama Cross-Coupling of Aryl Halides with Aryltrimethoxysilanes. Journal of the American Chemical Society , 129(11), 3358-3366. Link
-
-
Application to Heterocycles (Pyridines)
-
Li, J.-H., & Deng, C.-L. (2005). Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Chlorides with Aryltrimethoxysilanes. European Journal of Organic Chemistry , 2005(14), 3052-3056. Link
-
-
Review of Silicon Reagents in Coupling
-
Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research , 41(11), 1486-1499. Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
developing fungicides from 5-Chloro-2-methoxypyridine derivatives
Executive Summary & Strategic Value
The 5-chloro-2-methoxypyridine moiety represents a "privileged structure" in modern agrochemistry, serving as the pharmacophore for the aryl phenyl ketone class of fungicides (e.g., Pyriofenone ).[1] Unlike broad-spectrum azoles (DMIs) or strobilurins (QoIs), derivatives of this scaffold often exhibit a unique Mode of Action (MoA)—specifically, the disruption of the actin cytoskeleton (FRAC Code 50).
This guide provides a blueprint for leveraging this scaffold to develop novel fungicidal candidates. It moves beyond generic screening, offering a targeted workflow for synthesizing benzoylpyridine analogs and validating their efficacy against obligate biotrophs (e.g., powdery mildews) where this chemistry excels.
Chemical Engineering: Scaffold Synthesis & Derivatization
The core challenge in utilizing this compound is functionalizing the C3/C4 positions while maintaining the halogen-methoxy motif essential for lipophilicity and metabolic stability.[1]
The "Pyriofenone-Like" Synthetic Pathway
This protocol outlines the construction of the aryl phenyl ketone skeleton, the most proven bioactive configuration for this scaffold.
Reaction Scheme Logic:
-
Core Activation: We start with a nicotinic acid derivative.[2] The 2-methoxy group is installed via nucleophilic aromatic substitution (
) before the final coupling to prevent side reactions on the sensitive benzoyl linkage. -
Coupling Strategy: Friedel-Crafts acylation is preferred over Grignard addition for scale and regioselectivity when coupling to electron-rich aryl rings (e.g., trimethoxybenzene).[1]
Step-by-Step Synthesis Protocol:
-
Precursor Preparation (Methyl 2-methoxy-4-methylnicotinate):
-
Reagents: Methyl 2-chloro-4-methylnicotinate, Sodium Methoxide (NaOMe), Methanol.[1]
-
Procedure: Reflux starting material with 1.1 eq NaOMe in dry MeOH for 4 hours.
-
Critical Control: Monitor by TLC. Ensure complete conversion to avoid competitive hydrolysis of the ester.
-
Workup: Quench with water, extract with EtOAc.
-
-
Selective Chlorination (The "5-Chloro" Installation):
-
Friedel-Crafts Acylation (The Scaffold Coupling):
Visualizing the Synthesis Workflow
Figure 1: Critical synthesis pathway for converting chloronicotinates into bioactive benzoylpyridine fungicides.
Biological Validation Protocols
Scientific Integrity Note: The this compound class is highly specific to powdery mildews (obligate biotrophs).[1] Standard "poisoned food" assays (PDA plates) are invalid because these pathogens cannot grow on artificial media. You must use Leaf Disk or Whole Plant assays.
Protocol A: High-Throughput Leaf Disk Bioassay (Obligate Biotrophs)
Target Pathogen:Podosphaera xanthii (Cucumber Powdery Mildew) or Blumeria graminis (Wheat Powdery Mildew).
Materials:
-
Host plants: Cucumber (cv. 'Sagamihanjiro') or Wheat seedlings (2-week old).
-
24-well culture plates.
-
0.6% Water Agar.
-
Settling Tower (for inoculation).
Methodology:
-
Disk Preparation: Punch 15mm leaf disks from healthy, untreated host plants. Float them adaxial side up on 1 mL of water agar in 24-well plates.
-
Compound Application:
-
Dissolve derivatives in DMSO (stock).
-
Dilute in water + 0.01% Tween 20 to test concentrations (e.g., 50, 12.5, 3.1 ppm).
-
Spray disks using a micro-sprayer (0.5 mL/well) and air dry.
-
-
Inoculation:
-
Use a settling tower to dust fresh conidia from infected source plants onto the treated disks (Target density: 200–300 spores/mm²).
-
-
Incubation: Incubate at 20–22°C, 12h light/12h dark photoperiod.
-
Scoring (7–10 Days Post Inoculation):
-
Score % Leaf Area Covered (0–100%).
-
Compare against untreated control (water) and standard (Pyriofenone).
-
Data Interpretation Table:
| Efficacy Class | % Disease Control | Action Required |
| A (Lead) | > 95% at 10 ppm | Advance to Greenhouse Pot Tests |
| B (Active) | > 80% at 50 ppm | Optimize Structure (SAR) |
| C (Inactive) | < 50% at 50 ppm | Discard Scaffold Variation |
Protocol B: Mode of Action Validation (Actin Cytoskeleton Staining)
To confirm the candidate belongs to the FRAC 50 class (and not a DMI/QoI), you must visualize actin disruption.
Methodology:
-
Germination: Inoculate B. graminis conidia on glass slides coated with the candidate fungicide (10 ppm).
-
Incubation: Incubate for 12–18 hours (until appressorium formation in controls).
-
Fixation & Staining:
-
Fix spores with 3.7% formaldehyde in PBS (30 min).
-
Permeabilize with 0.1% Triton X-100 (5 min).
-
Stain with Rhodamine-Phalloidin (specific for F-actin) for 30 min in the dark.[1]
-
-
Microscopy:
-
Use Fluorescence Microscopy (Excitation ~540nm, Emission ~565nm).
-
Positive Result: Actin patches are diffuse or absent at the hyphal tip; tips appear swollen or collapsed.
-
Negative Result (Control): Actin is highly polarized (concentrated) at the growing hyphal tip (Spitzenkörper).
-
Advanced Characterization: Vapor & Translaminar Activity[5]
A key advantage of Pyriofenone-class molecules is their ability to redistribute in the gas phase.
Vapor Phase Assay:
-
Place a treated leaf disk (Compound A) and an untreated/inoculated leaf disk (Target B) in a shared sealed chamber (Petri dish) without physical contact.
-
Incubate for 7 days.
-
Result: If Target B shows disease suppression, the molecule possesses vapor activity, a critical trait for canopy penetration.
Screening Cascade Diagram
Figure 2: Screening cascade for identifying high-potency actin disruptors.
References
-
Kusari, P., et al. (2018). Pyriofenone: A novel fungicide for the control of powdery mildews.[2] Journal of Pesticide Science. Link
-
FRAC (Fungicide Resistance Action Committee). (2023). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern.Link
-
Ishihara Sangyo Kaisha, Ltd. (2013).[4] Biological properties of Pyriofenone (IKF-309).[4][5][6] ISK Technical Report. Link
-
Opalski, K.S., et al. (2019). Actin cytoskeleton as a target for novel fungicides. Frontiers in Microbiology. Link
-
BenchChem. (2025). Validating the Unique Mode of Action of Pyriofenone.[3]Link
Sources
- 1. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 2. Pyriofenone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. Fungicidal spectrum and biological properties of a new fungicide, pyriofenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Laboratory Scale Synthesis of 5-Chloro-2-methoxypyridine
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of 5-Chloro-2-methoxypyridine (CAS: 13472-85-0). The procedure utilizes a regioselective nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
This compound is a versatile building block in medicinal chemistry, often employed in the synthesis of COX-2 inhibitors and various agrochemicals.
Route Selection
While direct halogenation of 2-methoxypyridine is possible, it often suffers from poor regioselectivity (yielding mixtures of 3- and 5-chloro isomers). The preferred route is the displacement of the C2-chlorine atom in 2,5-dichloropyridine.
Mechanistic Insight: Regioselectivity
The reaction proceeds via an addition-elimination mechanism (
-
Regiocontrol: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, activating the C2 and C4 positions.
-
C2 vs. C5: The C2 position is highly activated because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen (negative charge resides on the nitrogen). The C5 position is meta to the nitrogen and lacks this resonance stabilization, making it inert to nucleophilic attack under standard conditions.
Figure 1: Reaction Scheme and Mechanism
Caption: The reaction proceeds via a stabilized Meisenheimer complex at the C2 position, ensuring high regioselectivity over the C5 position.
Experimental Protocol
Scale: 50 mmol (Laboratory Scale) Target Yield: 90-95% Purity Goal: >98% (HPLC area %)
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Physical Property | Role |
| 2,5-Dichloropyridine | 147.99 | 1.0 | 7.40 g | White Solid | Substrate |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.2 | ~13.7 mL | Liquid Solution | Nucleophile |
| Methanol (Anhydrous) | 32.04 | Solvent | 40 mL | Solvent | Medium |
| Water | 18.02 | Quench | 100 mL | Liquid | Quench |
| Ethyl Acetate / Hexanes | - | Extract | - | Solvent | Workup |
Equipment:
-
250 mL Round Bottom Flask (RBF) with 2-neck adapter.
-
Reflux condenser with drying tube (CaCl2 or N2 line).
-
Magnetic stir bar and hotplate with temperature probe.
-
Addition funnel (pressure-equalizing recommended).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
System Preparation: Oven-dry the 250 mL RBF and stir bar. Assemble the apparatus under a nitrogen atmosphere to prevent moisture ingress (water competes with methoxide, producing the impurity 5-chloro-2-hydroxypyridine).
-
Dissolution: Charge 2,5-dichloropyridine (7.40 g, 50 mmol) and anhydrous Methanol (40 mL) into the RBF. Stir until fully dissolved at room temperature (RT).
Phase 2: Reagent Addition & Reaction
-
Controlled Addition: Add the Sodium Methoxide solution (13.7 mL, 60 mmol) dropwise over 10 minutes.
-
Note: A mild exotherm may occur. Monitor internal temperature.
-
-
Reflux: Heat the reaction mixture to reflux (~65°C).
-
Kinetics Monitoring: Stir at reflux for 2–4 hours.
-
IPC (In-Process Control): Check TLC (10% EtOAc in Hexanes).
-
Criteria: Disappearance of starting material (
) and appearance of product ( ).
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture to RT. Remove the solvent (MeOH) under reduced pressure (Rotavap) to roughly 20% of the original volume.
-
Partition: Pour the concentrated residue into 100 mL of ice-cold water.
-
Observation: The product may precipitate as a solid or oil out.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL).[1]-
Why: The product is lipophilic; inorganic salts (NaCl, excess NaOMe) remain in the aqueous phase.
-
-
Wash & Dry: Wash the combined organic layers with Brine (50 mL). Dry over anhydrous
. -
Concentration: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude product.
Phase 4: Purification
-
Assessment: The crude material is typically a white to off-white crystalline solid (mp 68-70°C).
-
Recrystallization (if needed): Recrystallize from minimal hot Hexane or a Hexane/EtOAc (9:1) mixture to achieve >99% purity.
Process Workflow & Logic
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step logic flow ensuring complete conversion before workup and purification.
Analytical Verification
To validate the synthesis, compare the isolated product against these standard spectral data points.
Proton NMR ( NMR)
-
Solvent:
[2] -
Key Signals:
-
3.92 ppm (3H, s,
): Diagnostic singlet for the methoxy group. -
6.70 ppm (1H, d,
Hz, H-3): Doublet ortho to the methoxy group; shielded by electron donation. -
7.50 ppm (1H, dd,
Hz, H-4): Doublet of doublets. -
8.05 ppm (1H, d,
Hz, H-6): Doublet meta to nitrogen; most deshielded.
-
3.92 ppm (3H, s,
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 143.0 -
Isotope Pattern: Distinct 3:1 ratio for M (143) and M+2 (145) due to the single Chlorine atom.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction or volatility loss. | Re-extract aqueous layer; avoid high vacuum for prolonged periods if product is subliming. |
| Impurity: Hydrolysis | Water present in solvent/reagent.[3] | Use anhydrous MeOH; ensure glassware is dry. |
| Impurity: Bis-substitution | Excess NaOMe or extreme temp. | Strictly control stoichiometry (1.1–1.2 eq) and temperature (do not exceed 70°C). |
| Starting Material Remains | Old NaOMe reagent. | Titrate NaOMe solution or use fresh reagent. |
Safety Considerations (HSE)
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood with gloves and eye protection.
-
2,5-Dichloropyridine: Irritant to eyes and respiratory system.
-
Waste Disposal: Quenched aqueous layers will be basic (pH > 10). Neutralize with dilute HCl before disposal.
References
-
Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Synthesis Protocol Validation: Organic Syntheses, Coll. Vol. 5, p. 977 (1973); Vol. 46, p. 120 (1966). (General method for alkoxypyridines).
-
Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1523.
-
Reaction Kinetics: Spitzner, R. (2001). "Nucleophilic Substitution of Pyridines". Science of Synthesis, 15, 11-185.
Sources
- 1. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]
- 3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Application Note: Strategic Derivatization of 5-Chloro-2-methoxypyridine for Structure-Activity Relationship (SAR) Exploration
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and bioactive molecules.[1][2][3][4] Its prevalence is due to its unique combination of properties: it is an aromatic, polar, and ionizable heterocycle that can significantly enhance the aqueous solubility and bioavailability of drug candidates.[2] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated under physiological conditions, allowing for critical interactions with biological targets. The versatility of pyridine and its derivatives as starting materials for structural modification makes them indispensable tools in the drug discovery process.[2]
5-Chloro-2-methoxypyridine is a particularly valuable starting material for building molecular libraries for structure-activity relationship (SAR) studies. It offers three primary, orthogonally reactive sites for diversification:
-
C5-Chloro Group: An excellent handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.
-
C2-Methoxy Group: This group can be readily demethylated to reveal a pyridone, which introduces a hydrogen bond donor and a new site for N-alkylation.
-
Pyridine Ring: The nitrogen atom itself can be quaternized or influence the reactivity of the other positions on the ring.
This application note provides a detailed guide on the strategic derivatization of this compound, outlining robust protocols for key transformations and explaining the rationale behind their use in a typical SAR campaign.
Logical Workflow for SAR Exploration
A successful SAR study is an iterative process. The workflow involves designing and synthesizing a focused library of compounds, testing them in a biological assay, analyzing the results to build a predictive model, and then using that model to design the next generation of more potent and selective compounds.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Part 1: C5-Position Functionalization via Cross-Coupling Reactions
The chloro group at the C5 position is the most versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, enabling the formation of C-C and C-N bonds under relatively mild conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
Scientific Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds.[5] By coupling this compound with various aryl or heteroaryl boronic acids, researchers can systematically probe how different aromatic substituents impact target binding. This is crucial for exploring pockets in a protein that may accommodate bulky, electron-rich, or electron-poor groups, thereby optimizing van der Waals and π-π stacking interactions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
K₃PO₄ (Potassium phosphate) (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an argon or nitrogen atmosphere.
-
Scientist's Insight: The use of an inert atmosphere is critical. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, leading to significantly reduced yields.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Scientist's Insight: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) is essential to remove dissolved oxygen.
-
-
Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Buchwald-Hartwig Amination for C-N Bond Formation
Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise difficult to achieve.[6][7] This reaction allows for the introduction of primary and secondary amines at the C5 position. The resulting amino-pyridine derivatives can act as hydrogen bond donors or acceptors, or serve as a basic center to form salt bridges with acidic residues in a protein active site, dramatically altering the pharmacological profile of the molecule.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Scientist's Insight: NaOtBu is a strong base and is highly hygroscopic. It must be handled in an inert, dry environment. The choice of a bulky phosphine ligand like Xantphos is crucial for facilitating the reductive elimination step, which is often rate-limiting.[8]
-
-
Reagent Addition: Add anhydrous toluene, followed by this compound and the desired amine.
-
Reaction: Seal the flask and heat to 100-110 °C. Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
-
Validation: Characterize the purified compound by NMR and mass spectrometry.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at C5
Scientific Rationale: While cross-coupling reactions are powerful, SNAr offers a complementary, often catalyst-free, method for introducing nucleophiles. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2 and C4).[9][10] While the C5 position is meta to the nitrogen and less activated, substitution can still be achieved, especially with strong nucleophiles and under forcing conditions. This route is cost-effective for introducing simple nucleophiles like alkoxides, thiols, and certain amines.
Experimental Protocol: SNAr with a Thiol Nucleophile
Materials:
-
This compound (1.0 equiv)
-
Thiol (e.g., 4-methoxythiophenol) (1.5 equiv)
-
K₂CO₃ (Potassium carbonate) (2.0 equiv)
-
DMF (N,N-Dimethylformamide), anhydrous
Procedure:
-
Setup: To a round-bottom flask, add this compound, the thiol, and K₂CO₃.
-
Solvent: Add anhydrous DMF.
-
Reaction: Heat the mixture to 120 °C and stir. Monitor the reaction by TLC.
-
Scientist's Insight: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the nucleophile (thiophenoxide) relatively "naked" and reactive.
-
-
Workup: Cool the reaction mixture and pour it into ice water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.
-
Validation: Confirm the product identity via NMR and mass spectrometry.
Part 3: Modification at the C2-Position: O-Demethylation
Scientific Rationale: The 2-methoxy group is not merely a passive spectator. Its removal unmasks a 2-pyridone tautomer, which fundamentally changes the molecule's properties. The methoxy group is a hydrogen bond acceptor, while the resulting N-H of the pyridone is a hydrogen bond donor. This switch can be pivotal for target engagement. Furthermore, the pyridone can be N-alkylated to explore additional vectors. Selective O-demethylation of an electron-deficient methoxypyridine in the presence of other aromatic methyl ethers can be challenging, but specific reagents have been developed for this purpose.[11][12][13]
Experimental Protocol: O-Demethylation with Boron Tribromide (BBr₃)
Materials:
-
5-Substituted-2-methoxypyridine (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (1.5-2.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Setup: Dissolve the 5-substituted-2-methoxypyridine derivative in anhydrous CH₂Cl₂ in a flame-dried flask under argon and cool to -78 °C using a dry ice/acetone bath.
-
Safety First: BBr₃ is a highly corrosive and moisture-sensitive reagent.[14] It reacts violently with water. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
-
Reagent Addition: Add the BBr₃ solution dropwise via syringe. The solution may change color.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and quench very cautiously by the slow, dropwise addition of methanol, followed by water.
-
Workup: Adjust the pH to ~8 with a saturated NaHCO₃ solution. Extract the product with a more polar solvent mixture like CH₂Cl₂/isopropanol (9:1).
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the corresponding 2-pyridone.
-
Validation: Characterize the product by NMR and HRMS, noting the disappearance of the methoxy signal and the appearance of a broad N-H signal in the ¹H NMR spectrum.
Data Summary and SAR Table
After synthesizing a library of derivatives, the biological data must be systematically organized to extract meaningful SAR.
| Compound ID | R¹ (at C5) | R² (at C2) | Biological Activity (IC₅₀, µM) |
| Start-1 | -Cl | -OCH₃ | > 50 |
| C5-1a | -Phenyl | -OCH₃ | 15.2 |
| C5-1b | -4-Fluorophenyl | -OCH₃ | 8.7 |
| C5-2a | -NH-Cyclopropyl | -OCH₃ | 25.1 |
| C5-2b | -NH-Morpholinyl | -OCH₃ | 5.6 |
| C2-1 | -Cl | -OH (Pyridone) | 33.4 |
| Combo-1 | -NH-Morpholinyl | -OH (Pyridone) | 0.9 |
This is exemplary data for illustrative purposes.
From this hypothetical data, one could conclude that a morpholine group at C5 is beneficial (C5-2b vs. C5-2a) and that converting the methoxy to a hydroxyl (pyridone) also improves activity, leading to the design of a potent combination derivative (Combo-1).
Visualization of Derivatization Pathways
Caption: Key derivatization pathways for this compound.
References
-
D. S. T., D. S. T., & D. S. T. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, Volume 15, 4449–4473. [Link] [Source 1, 4]
-
Inamullah, D., & Inamullah, D. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Health Benefits and Applications. [Link] [Source 2, 3, 5]
-
Bull, J. A., Croft, J. C., Davis, O. A., Doran, R., & Pearson, C. M. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(7), 1470–1482. [Link] [Source 6]
-
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link] [Source 7, 13]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link] [Source 11]
-
Makino, K., Hasegawa, Y., Inoue, T., Araki, K., Tabata, H., Oshitari, T., Itoh, K., Natsugari, H., & Takahashi, H. (2019). Chemoselective Demethylation of Methoxypyridine. Synlett, 30(08), 951–954. [Link] [Source 10, 18, 20]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link] [Source 14]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link] [Source 15]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link] [Source 16]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link] [Source 17]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link] [Source 19]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [Source 22]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link] [Source 23]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link] [Source 24]
-
Hudlicky, T., & Kappe, C. O. (2011). ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Current Organic Chemistry, 15(1), 134-150. [Link] [Source 25]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. tus.elsevierpure.com [tus.elsevierpure.com]
- 13. Sci-Hub. Chemoselective Demethylation of Methoxypyridine / Synlett, 2019 [sci-hub.box]
- 14. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: High-Efficiency Functionalization of 5-Chloro-2-methoxypyridine
This Application Note is structured to serve as a definitive technical guide for the experimental handling and functionalization of 5-Chloro-2-methoxypyridine . It moves beyond generic protocols to address the specific electronic and steric challenges posed by this heterocyclic scaffold.
Executive Summary
This compound (CAS: 17228-64-7) is a "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, neonicotinoid agrochemicals, and allosteric modulators. Its utility stems from its orthogonal reactivity :
-
C5-Position: Activated for cross-coupling (Suzuki, Buchwald) due to the inductive effect of the pyridine nitrogen, yet less reactive than corresponding bromides, requiring specialized catalytic systems.
-
C3-Position: Accessible via Directed Ortho-Lithiation (DoM), mediated by the C2-methoxy directing group.
-
C2-Position: The methoxy group can be unmasked to a pyridone or displaced via SNAr under forcing conditions.
This guide provides validated protocols for overcoming the kinetic inertness of the C5-chloride and achieving regio-controlled functionalization at C3.
Safety & Handling Profile
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant).
| Parameter | Specification | Handling Note |
| Physical State | Low-melting solid / Liquid | MP is ~23-25°C. Often handled as a liquid above RT. |
| Boiling Point | 196°C (approx) | High boiling point allows for high-temp reactions (e.g., 100°C+) without rapid evaporation. |
| Storage | Inert Atmosphere | Store under Nitrogen/Argon. Pyridines can N-oxidize over prolonged air exposure. |
| Incompatibility | Strong Oxidizers | Avoid contact with peroxides or nitric acid unless specifically intended (e.g., N-oxide formation). |
Critical Reactivity Analysis
The primary challenge with this compound is the oxidative addition step in Palladium-catalyzed coupling. The C-Cl bond (BDE ~96 kcal/mol) is significantly stronger than C-Br. Furthermore, the pyridine nitrogen can coordinate to Pd(0), potentially poisoning the catalyst.
Strategy: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) precatalysts (e.g., Pd-PEPPSI) to facilitate oxidative addition and prevent catalyst sequestration.
Visualization: Divergent Synthesis Pathways
Figure 1: Divergent synthetic pathways accessible from the this compound scaffold.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C5-Arylation)
Objective: Install an aryl group at the C5 position, overcoming the sluggish C-Cl bond.
Mechanism: The electron-donating methoxy group at C2 deactivates the ring slightly compared to 2-chloropyridine, making the C5-Cl bond harder to break. We utilize the Pd-PEPPSI-IPr catalyst system, which is highly active for electron-neutral/rich aryl chlorides.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the aryl boronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and Pd-PEPPSI-IPr (0.02 mmol).
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Dissolve: Add this compound (1.0 mmol) dissolved in degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) for 4–12 hours.
-
Note: The reaction typically turns black upon completion (Pd precipitation).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hex/EtOAc).
Expert Tip: If the substrate contains base-sensitive groups, switch to Pd(dppf)Cl₂ with CsF in refluxing THF, though yields may be lower due to slower oxidative addition.
Protocol B: Buchwald-Hartwig Amination (C5-Amination)
Objective: Synthesize aminopyridines, common motifs in kinase inhibitors.
Mechanism: Standard ligands like BINAP often fail with this chlorinated substrate. BrettPhos or RuPhos are required to stabilize the Pd(II) intermediate and facilitate reductive elimination.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous)
Step-by-Step:
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine BrettPhos Pd G3 (0.02 equiv) and NaOtBu (1.4 equiv) in a reaction tube.
-
Addition: Add the amine (1.2 equiv) and this compound (1.0 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Validation: Monitor by LCMS. The starting material peak (approx. UV 220nm) should disappear.
-
Workup: Filter through a pad of Celite to remove Pd black and salts. Concentrate and purify.
Protocol C: Directed Ortho-Lithiation (C3-Functionalization)
Objective: Introduce a substituent at C3 (ortho to methoxy) while preserving the C5-Cl bond.
Mechanism: The methoxy group is a strong Directed Metalation Group (DMG). Lithium-Halogen exchange at C5 is slower than deprotonation at C3 at low temperatures due to the strength of the C-Cl bond (unlike C-Br). This allows for chemoselective C3 functionalization.
Reagents:
-
This compound (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Electrophile (e.g., Iodine, DMF, Aldehydes) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Flame-dry a flask and cool to -78°C under Argon.
-
Base Generation: Prepare LDA in situ or use commercial solution. Add to THF at -78°C.
-
Lithiation: Add this compound (dropwise, neat or in THF) to the LDA solution.
-
Critical: Stir at -78°C for exactly 45-60 minutes . Do not warm up, or the "Halogen Dance" rearrangement may occur (migration of Li to C4 or C5).
-
-
Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.
-
Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with sat. NH₄Cl.[1][2]
Visualization: C3-Lithiation Workflow
Figure 2: Workflow for Directed Ortho-Lithiation emphasizing temperature control to prevent side reactions.
Comparative Data: Catalyst Screening
Table 1: Efficiency of various Pd-catalysts for Suzuki coupling of this compound with Phenylboronic acid (80°C, 12h).
| Catalyst System | Ligand Class | Yield (%) | Notes |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 20% | Oxidative addition is too slow; catalyst decomposes. |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | < 15% | Ineffective for aryl chlorides. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 45-60% | Moderate activity; requires higher temps (100°C). |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | 85-92% | Excellent oxidative addition; sterically bulky. |
| Pd-PEPPSI-IPr | NHC | 95%+ | Best performance; air-stable precatalyst. |
References
-
Jubilant Ingrevia. (2024).[3] Safety Data Sheet: this compound. Retrieved from
-
Fisher Scientific. (2025). 2-Chloro-6-methoxypyridine Safety Data Sheet. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling Reaction Conditions. Retrieved from
-
BenchChem. (2025). Protocols for Buchwald-Hartwig Amination of Chloropyrimidines. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from
Sources
Purification of 5-Chloro-2-methoxypyridine by Vacuum Distillation: An Application Note and Protocol
Introduction: The Critical Role of Purity in Synthesis
5-Chloro-2-methoxypyridine is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility in pivotal synthetic transformations, such as Suzuki-Miyaura and Hiyama cross-coupling reactions, necessitates a high degree of purity.[1] Impurities present in the starting material can lead to undesirable side reactions, catalyst deactivation, and reduced yields of the target molecule, ultimately impacting the efficiency and reproducibility of the synthetic route.
This application note provides a comprehensive guide to the purification of this compound using vacuum distillation. This technique is particularly well-suited for this compound due to its high boiling point at atmospheric pressure (181-182 °C), which poses a risk of thermal decomposition.[1][2] By reducing the ambient pressure, the boiling point is significantly lowered, allowing for a safe and efficient purification process.[3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for a safe and successful distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Boiling Point (atm) | 181-182 °C | [1][2] |
| Density | 1.193 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5260 | [1][2] |
| Flash Point | 53.3 °C (closed cup) | [1] |
Safety is the cornerstone of any laboratory procedure. this compound is classified as a flammable liquid, is harmful if swallowed, and can cause serious eye damage.[1] It is also incompatible with strong oxidizing agents, strong acids, strong bases, and amines. Adherence to strict safety protocols is mandatory.
Hazard and Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1]
-
Fume Hood: All handling and distillation procedures must be performed in a well-ventilated chemical fume hood.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Ensure a fire extinguisher (Class B) is readily accessible.
-
Material Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and amines.
Pre-Distillation: Preparation and System Assembly
A successful distillation begins with meticulous preparation. The primary goal is to remove any low-boiling impurities and residual solvents before the main distillation.
Potential Impurities:
The purity of the starting material will dictate the complexity of the purification. Common impurities from the synthesis of this compound from 2,5-dichloropyridine and sodium methoxide may include:
-
Unreacted 2,5-dichloropyridine
-
Isomeric byproducts (e.g., 2-chloro-5-methoxypyridine)
-
Residual methanol
-
Mineral oil (if sodium hydride in oil was used)
Equipment and Glassware:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flasks (multiple, for collecting fractions)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump (capable of reaching at least 20 mmHg)
-
Manometer (for accurate pressure measurement)
-
Cold trap (to protect the vacuum pump)
-
Thick-walled vacuum tubing
-
Glass wool or aluminum foil for insulation
-
Grease for ground glass joints
System Assembly Workflow:
Caption: Workflow for assembling the vacuum distillation apparatus.
Protocol: Vacuum Distillation of this compound
This protocol is designed for the purification of approximately 20-50 g of crude this compound. Adjust volumes and flask sizes accordingly for different scales.
Estimated Boiling Point Under Vacuum:
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 20 | ~95 - 105 |
| 10 | ~80 - 90 |
| 5 | ~65 - 75 |
| 1 | ~40 - 50 |
Step-by-Step Procedure:
-
Initial Setup:
-
Assemble the dry, greased distillation apparatus as illustrated in the workflow diagram.
-
Place a magnetic stir bar in the distilling flask containing the crude this compound. A stir bar is crucial for preventing bumping, as boiling stones are ineffective under vacuum.
-
Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
-
Evacuation and Removal of Volatiles:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude material.
-
Slowly and carefully apply the vacuum. The initial bubbling will be due to dissolved gases and low-boiling impurities.
-
Monitor the pressure using a manometer. Allow the system to fully evacuate to a stable, low pressure (ideally below 20 mmHg).
-
-
Distillation:
-
Once a stable vacuum is achieved and the initial outgassing has subsided, begin to gently heat the distilling flask using the heating mantle.
-
Increase the temperature gradually. The first fraction to distill will likely be any remaining low-boiling impurities. It is advisable to collect a small forerun in the first receiving flask and discard it.
-
As the temperature of the vapor rises and approaches the estimated boiling point at the recorded pressure, change to a new, clean receiving flask.
-
Collect the main fraction of this compound as a colorless liquid. The temperature of the vapor should remain constant during the collection of the pure compound. A stable boiling point is a key indicator of purity.
-
If the temperature begins to drop, it indicates that most of the product has distilled. If it rises significantly, it suggests the presence of higher-boiling impurities. In either case, change the receiving flask to collect this final fraction separately.
-
-
Shutdown Procedure:
-
Once the distillation is complete, turn off and lower the heating mantle.
-
Allow the system to cool to room temperature while still under vacuum.
-
Crucially, vent the system slowly by introducing an inert gas like nitrogen or argon, or by carefully removing the vacuum tubing from the pump. Never turn off the vacuum pump while the system is sealed , as this can cause oil to be sucked back into the system.
-
Once the system is at atmospheric pressure, turn off the stirrer and the condenser water.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled container.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Bumping | - Inadequate stirring- Heating too rapidly | - Ensure the stir bar is spinning vigorously.- Reduce the heating rate. |
| Inability to achieve a good vacuum | - Leaks in the system | - Check all joints and ensure they are properly greased and sealed.- Inspect tubing for cracks or poor connections. |
| Product solidifying in the condenser | - Cooling water is too cold | - Use warmer cooling water or reduce the flow rate. |
| No distillation at the expected temperature | - Inaccurate pressure reading- Thermometer placed incorrectly | - Calibrate or check the manometer.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| Product is discolored | - Thermal decomposition | - Improve the vacuum to further lower the boiling point.- Ensure the heating mantle temperature is not excessively high. |
Conclusion
Vacuum distillation is an effective and essential technique for the purification of this compound, enabling researchers and drug development professionals to obtain high-purity material crucial for successful and reproducible synthetic outcomes. By understanding the principles of the technique, adhering to strict safety protocols, and following a systematic procedure, a high yield of purified product can be reliably achieved.
References
-
PubChem. 2-Chloro-5-methoxypyridine. [Link]
-
YouTube. Vacuum Distillation. [Link]
- Google Patents.
-
Reddit. Drying and distilling pyridine. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
MDPI. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. [Link]
-
ResearchGate. The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. [Link]
-
MDPI. Optimization Study on Enhancing Deep-Cut Effect of the Vacuum Distillation Unit (VDU). [Link]
-
NIST. 5-Chloro-2-methoxypyrimidine. [Link]
-
Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]
Sources
analytical methods for monitoring reactions of 5-Chloro-2-methoxypyridine
An Application Guide to Analytical Methods for Monitoring Reactions of 5-Chloro-2-methoxypyridine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to synthesize more complex molecular architectures. Effective monitoring of its chemical transformations is paramount for optimizing reaction yields, minimizing impurity formation, and ensuring process safety and scalability. This guide provides a comprehensive overview of robust analytical methodologies for real-time and offline monitoring of reactions involving this compound. We delve into the principles and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers, scientists, and drug development professionals to adapt and validate these methods for their specific applications.
Strategic Approach to Method Selection
The choice of an analytical technique is dictated by the specific information required, the physicochemical properties of the reactants and products, and the nature of the reaction matrix. A multi-faceted approach, often combining chromatographic separation with spectroscopic detection, provides the most comprehensive understanding of the reaction profile.[1]
-
Quantitative Kinetics & Purity: HPLC is the workhorse for quantifying the consumption of starting materials and the formation of non-volatile products over time. Its precision and robustness are ideal for calculating reaction rates and assessing final product purity.[2][3]
-
Impurity Profiling & Volatiles: GC-MS excels in identifying volatile or semi-volatile byproducts and unreacted intermediates. Its high sensitivity and the structural information from mass spectrometry make it an indispensable tool for mechanistic investigations and impurity characterization.[4][5]
-
In-Situ Monitoring & Structural Confirmation: NMR spectroscopy offers a non-invasive window into the reaction mixture, allowing for real-time tracking of molecular transformations without the need for sampling and workup.[6] It provides unambiguous structural confirmation of all components in the solution.
The following table summarizes the key attributes of each technique to guide your selection process.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Use | Quantitative analysis of reactants/products; Purity assessment. | Identification of volatile/semi-volatile impurities and byproducts. | In-situ reaction monitoring; Unambiguous structure elucidation. |
| Sample Type | Liquid reaction aliquots (dissolved). | Volatile/semi-volatile components; Derivatization may be needed. | Liquid reaction aliquots (dissolved in deuterated solvent). |
| Key Advantage | High precision and reproducibility for quantification.[3] | High sensitivity and specificity for compound identification.[4] | Non-invasive, real-time analysis; Rich structural information.[1] |
| Key Limitation | Not suitable for highly volatile compounds. | Requires thermal stability of analytes; Potential for derivatization. | Lower sensitivity compared to MS; Requires higher concentrations. |
| Typical Output | Chromatogram with retention times and peak areas. | Total ion chromatogram and mass spectra for each peak. | Spectrum with chemical shifts, coupling constants, and integrals. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the premier technique for monitoring the progress of reactions involving this compound. The separation is based on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. As the reaction proceeds, the polarity of the mixture changes with the consumption of the moderately polar this compound and the formation of a new product, which can be effectively resolved. UV detection is highly suitable as pyridine derivatives possess strong chromophores.[7] Adjusting the mobile phase pH is critical, as basic compounds like pyridines can interact with residual acidic silanols on the silica-based column, leading to poor peak shape (tailing).[8] Using a slightly acidic mobile phase or a competing base like triethylamine (TEA) neutralizes these sites, ensuring sharp, symmetrical peaks.[8]
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis by HPLC.
Protocol: RP-HPLC Method
This protocol provides a robust starting point for monitoring a typical cross-coupling reaction.
1. Instrumentation and Consumables:
- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN) and water.
- Orthophosphoric acid or triethylamine (TEA).
- Reference standards for this compound and the expected product.
2. Chromatographic Conditions:
- Mobile Phase A: Water with 0.1% orthophosphoric acid (adjust to pH ~3.0).
- Mobile Phase B: Acetonitrile.
- Gradient: Start at a composition appropriate to retain this compound (e.g., 70% A / 30% B), then ramp to a higher concentration of B to elute the product. A typical gradient might be 30% to 90% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm is a good starting point for pyridine derivatives.[2][5]
- Injection Volume: 5 µL.
3. Sample Preparation: a. At designated time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold mobile phase to stop the reaction and prevent precipitation. c. Vortex the sample thoroughly. d. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis: a. Create a calibration curve for the starting material and, if available, the product standard. b. Inject the time-point samples. c. Record the peak areas for the starting material and product. d. Calculate the percentage conversion using the following formula: % Conversion = [1 - (Area_Reactant_t / Area_Reactant_t0)] * 100%
Gas Chromatography-Mass Spectrometry (GC-MS) for In-depth Profiling
Expertise & Causality: GC-MS is a powerful technique for analyzing reactions where volatile byproducts are expected or when profiling for trace-level impurities. This compound is sufficiently volatile for GC analysis. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification by fragmenting the molecules and detecting their mass-to-charge ratio. Electron Ionization (EI) is a standard technique that creates reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.[5] For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[5]
Protocol: GC-MS Method
1. Instrumentation and Consumables:
- GC-MS system with a split/splitless injector and an electron ionization (EI) source.
- A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Helium (carrier gas).
- Anhydrous sodium sulfate, if needed for drying.
- Volatile solvent for dilution (e.g., dichloromethane or ethyl acetate).
2. GC-MS Conditions:
- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.[5]
- Ion Source Temperature: 230 °C.[5]
- Ionization Mode: EI at 70 eV.[5]
- Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis.
3. Sample Preparation: a. Withdraw an aliquot (e.g., 100 µL) from the reaction. b. Quench and dilute in a suitable solvent like ethyl acetate (1 mL). c. If an aqueous phase is present from a workup, perform a liquid-liquid extraction. Dry the organic layer over anhydrous sodium sulfate. d. Further dilute the sample to an appropriate concentration (e.g., ~10-100 µg/mL). e. Transfer the final solution to a GC vial.
4. Data Analysis: a. Identify the peaks for the starting material, product, and any byproducts in the total ion chromatogram (TIC). b. Analyze the mass spectrum for each peak. The molecular ion (M+) for this compound should be visible at m/z 143/145 due to the chlorine isotopes. c. Compare the obtained spectra with a reference library (e.g., NIST) to confirm identities.
NMR Spectroscopy for Real-Time Reaction Insight
Expertise & Causality: NMR spectroscopy is unparalleled for its ability to provide detailed structural information and monitor reactions non-destructively.[1][9] By taking periodic scans of the reaction mixture, one can directly observe the decrease in the intensity of signals corresponding to the starting material and the simultaneous increase of new signals from the product. ¹H NMR is most commonly used for this due to its high sensitivity and short acquisition times.[10] The conversion can be accurately calculated by comparing the integration of a well-resolved proton signal of the reactant with that of a product signal. This method avoids potential errors from sample workup and provides true insight into the kinetics of the solution phase.[6]
Workflow for In-Situ NMR Monitoring
Caption: Workflow for in-situ reaction monitoring by NMR.
Protocol: ¹H NMR Reaction Monitoring
1. Instrumentation and Reagents:
- NMR spectrometer (400 MHz or higher recommended for better resolution).
- High-quality NMR tubes.
- Deuterated solvent compatible with the reaction chemistry (e.g., CDCl₃, DMSO-d₆).
- Internal standard (optional, for precise quantification).
2. Sample Preparation & Acquisition: a. Prepare the reaction mixture directly in the NMR tube using a deuterated solvent, but withhold one reactant to initiate the reaction. b. Acquire a "t=0" spectrum of the starting materials. c. Initiate the reaction by adding the final reagent and quickly acquiring spectra at regular intervals (e.g., every 5-10 minutes). d. For offline monitoring, withdraw aliquots, quench, and dissolve in a deuterated solvent.
3. Data Analysis & Interpretation: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Identify characteristic, well-resolved peaks for this compound and the product. For the starting material, expect signals in the aromatic region (approx. 7.0-8.5 ppm) and a singlet for the methoxy group (~4.0 ppm).[9] c. Set the integration of one of these peaks (or the internal standard) to a fixed value. d. Measure the relative integrals of the other key peaks. e. Calculate the mole fraction and percent conversion at each time point. For a simple A → B reaction: % Conversion = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100%
References
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- BenchChem. (2025). Application Notes and Protocols for Monitoring Acetohydrazide-Pyridine Reactions.
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- BenchChem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- PMC.
- ProQuest. (2021).
- ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions.
- ResearchGate. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH)
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 6-Chloro-5-methoxypyridin-2-amine.
- Sigma-Aldrich. This compound 97%.
- Arabian Journal of Chemistry. (2017). Analytical techniques in pharmaceutical analysis: A review.
- BenchChem.
- PubMed. (2007).
- Tokyo Chemical Industry Co., Ltd. This compound.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
Sources
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in the synthesis of 5-Chloro-2-methoxypyridine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common and complex challenges encountered in the synthesis of 5-Chloro-2-methoxypyridine. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you optimize your reaction outcomes. This guide is structured to provide direct answers to pressing experimental issues, enhancing both yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides actionable, step-by-step solutions to get your experiment back on track.
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yield is the most frequent challenge, often stemming from a combination of factors ranging from incomplete reactions to the formation of side products. A systematic approach is crucial for diagnosis and optimization.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Action & Protocol |
| Incomplete Conversion | The reaction has not proceeded to completion, leaving unreacted starting material (e.g., 2-methoxypyridine). This can be due to insufficient reaction time, non-optimal temperature, or inadequate stoichiometry of the chlorinating agent. | 1. Optimize Reaction Time & Temperature: Monitor the reaction progress using TLC or GC-MS at regular intervals (e.g., every 30 minutes) to determine the point of maximum conversion. Gradually increase the reaction temperature in 5-10°C increments, but be aware that higher temperatures can sometimes favor byproduct formation.[1] 2. Adjust Stoichiometry: Ensure the chlorinating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can lead to polychlorination.[2] |
| Formation of Byproducts | The primary cause of yield loss is often the formation of undesired isomers (e.g., 3-Chloro-2-methoxypyridine) or polychlorinated species (e.g., 3,5-Dichloro-2-methoxypyridine). This is governed by the reaction's regioselectivity and the reactivity of the chlorinating agent. | 1. Control Reagent Addition: Add the chlorinating agent (e.g., a solution of sulfuryl chloride in dichloromethane) dropwise to the reaction mixture at a low temperature (e.g., 0-5°C) to manage the exothermic reaction and improve selectivity. 2. Select a Milder Chlorinating Agent: If using a highly reactive agent like chlorine gas, consider switching to N-Chlorosuccinimide (NCS), which often provides better control and higher selectivity for the desired product. |
| Reagent Quality & Purity | The presence of impurities or degradation in starting materials or reagents can significantly inhibit the reaction or lead to side products. For instance, some reagents are sensitive to moisture.[3] | 1. Verify Reagent Purity: Use freshly opened or purified reagents. For example, trifluoromethanesulfonic anhydride, if used in alternative syntheses, may require distillation before use for optimal results.[3] 2. Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents. Dry solvents using appropriate methods like distillation over sodium or by passing them through activated alumina columns. |
| Sub-optimal Work-up & Purification | Product loss can occur during the work-up and purification stages. This includes incomplete extraction, degradation of the product on silica gel, or co-elution with impurities. | 1. Refine Extraction Protocol: Perform multiple extractions (e.g., 3x with an appropriate solvent like ethyl acetate) to ensure complete recovery from the aqueous layer. 2. Neutralize Before Concentration: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, which can prevent product degradation during solvent evaporation. 3. Alternative Purification: If column chromatography is problematic, consider vacuum distillation for purification. |
Q2: I am observing a significant amount of a dichlorinated byproduct. How can I minimize its formation?
The formation of dichlorinated species is a classic case of over-reaction. The mono-chlorinated product, while less reactive than the starting 2-methoxypyridine, can still undergo a second chlorination, especially under harsh conditions or with an excess of a powerful chlorinating agent.
Strategies to Minimize Polychlorination:
-
Precise Stoichiometric Control: This is the most critical factor. Carefully measure your chlorinating agent and limit it to 1.05 - 1.1 equivalents . A larger excess dramatically increases the probability of a second chlorination event.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and only warm if necessary. Lower temperatures decrease the overall reactivity, giving the desired mono-chlorination a kinetic advantage.
-
Slow Reagent Addition: Adding the chlorinating agent slowly over a prolonged period (e.g., 1-2 hours) via a syringe pump maintains a low instantaneous concentration of the agent in the reaction flask. This favors the more reactive starting material competing for the chlorinating agent over the less reactive mono-chlorinated product.
-
Reaction Monitoring: Use TLC or GC to monitor the reaction. Quench the reaction as soon as the starting material is consumed to prevent the product from being converted into the dichlorinated byproduct.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound, covering synthetic routes, reagent choices, and reaction mechanisms.
Q1: What are the primary synthetic routes to this compound?
There are several viable pathways, with the choice often depending on the availability and cost of the starting materials. The three most common routes are outlined below.
Caption: Primary synthetic routes to this compound.
-
Route A (Direct Chlorination): This is often the most direct method, involving the electrophilic chlorination of commercially available 2-methoxypyridine. The key challenge is controlling the regioselectivity and preventing over-chlorination.
-
Route B (Methylation): This route starts with 5-Chloro-2-pyridone (the tautomer of 2-hydroxy-5-chloropyridine).[4] The pyridone is treated with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to form the methoxy ether. This route can offer excellent regioselectivity if the starting pyridone is readily available.
-
Route C (From Amino Pyridine): Starting with 2-amino-5-chloropyridine, a Sandmeyer-type reaction can be employed.[5][6] The amino group is first converted to a diazonium salt, which is then displaced. This is typically a multi-step process and might be used if this specific starting material is significantly cheaper or more accessible.[5][7]
Q2: Which chlorinating agent is best for the direct chlorination of 2-methoxypyridine?
The "best" agent depends on a balance of reactivity, selectivity, cost, and safety.
| Chlorinating Agent | Pros | Cons | Best For... |
| N-Chlorosuccinimide (NCS) | - High selectivity- Solid, easy to handle- Milder reaction conditions | - Higher cost- Can be slower | Lab-scale synthesis where high purity and selectivity are prioritized over cost. |
| Sulfuryl Chloride (SO₂Cl₂) | - Inexpensive liquid- Highly reactive, fast reactions- Byproducts (SO₂ and HCl) are gaseous and easily removed | - Less selective than NCS- Highly corrosive and moisture-sensitive | Pilot-scale or large-scale synthesis where cost and reaction time are critical factors. Requires careful control of temperature and addition rate. |
| Chlorine Gas (Cl₂) | - Very low cost | - Highly toxic and difficult to handle safely- Can lead to significant byproduct formation (polychlorination, side-chain chlorination if applicable).[8] | Industrial-scale production where specialized equipment for handling hazardous gases is available. Not recommended for typical lab settings. |
Q3: What is the underlying mechanism for the direct chlorination of 2-methoxypyridine?
The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Activation and Direction: The pyridine ring is generally electron-deficient and deactivated towards electrophilic substitution due to the electronegative nitrogen atom. However, the methoxy group (-OCH₃) at the 2-position is a strong activating group and is ortho, para-directing.
-
Positional Selectivity:
-
The position ortho to the methoxy group (position 3) is sterically hindered.
-
The position para to the methoxy group (position 5) is sterically accessible and electronically activated.
-
Therefore, the incoming electrophile (Cl⁺ or a polarized chlorine species) is overwhelmingly directed to the 5-position.
-
-
Formation of the Sigma Complex: The electrophile attacks the C5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base in the reaction mixture (which could be the solvent or the counter-ion of the electrophile) removes the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
Experimental Protocol: Synthesis via Chlorination with Sulfuryl Chloride
This protocol provides a robust method for the synthesis of this compound starting from 2-methoxypyridine.
Materials:
-
2-Methoxypyridine (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-methoxypyridine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per 1 g of starting material) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred 2-methoxypyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction's progress by TLC or GC-MS. If the reaction is incomplete, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a beaker of cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize HCl and any unreacted SO₂Cl₂.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
References
- CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents.
- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
-
Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. Available at: [Link]
-
Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure. Available at: [Link]
-
5-Chloro-2-methoxypyrimidine - NIST WebBook. Available at: [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents.
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.
-
The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor - ResearchGate. Available at: [Link]
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents.
- EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. Available at: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
-
Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones* - Vanderbilt University. Available at: [Link]
-
Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines | Organometallics - ACS Publications. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
-
Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF - ResearchGate. Available at: [Link]
-
5-Chloro-2-pyridone | C5H4ClNO - PubChem. Available at: [Link]
-
Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi - Master Organic Chemistry. Available at: [Link]
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Alkaloid - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Chloro-2-pyridone | C5H4ClNO | CID 77889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
common side products in 5-Chloro-2-methoxypyridine reactions and how to avoid them
Topic: Troubleshooting Common Side Products & Impurities Ticket ID: #PYR-5CL-2OME-001 Status: Resolved / Knowledge Base Article
Executive Summary
5-Chloro-2-methoxypyridine is a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors) and agrochemistry. Its reactivity is defined by the interplay between the electron-rich methoxy group (C-2), the electron-withdrawing chlorine (C-5), and the pyridine nitrogen.
Users most frequently encounter three categories of failure modes:
-
Dechlorination (Hydrodehalogenation): Loss of the C-5 chlorine during metal-catalyzed cross-couplings.
-
Regiochemical Scrambling: Unintended lithiation at C-6 or Lithium-Halogen exchange at C-5 instead of Directed Ortho Metalation (DoM) at C-3.
-
Scaffold Degradation: Conversion to 5-chloro-2-pyridone via O-demethylation under acidic or Lewis-acidic conditions.
Knowledge Base Article 1: The "Vanishing" Chloride
Issue: Dechlorination during Palladium-Catalyzed Couplings
Symptom: Mass spectrometry shows a product mass of [M-34] (loss of Cl, gain of H) or [M-34+R] is missing. The product is 2-methoxypyridine or a 2-methoxy-5-hydro-derivative.
Technical Analysis:
During Suzuki-Miyaura or Buchwald-Hartwig couplings targeting the C-5 position, the oxidative addition of Pd(0) into the C-Cl bond is the first step. However, if the transmetallation step is slow, the Pd(II) intermediate is susceptible to
The Mechanism of Failure: Instead of the desired R-group transfer, the Palladium center acquires a Hydride (H-). Reductive elimination then yields the dechlorinated arene (Ar-H) and regenerates Pd(0).
Figure 1: Kinetic competition between transmetallation (desired) and hydride uptake (side reaction).
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Catalyst/Ligand | Use Buchwald Precatalysts (e.g., XPhos Pd G2) or bulky alkylphosphines (e.g., P(t-Bu)3). | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, minimizing the lifetime of the vulnerable Pd(II) intermediate [1]. |
| Solvent | Avoid secondary alcohols (e.g., iPrOH). Use Toluene, Dioxane, or DMF. | Secondary alcohols are excellent hydride donors (transfer hydrogenation) that promote dechlorination. |
| Base | Switch from Et3N or iPr2NH to inorganic bases (K3PO4, Cs2CO3). | Amine bases can undergo |
| Water | Degas rigorously. | Dissolved O2 can promote homocoupling, while water can sometimes facilitate protodehalogenation cycles. |
Knowledge Base Article 2: Regioselectivity in Lithiation
Issue: C-3 Functionalization vs. C-5 Lithium-Halogen Exchange
Symptom: User attempts to functionalize C-3 (ortho to OMe) using n-BuLi but isolates 5-butyl-2-methoxypyridine or 2-methoxypyridine (after quench).
Technical Analysis: this compound presents a "regiochemical triad":
-
C-3 (Ortho to OMe): The thermodynamic DoM site.
-
C-4 (Ortho to Cl): Inductively activated by Cl.
-
C-5 (The Cl atom): Susceptible to Lithium-Halogen (Li-Hal) exchange.
Using nucleophilic alkyllithiums (like n-BuLi) creates a competition between deprotonation (DoM) and Li-Hal exchange. Furthermore, n-BuLi can act as a nucleophile, attacking the pyridine ring directly.
The Solution: Base Selection Matrix
-
Goal: Functionalize C-3 (introduce formyl, silyl, etc.).
-
Protocol: Do NOT use n-BuLi. Use MesLi (Mesityllithium) or LDA at -78°C.
Why?
-
MesLi / LDA: These are bulky, non-nucleophilic bases. They are too sterically hindered to attack the C-Cl bond (Li-Hal exchange) or the C-N bond (nucleophilic addition). They preferentially remove the C-3 proton due to coordination with the methoxy oxygen [2].
-
n-BuLi: Will rapidly perform Li-Hal exchange at C-5, generating 5-lithio-2-methoxypyridine (which quenches to 2-methoxypyridine) or alkylate the ring.
Figure 2: Divergent pathways based on lithiation reagent selection.
Knowledge Base Article 3: The "Ghost" Pyridone
Issue: Unwanted Demethylation (O-Dealkylation)
Symptom: Appearance of a highly polar, UV-active spot that does not move on silica TLC. NMR shows loss of the O-Me singlet (~3.9 ppm) and appearance of a broad NH/OH signal. Product is 5-chloro-2-pyridone .
Technical Analysis: The 2-methoxypyridine ether linkage is significantly more labile than a standard anisole because the pyridine nitrogen can be protonated or complexed by Lewis acids. This activates the O-Me bond for nucleophilic attack (SN2) by the counterion (e.g., Br-, I-).
Common Triggers:
-
HBr/HI: Classic demethylation agents.
-
BBr3 / AlCl3: Lewis acids used for other deprotections will strip the methyl group instantly [3].
-
TMSI (Trimethylsilyl iodide): Rapidly cleaves methyl ethers.
-
Nucleophilic Solvents at High Temp: Heating in pyridine hydrochloride (molten salt) or using thiolates.
Prevention Guide:
-
Acidic Workups: Avoid heating with strong hydrohalic acids (HCl/HBr). If acidification is needed, use H2SO4 (sulfate is a poor nucleophile) or acetic acid.
-
Lewis Acid Alternatives: If you need to deprotect another group on the molecule (e.g., a Boc group) while keeping the OMe intact, use TFA/DCM or HCl in Dioxane at room temperature. Avoid BBr3 at all costs.
Knowledge Base Article 4: Nucleophilic Aromatic Substitution (SNAr) Confusion
Issue: Regio-scrambling (C-2 vs C-5)
Symptom: When attempting to displace the Chlorine (C-5) with a nucleophile, the Methoxy group (C-2) is displaced instead.
Technical Analysis: In SNAr, the leaving group ability is typically F > NO2 > Cl > Br > OMe. However, the position relative to the nitrogen is critical.
-
C-2 Position: Highly activated (ortho to N). The intermediate Meisenheimer complex is stabilized by the nitrogen.
-
C-5 Position: Meta to N. Poorly activated for SNAr.
Rule of Thumb: You cannot displace the C-5 Chlorine via SNAr efficiently unless there is a strong Electron Withdrawing Group (EWG) at C-4 or C-6. If you treat this compound with a strong nucleophile (e.g., NaSMe), it will attack C-2 , displacing the methoxy group to form 5-chloro-2-thiomethylpyridine.
Corrective Action: To functionalize C-5, do not use SNAr conditions. Use Palladium-catalyzed coupling (Buchwald-Hartwig), which relies on the C-Cl bond strength and oxidative addition, not the electronic activation of the ring [4].
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.
-
Gros, P., Choppin, S., & Fort, Y. (2003).[1] Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? The Journal of Organic Chemistry.[1]
-
Weissman, S. A., & Zewge, D. (2005). Recent advances in the synthesis of pyridines. Tetrahedron.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling halogenated pyridines or organolithium reagents.
Sources
optimizing catalyst loading for cross-coupling reactions of 5-Chloro-2-methoxypyridine
Ticket Subject: Optimizing Catalyst Loading for 5-Chloro-2-methoxypyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Substrate Analysis & Technical Brief
Substrate: this compound CAS: 13472-85-0 Classification: Deactivated Heteroaryl Chloride
Before initiating optimization, you must understand why this specific substrate fails in standard "catalyst screening kits."
-
Electronic Deactivation: The C-Cl bond at the C5 position is electronically deactivated. The methoxy group at C2 is an Electron Donating Group (EDG) via resonance, increasing electron density in the pyridine ring and making the C-Cl bond stronger and less prone to Oxidative Addition (OA) , which is the rate-determining step (RDS).
-
Catalyst Poisoning: While the methoxy group provides some steric protection, the pyridine nitrogen (
lone pair) remains a potent Lewis base that can coordinate to electrophilic Pd(II) species, forming off-cycle resting states (catalyst arrest). -
Leaving Group: Aryl chlorides possess a significantly higher bond dissociation energy (approx. 96 kcal/mol) compared to bromides or iodides, requiring specialized ligands to facilitate OA.
Catalyst Selection & Initiation (Hardware Setup)
User Question: I am using Pd(PPh3)4 at 5 mol% and seeing <20% conversion. Why is the standard "Tetrakis" failing?
Technical Response: Pd(PPh3)4 is insufficient for electron-rich aryl chlorides. The triphenylphosphine ligand lacks the electron-donating power to force oxidative addition into the C-Cl bond and is not bulky enough to prevent pyridine nitrogen coordination.
Recommended Systems: Switch to Dialkylbiaryl Phosphine (Buchwald) or NHC (PEPPSI) ligand systems. These ligands are electron-rich (facilitating OA) and sterically bulky (preventing N-poisoning).
Catalyst Performance Matrix
| Catalyst System | Recommended Loading | Mechanism of Action | Best For |
| XPhos Pd G4 | 0.5 - 1.5 mol% | Rapid activation; Bulky isopropyl groups shield Pd from N-poisoning. | Primary Recommendation. General Suzuki/Buchwald couplings. |
| RuPhos Pd G4 | 0.5 - 2.0 mol% | High electron density on P; excellent for secondary amines/alkoxides. | C-N and C-O couplings (Buchwald-Hartwig). |
| Pd-PEPPSI-IPr | 0.1 - 1.0 mol% | N-Heterocyclic Carbene (NHC) creates a "throw-away" ligand system; extremely stable. | Difficult substrates; high thermal stability (>80°C). |
| Pd(OAc)₂ + SPhos | 1.0 - 3.0 mol% | In-situ generation. SPhos is highly active for chlorides. | Cost-sensitive scale-up where G3/G4 precatalysts are too expensive. |
Optimization Workflow (The "Software" Update)
User Question: How do I lower the loading from 5 mol% to <0.5 mol% without losing conversion?
Technical Response: You cannot simply reduce the amount of catalyst; you must increase the Turnover Number (TON) . This requires a transition from "In-Situ" mixing to "Precatalyst" usage and strict control of the active species concentration.
Step-by-Step Optimization Protocol
Step 1: Ligand Screening (High Loading)
-
Run 4 parallel reactions at 2 mol% loading.
-
Ligands: XPhos, RuPhos, BrettPhos, SPhos.
-
Goal: Identify the ligand that gives >95% conversion in <2 hours.
Step 2: Base & Solvent Tuning
-
Solvent: Switch from DMF (can decompose) to 1,4-Dioxane or Toluene/Water (4:1) . Biphasic systems often solubilize inorganic bases better.
-
Base: Compare weak bases (K3PO4, Cs2CO3) vs. strong bases (NaOtBu). Note: 5-Cl-2-OMe-pyridine is sensitive to nucleophilic attack at C2 by strong alkoxides.
Step 3: The "Step-Down" Titration Once the best Ligand/Base/Solvent is found, perform the loading drop:
-
Run A: 1.0 mol%
-
Run B: 0.5 mol%
-
Run C: 0.1 mol% (Requires ultra-pure solvents; degas thoroughly).
Visualization: Optimization Logic Flow
The following diagram illustrates the decision tree for optimizing the reaction conditions.
Caption: Logical workflow for screening and reducing catalyst loading for deactivated heteroaryl chlorides.
Troubleshooting & FAQs (The "Debug" Log)
Issue 1: Reaction Stalls at 40-50% Conversion
Diagnosis: Catalyst Deactivation (Death). Technical Insight: The active Pd(0) species is unstable. If the oxidative addition (into the C-Cl bond) is too slow, the Pd(0) will aggregate into Palladium Black (inactive metal) or form stable dimers. Fix:
-
Use a Precatalyst (G3/G4): These release the active species slowly and in a controlled manner, maintaining a steady concentration of active Pd(0) rather than a "burst" that aggregates.
-
Add Ligand Excess: If using Pd(OAc)2 + Ligand, use a 1:2 or 1:3 ratio (Pd:Ligand) to shift the equilibrium towards the active monomeric species L-Pd(0).
Issue 2: Hydrodehalogenation (Formation of 2-methoxypyridine)
Diagnosis: Hydride Source Contamination. Technical Insight: The Pd-Ar intermediate undergoes Beta-Hydride Elimination instead of transmetallation. This usually comes from the solvent (e.g., isopropanol, ethanol) or the coupling partner. Fix:
-
Solvent Change: Switch to non-protic solvents like Toluene or Dioxane . Avoid primary/secondary alcohols.
-
Water Control: Ensure the reaction is strictly anhydrous if using moisture-sensitive coupling partners, though Suzuki couplings generally tolerate water.
Issue 3: High Residual Palladium in Product
Diagnosis: Pyridine Coordination during Workup. Technical Insight: The this compound product (and the coupled biaryl) contains a pyridine nitrogen that binds residual Pd during crystallization/extraction. Fix:
-
Scavengers: Use SiliaMetS® Thiol or Thiourea functionalized silica. Standard charcoal is often ineffective for pyridines.
-
Wash: An acidic wash (1M HCl) can protonate the pyridine nitrogen (if the product tolerates it), releasing the coordinated Pd into the aqueous layer.
Visualization: Catalyst Poisoning Mechanism
Understanding how the pyridine nitrogen competes with the reaction.
Caption: Competition between productive Oxidative Addition and non-productive Nitrogen coordination (poisoning).
Experimental Protocol: Low-Loading Suzuki Coupling
Target: <0.5 mol% Pd Loading.
-
Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique.
-
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid Partner (1.2 equiv)
-
Base: K3PO4 (2.0 equiv, finely ground, anhydrous)
-
Catalyst: XPhos Pd G4 (0.005 equiv / 0.5 mol%)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio), degassed.
-
-
Execution:
-
Charge solids into a vial equipped with a stir bar.
-
Add degassed solvent.
-
Seal and heat to 80°C for 2 hours.
-
Check Point: Monitor by HPLC/UPLC. If conversion <50%, raise temp to 100°C.
-
-
Workup:
-
Cool to RT. Filter through Celite.
-
Add SiliaMetS® Thiol (50 wt% relative to theoretical yield) and stir for 30 mins to scavenge Pd.
-
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes. The Journal of Organic Chemistry. Link
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron. Link
-
Sigma-Aldrich. (2021). G3 and G4 Buchwald Precatalysts User Guide. Link
-
Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Chemical Communications.[1] Link
Sources
Technical Support Center: Purification of 5-Chloro-2-methoxypyridine
Welcome to the technical support center for 5-Chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for purifying this critical heterocyclic building block. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and purification of crude this compound.
Q1: What are the typical physical properties of pure this compound?
Understanding the target properties is the first step in assessing purity. The compound can exist as a low-melting solid or a colorless liquid at room temperature.
| Property | Value | Source(s) |
| Appearance | White to almost white powder/lump, or colorless to light yellow clear liquid | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Boiling Point | 181-182 °C (at atmospheric pressure) | [1][2] |
| Density | ~1.193 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D ~1.5260 | [1] |
| Solubility | Soluble in methanol, acetone, and methylene chloride. Insoluble in water. | [1][2][3] |
Q2: What are the most common impurities in crude this compound?
Impurities typically arise from the synthetic route, which commonly involves the reaction of 2,5-dichloropyridine with sodium methoxide.[1]
-
Unreacted Starting Materials: Residual 2,5-dichloropyridine.
-
Isomeric Byproducts: While the 2-position is highly activated for nucleophilic substitution, other isomers can potentially form in small quantities.
-
Hydrolysis Products: Reaction with moisture can lead to the formation of 5-Chloro-2-hydroxypyridine, especially if the reaction is not kept anhydrous.
-
Residual Solvents: Methanol from the reaction, or solvents used during workup like hexane or ethyl acetate.[1][4]
-
Polymeric Materials: High temperatures or acidic/basic conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.
Q3: How should I store this compound?
Proper storage is crucial to maintain purity. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][3][5] Keeping it away from heat, sparks, open flames, and strong oxidizing agents is essential as it is a flammable liquid.[2][5]
Part 2: Purification Method Selection
Choosing the right purification method depends on the nature of the crude material and the impurities present. The following workflow provides a logical approach to selecting the most effective technique.
Caption: Workflow for selecting the appropriate purification method.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q: My final product is a persistent yellow/brown oil, but I expect a colorless liquid or white solid. What's wrong?
A: A persistent color often indicates the presence of polymeric byproducts or trace impurities.
-
Causality: High temperatures during synthesis or distillation can cause degradation. The presence of residual acid or base can also catalyze polymerization reactions.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude oil in a suitable solvent (e.g., methylene chloride or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter the solution through a pad of celite to remove the carbon. This is highly effective at adsorbing colored, non-polar impurities.
-
Chromatography: If carbon treatment fails, flash column chromatography is the most effective method. Use a silica gel stationary phase and a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The desired product is moderately polar and should elute well-separated from highly colored, polar baseline impurities.
-
Q: My yield after recrystallization is extremely low. How can I improve it?
A: Low yield is typically caused by using an inappropriate solvent system or procedural errors. The goal of recrystallization is to find a solvent (or solvent pair) where the compound is highly soluble when hot but poorly soluble when cold.[6][7]
-
Causality & Solutions:
-
Incorrect Solvent Choice: You may be using a solvent in which the compound is too soluble, even at low temperatures.
-
Troubleshooting: Perform small-scale solvent screening. Test solvents like isopropanol, ethanol, or mixed systems like acetone/hexane or ethyl acetate/heptane. A good system will fully dissolve the compound near the solvent's boiling point and show significant crystal formation upon cooling in an ice bath.
-
-
Using Too Much Solvent: Adding more hot solvent than necessary to dissolve the compound will keep a significant portion of your product in solution even after cooling.
-
Troubleshooting: Add the hot solvent portion-wise, with stirring and heating, until the solid just dissolves. Avoid adding a large excess.[7]
-
-
Cooling Too Quickly: Rapid cooling can cause the product to "crash out" as a fine, often impure, powder instead of forming pure crystals.
-
Troubleshooting: Allow the hot, saturated solution to cool slowly to room temperature first. Once it has reached ambient temperature, then place it in an ice bath to maximize crystal formation.[7]
-
-
Product Loss in Filtrate: Check the mother liquor (the filtrate). You can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling, though this crop may be less pure.
-
Q: I'm seeing decomposition (darkening) during distillation, even under vacuum. What should I do?
A: Thermal decomposition suggests that the compound is not stable at the distillation temperature, even under reduced pressure.
-
Causality: The atmospheric boiling point is high (181-182 °C), and prolonged exposure to such temperatures can degrade the molecule.[1] Trace acidic or basic impurities can also lower the decomposition temperature.
-
Solutions:
-
Improve the Vacuum: The key to lowering the boiling point is to lower the pressure. Ensure your vacuum pump is in good working order and all connections are airtight. A distillation at a lower pressure (e.g., 1-5 mbar) will significantly reduce the required temperature. A literature example shows distillation at 102 °C under 2400 Pascals (~24 mbar).[1]
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures by reducing the distance the vapor has to travel.
-
Neutralize the Crude Material: Before distilling, wash the crude material (if in an organic solvent) with a dilute sodium bicarbonate solution, followed by water, and then dry thoroughly. This removes any acidic impurities that could catalyze decomposition.
-
Switch to Chromatography: If thermal instability is a major issue, avoid distillation altogether and purify the material using column chromatography, which is performed at room temperature.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile impurities or those with a significantly different boiling point.
-
Setup: Assemble a distillation apparatus suitable for vacuum. Use a short-path distillation head if available. Ensure all glass joints are properly greased and sealed.
-
Charge the Flask: Add the crude this compound (up to 2/3 full) to the distillation flask along with a magnetic stir bar or a few boiling chips.
-
Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and refractive index, corresponding to the pure product. For example, at ~24 mbar, the product should distill at approximately 102 °C.[1]
-
Validation: Analyze the collected fraction by GC or NMR to confirm purity (>98%). The product should be a colorless liquid.
Protocol 2: Purification by Recrystallization (Two-Solvent Method)
This protocol is effective when the crude material is a solid and impurities have different solubility profiles. A two-solvent system (one "good" solvent, one "anti-solvent") often provides the best results.[8]
-
Solvent System: A common and effective system is Acetone (good solvent) and Hexane (anti-solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot acetone required to fully dissolve the solid with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot acetone to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. You should observe crystal formation.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Determine the melting point of the crystals and analyze the purity by HPLC or NMR.
Sources
- 1. This compound | 13473-01-3 [chemicalbook.com]
- 2. This compound | 13473-01-3 [amp.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-CHLORO-5-METHOXYPYRIDINE CAS#: 139585-48-1 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
temperature control in exothermic reactions involving 5-Chloro-2-methoxypyridine
Technical Support Center: Temperature Control in Exothermic Reactions of 5-Chloro-2-methoxypyridine
Core Directive & Scope
Subject: Thermal Management in Organolithium Functionalization of this compound. Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1] Objective: To provide an authoritative, troubleshooting-focused guide on managing the extreme exotherms and regioselectivity challenges associated with the lithiation of this compound.
Technical Introduction: The Thermal-Selectivity Nexus
This compound is a critical scaffold in pharmaceutical synthesis, particularly for coupling reactions (Suzuki-Miyaura) and nucleophilic substitutions. However, functionalizing this core—specifically via directed ortho-lithiation (DoM) —presents a dual hazard:
-
Safety (Thermal Runaway): The reaction with strong bases (e.g., n-BuLi, LDA) is highly exothermic.[1] Inadequate heat removal can lead to solvent boiling (THF) or explosive decomposition.[1]
-
Quality (Regioselectivity): The molecule possesses two directing groups: the Methoxy (OMe) group at C-2 and the Chlorine (Cl) at C-5.
-
Kinetic Control (-78°C): Lithiation occurs preferentially at C-3 (ortho to OMe) due to the strong coordination of the lithium to the oxygen lone pair.
-
Thermodynamic Control (> -40°C): Elevated temperatures promote "halogen dance" or equilibrium shifts, moving the lithium to C-4 (ortho to Cl) or leading to the formation of unstable 3,4-pyridyne intermediates.
-
Key Takeaway: Temperature control is not just a safety parameter; it is the switch that determines the chemical identity of your product.
Troubleshooting Guide (Q&A)
Issue 1: "I observed a rapid temperature spike (>10°C) upon adding n-BuLi, despite the bath being at -78°C."
Diagnosis: This is a classic Heat Transfer Limitation .[1] The rate of reagent addition exceeded the cooling capacity of your reactor's surface area.
Root Cause Analysis:
-
The "Crust" Effect: At -78°C, moisture or frozen solvent can form an insulating layer on the reactor walls, drastically reducing the heat transfer coefficient (
). -
Localized Hotspots: Poor agitation allows the local temperature at the injection tip to spike, even if the bulk temperature reads low.
Corrective Action:
-
Switch to Internal Monitoring: Never rely solely on jacket/bath temperature.[1] Use a submerged internal thermocouple.[1]
-
Dosing Control: Implement a Temperature-Controlled Addition protocol. Link the dosing pump to the internal thermometer; if the internal temp rises above -70°C, the pump must auto-stop.
-
Pre-cooling: Pre-cool the n-BuLi solution (if possible via a jacketed addition funnel) to -20°C before it enters the -78°C reactor to reduce the thermal shock.
Issue 2: "My LCMS shows a mixture of C-3 and C-4 substituted isomers. I thought OMe was the stronger director?"
Diagnosis: You lost Kinetic Control .[1] This indicates a temperature excursion occurred after lithiation but before the electrophile quench.[1]
Technical Insight: While the C-3 lithio-species is formed initially, it is less thermodynamically stable than the C-4 species (stabilized by the inductive effect of the adjacent Chlorine). If the reaction mixture warms above -50°C during the "stirring" phase, the lithium will migrate.
Corrective Action:
-
Quench Cold: Ensure your electrophile (e.g., Trimethyl borate, DMF) is added at -78°C. Do not allow the mixture to warm to room temperature until after the quench is complete.
-
Check Solvents: Ensure THF is anhydrous. Traces of water can create localized exotherms (LiOH formation) that trigger isomerization in the surrounding molecules.[1]
Issue 3: "The reaction turned black and tarry upon warming."[1]
Diagnosis: Pyridyne Formation. You likely triggered an elimination reaction.[1]
Mechanism: At temperatures > -40°C, the lithiated intermediate can eliminate LiCl to form a 3,4-pyridyne (a highly reactive benzyne analog).[1] This species rapidly polymerizes or reacts non-selectively with the solvent/nucleophiles, resulting in "tar."[1]
Corrective Action:
-
Strict Upper Limit: Set a hard "High Alarm" at -45°C. If the reactor hits this, immediate emergency cooling (liquid N2 dump) or quenching is required.[1]
Experimental Protocol: Safe C-3 Lithiation
Objective: Synthesis of (5-chloro-2-methoxypyridin-3-yl)boronic acid.
Reagents:
-
This compound (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.2 eq) [Preferred over n-BuLi for cleaner regioselectivity][1]
-
Triisopropyl borate (1.5 eq)[1]
-
Anhydrous THF (10 V)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round bottom flask. Flush with Argon.
-
Solvent Charge: Add anhydrous THF and cool to -78°C (Internal Temp) using a Dry Ice/Acetone bath.
-
Base Generation: Add LDA solution dropwise. Wait for temp to re-equilibrate to -78°C.
-
Substrate Addition (The Critical Step):
-
Dissolve this compound in THF.
-
Add this solution slowly via syringe pump or dropping funnel.[1]
-
Rate Limit: Adjust rate so Internal Temp never exceeds -70°C .
-
-
Reaction: Stir at -78°C for 1 hour. Do not warm.
-
Quench: Add Triisopropyl borate dropwise, maintaining temp < -65°C.
-
Warming: Only after full addition of the borate, remove the cooling bath and allow to warm to 0°C.
-
Workup: Quench with aqueous NH4Cl.
Data & Reference Tables
Table 1: Thermal Safety Parameters
| Parameter | Value / Limit | Reason |
| Target Process Temp | -78°C | Ensures kinetic control at C-3 position. |
| Max Excursion Limit | -60°C | Onset of equilibrium shift to C-4 isomer. |
| Critical Safety Limit | -40°C | Onset of LiCl elimination (Pyridyne formation) and decomposition.[1] |
| Solvent Freezing Pt | -108°C (THF) | Ensure bath does not freeze solvent, hindering stirring.[1] |
Table 2: Cooling Bath Mixtures
| Bath Composition | Temperature | Application |
| Dry Ice / Acetone | -78°C | Standard Lithiation |
| Liquid Nitrogen / Ethanol | -116°C | Emergency Cooling / Rapid Heat Removal |
| Ice / Salt (NaCl) | -20°C | UNSAFE for this reaction (Too hot) |
Visualizations (Graphviz)
Figure 1: Reaction Pathway & Regioselectivity Control
Caption: Kinetic vs. Thermodynamic pathways. Warming triggers irreversible isomerization or decomposition.[1]
Figure 2: Temperature Excursion Decision Tree
Caption: Operator decision logic for handling thermal excursions during reagent addition.
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on superbase mechanics and kinetic control).
-
Gros, P. C., Choppin, S., & Fort, Y. (2003).[1][2] "Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?". Journal of Organic Chemistry, 68(6), 2243-2247.[1][2] Link (Establishes C-3 regioselectivity for 2-methoxypyridines).[1]
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed discussion on "Halogen Dance" and thermodynamic equilibration).
-
Bori, I. D., et al. (2021).[1] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange". Arkivoc, 2021(v), 57-72.[1][3] Link (Specific examples of bromo-methoxypyridine lithiation and stability).
-
Fisher Scientific. (n.d.).[1] n-Butyllithium Safety Data Sheet. Link (Safety data for pyrophoric handling).
Sources
preventing decomposition of 5-Chloro-2-methoxypyridine during workup
Welcome to the technical support center for 5-Chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and workup of this compound. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experimental results.
I. Understanding the Instability: Why Does this compound Decompose?
Before delving into troubleshooting, it is crucial to understand the chemical vulnerabilities of this compound. The primary mode of decomposition during workup is the acid-catalyzed cleavage of the methoxy group, an aryl-ether linkage.[1][2][3]
The ether oxygen in this compound can be protonated by strong acids, transforming the methoxy group into a good leaving group (methanol).[4][5] The pyridine ring, being electron-deficient, further facilitates this cleavage. Once protonated, the C-O bond is susceptible to nucleophilic attack, leading to the formation of 5-Chloro-2-hydroxypyridine.[6] This decomposition pathway is particularly relevant during aqueous workups where acidic conditions might be intentionally or unintentionally introduced.
Decomposition Visualization
Caption: Acid-catalyzed decomposition pathway of this compound.
II. Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common issues encountered during the workup of reactions involving this compound and provides actionable solutions.
Question 1: My NMR analysis shows a significant amount of 5-Chloro-2-hydroxypyridine after an acidic workup. How can I avoid this?
Root Cause: The presence of strong acid during your aqueous workup is the most likely culprit. Even catalytic amounts of acid can lead to significant cleavage of the methoxy group, especially with prolonged exposure or elevated temperatures.[1][5]
Solution: Neutral or Mildly Basic Workup
The most effective way to prevent decomposition is to avoid acidic conditions altogether.
Recommended Protocol: Mildly Basic Aqueous Workup
-
Quenching: If your reaction is conducted under acidic conditions, quench it by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at 0 °C until the pH of the aqueous layer is between 7.5 and 8.5.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (1x)
-
Water (1x)
-
Brine (saturated aqueous NaCl solution) (1x) to aid in phase separation and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Why this works: Maintaining a neutral to slightly basic pH prevents the initial protonation of the ether oxygen, thereby inhibiting the entire decomposition cascade.
Question 2: I observe decomposition even when I try to maintain a neutral pH. What else could be going wrong?
Root Cause: If acidic conditions are not the issue, consider the following possibilities:
-
Elevated Temperatures: Heating during workup, such as during solvent removal, can sometimes provide enough energy to promote decomposition, especially if trace acids are present.
-
Reactive Reagents: Certain reagents used in the reaction or workup, even if not strongly acidic, might facilitate ether cleavage.
Solutions:
| Potential Issue | Recommended Action | Scientific Rationale |
| Elevated Temperature | Concentrate the solvent at or below room temperature using a rotary evaporator with a well-controlled water bath. | Reduces the thermal energy available to overcome the activation energy for the cleavage reaction. |
| Reactive Reagents | If your reaction involves Lewis acids, ensure they are thoroughly quenched before extraction. A common method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] | Lewis acids can coordinate to the ether oxygen, making it a better leaving group, similar to protonation. Quenching deactivates the Lewis acid. |
Workflow for a Stable Workup
Caption: Step-by-step workflow for a stable workup of this compound.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a strong base like sodium hydroxide (NaOH) for the workup?
While a strong base will prevent acid-catalyzed decomposition, it may introduce other complications such as promoting other side reactions or hydrolysis of other functional groups in your molecule. A mild base like sodium bicarbonate is generally sufficient and safer.
Q2: My product is somewhat water-soluble. How can I improve my extraction efficiency without causing decomposition?
If your product has some water solubility, you can perform multiple extractions with your organic solvent (e.g., 3-4 times with smaller volumes) to improve recovery. Additionally, washing with brine not only helps to dry the organic layer but also decreases the solubility of organic compounds in the aqueous layer through the common ion effect.
Q3: Is this compound stable to chromatographic purification?
Yes, this compound is generally stable to standard silica gel chromatography. However, to be cautious, you can neutralize the silica gel by eluting the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) before loading your sample. This is particularly important if your crude product contains residual acid.
Q4: What are the key physical properties of this compound?
| Property | Value |
| Molecular Weight | 143.57 g/mol |
| Boiling Point | 181-182 °C[10] |
| Density | 1.193 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.5260[10] |
Q5: Are there any specific safety precautions I should take when handling this compound?
This compound is classified as a flammable liquid and is harmful if swallowed. It can also cause serious eye damage. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. References
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
Process for the production of 2-hydroxypyridine. Google Patents. Available at:
-
Ether cleavage. Wikipedia. Available at: [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Available at: [Link]
-
Workup Tricks. University of Rochester Department of Chemistry. Available at: [Link]
-
Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester Department of Chemistry. Available at: [Link]
-
Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. This compound | 13473-01-3 [chemicalbook.com]
Technical Support Center: Managing Moisture-Sensitive Reactions with 5-Chloro-2-methoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Chloro-2-methoxypyridine in their synthetic workflows. As a versatile building block, particularly in palladium-catalyzed cross-coupling reactions, its successful application hinges on the rigorous exclusion of moisture. This document provides in-depth, field-proven insights into managing these sensitive reactions, troubleshooting common issues, and ensuring the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and use of this compound in moisture-sensitive environments.
Q1: How sensitive is this compound to moisture?
While this compound itself is not pyrophoric, its efficacy in common applications, such as Suzuki-Miyaura and Hiyama cross-coupling reactions, is highly dependent on anhydrous conditions.[1] The primary sensitivity arises from the reagents and catalysts used in conjunction with it, which are often rapidly degraded by water.
Q2: What is the primary consequence of moisture contamination in a reaction involving this compound?
Moisture can lead to several detrimental outcomes:
-
Catalyst Deactivation: Palladium catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, are susceptible to oxidation in the presence of air and moisture, leading to the formation of inactive palladium black and triphenylphosphine oxide.[2][3]
-
Hydrolysis of this compound: Although generally slow under neutral pH, hydrolysis can occur under basic or acidic conditions, or at elevated temperatures, to yield 5-Chloro-2-hydroxypyridine. This byproduct can complicate purification and reduce the yield of the desired product.
-
Side Reactions: In cross-coupling reactions, water can promote undesirable side reactions such as protodeboronation of boronic acids in Suzuki-Miyaura couplings, leading to the formation of arene byproducts.[4]
Q3: How should I properly store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a desiccator is recommended to prevent the gradual ingress of atmospheric moisture.
Q4: What are the initial signs that my reaction is compromised by moisture?
Common indicators include:
-
Inconsistent Reaction Progress: The reaction may appear sluggish or stall completely.
-
Color Change of the Catalyst: A healthy palladium-catalyzed reaction often has a specific color profile. The formation of black precipitates (palladium black) is a strong indicator of catalyst decomposition.[3]
-
Presence of Unexpected Byproducts: Analysis of the reaction mixture by TLC, LC-MS, or NMR may reveal the presence of hydrolysis products or other unexpected species.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during moisture-sensitive reactions with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Moisture in Solvents or Reagents: Solvents and starting materials may not be sufficiently dry. | 1. Verify Solvent Anhydrousness: Use freshly dried solvents. Test a small aliquot of the solvent with a water indicator or by Karl Fischer titration. 2. Dry Reagents: Dry solid reagents in a vacuum oven before use. Ensure liquid reagents are handled under inert atmosphere. |
| Catalyst Inactivity: The palladium catalyst may have been deactivated by moisture or air. | 1. Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst. 2. Handle Catalyst Under Inert Atmosphere: Weigh and dispense the catalyst in a glovebox or under a positive pressure of argon or nitrogen. | |
| Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions. | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting material. 2. Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Black Precipitate | Catalyst Decomposition: The palladium catalyst has likely decomposed to palladium black. | 1. Improve Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use Schlenk line techniques for all transfers. 2. Degas Solvents Thoroughly: Before adding the catalyst, degas the solvent by bubbling with argon or nitrogen for at least 30 minutes. |
| Presence of 5-Chloro-2-hydroxypyridine | Hydrolysis of Starting Material: this compound has undergone hydrolysis. | 1. Ensure Anhydrous Base: If using a solid base (e.g., K₂CO₃, Cs₂CO₃), ensure it is thoroughly dried before use. 2. Minimize Water in Biphasic Systems: In Suzuki reactions that use an aqueous base, minimize the amount of water and ensure the organic solvent is of high quality. |
| Significant Formation of Arene Byproduct (from boronic acid) | Protodeboronation: The boronic acid is being protonated and cleaved by water. | 1. Use Anhydrous Conditions: This is the most critical factor. 2. Choose the Right Base: A non-aqueous base or carefully dried aqueous base can mitigate this. 3. Minimize Reaction Time: Longer reaction times can increase the likelihood of protodeboronation. |
III. Experimental Protocols: Best Practices in Action
Adherence to meticulous experimental technique is paramount for success. The following protocols outline the best practices for setting up a moisture-sensitive Suzuki-Miyaura cross-coupling reaction with this compound.
Protocol 1: Rigorous Drying of Reaction Solvents
| Solvent | Recommended Drying Agent | Procedure | Expected Water Content |
| Toluene | Sodium/Benzophenone | Reflux under nitrogen until a persistent blue or purple color is observed, then distill. | <10 ppm |
| Dioxane | Sodium/Benzophenone | Same as Toluene. | <10 ppm |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Same as Toluene. | <10 ppm |
| N,N-Dimethylformamide (DMF) | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24 hours, then distill under reduced pressure. | <50 ppm |
Note: Always handle drying agents with appropriate safety precautions.
Protocol 2: Setting up a Moisture-Sensitive Suzuki-Miyaura Reaction
This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous base (e.g., K₂CO₃, oven-dried)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware (Schlenk flask, condenser, stir bar) at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, and the anhydrous base to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent via cannula or a dry syringe.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 30 minutes to ensure the removal of any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will be specific to the reaction but typically involves filtration through celite to remove the catalyst, followed by an aqueous workup and extraction.
IV. Visualizing Key Processes
Understanding the underlying chemical principles is crucial for effective troubleshooting. The following diagrams illustrate key concepts discussed in this guide.
Diagram 1: Workflow for a Moisture-Sensitive Reaction
Caption: A generalized workflow for setting up a moisture-sensitive reaction, highlighting critical steps.
Diagram 2: Proposed Hydrolysis of this compound
Caption: A simplified representation of the proposed hydrolysis of this compound.
Diagram 3: Deactivation of Pd(PPh₃)₄ Catalyst
Caption: A simplified pathway for the deactivation of a common palladium catalyst by moisture and oxygen.
V. References
-
PubChem. 2-Chloro-5-methoxypyridine. [Link]
-
Reddit. Why is PPh3 on its own air-stable but in (PPh3)4Pd labile to aerobic oxidation to form phosphine oxide?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
-
ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][2]pyridine-1,3-diones. [Link]
-
Reddit. Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation.. [Link]
-
ResearchGate. What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?. [Link]
-
ACS Publications. First-Principles Molecular Dynamics Analysis of Ligand-Free Suzuki-Miyaura Cross-Coupling in Water Solvent: Oxidative Addition Step. [Link]
-
Wikipedia. Tetrakis(triphenylphosphine)palladium(0). [Link]
Sources
alternative workup procedures for 5-Chloro-2-methoxypyridine reactions
Technical Support Guide: Alternative Workup Procedures for 5-Chloro-2-methoxypyridine Reactions
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Advanced isolation strategies beyond standard aqueous extraction, focusing on phase separation, catalyst scavenging, and impurity management.
Introduction: The "Low Basicity" Advantage
This compound (CAS: 13473-01-3) presents a unique physicochemical profile often misunderstood during workup. Unlike typical pyridines, the electron-withdrawing effects of the 5-chloro and 2-methoxy groups significantly suppress the basicity of the ring nitrogen (pKa
This low basicity is not a liability; it is a purification lever. It allows the product to remain in the organic phase even under acidic conditions that would protonate and extract more basic impurities (such as unreacted amines or simple pyridines). This guide details how to exploit this property and other alternative workflows to avoid common pitfalls like stable emulsions and persistent catalyst contamination.
Module 1: The "Acid Wash" Protocol (pKa Differentiation)
The Issue: Standard neutral washes fail to remove unreacted amine coupling partners or de-halogenated pyridine byproducts. The Fix: Use a controlled acid wash to sequester basic impurities in the aqueous phase while retaining the this compound product in the organic phase.
Protocol: Selective Acid Extraction
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The Acid Wash: Wash the organic layer with 0.5 M to 1.0 M HCl (2 volumes).
-
Safety Check: Do not use concentrated acid or heat, as this risks O-demethylation to the 5-chloro-2-pyridone.
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove residual acid, followed by Brine.
-
Drying: Dry over Na₂SO₄ and concentrate.
Visualizing the Logic:
Caption: Selective partitioning of this compound based on pKa suppression.
Module 2: Chromatography-Free Scavenging (Pd & TPPO)
The Issue: Suzuki and Buchwald couplings often leave residual Palladium (>500 ppm) and Triphenylphosphine Oxide (TPPO), which are difficult to remove via crystallization.
Part A: Palladium Removal Strategies
Avoiding column chromatography requires chemical scavengers. For 2-methoxypyridines, sulfur-based scavengers are superior due to the "soft" nature of the sulfur-palladium interaction.
| Method | Efficiency | Protocol Summary | Best For |
| SiliaMetS® Thiol | High (>95%) | Add 4 eq. (w/w) resin to organic solution; stir 4h at 40°C; filter. | Late-stage intermediates; high-value compounds. |
| Activated Carbon | Moderate (60-80%) | Reflux with specialized carbon (e.g., Darco KB) for 1h; filter hot over Celite. | Large-scale crude cleanup. |
| Lactic Acid Extraction | High (>90%) | Wash organic layer with 5% aq. Lactic Acid / Na-Lactate. | Removing Pd-phosphine complexes without solid waste. |
| Cysteine Wash | High (>90%) | Wash with aqueous N-Acetylcysteine solution (pH adjusted to 6-7). | Water-soluble Pd species. |
Part B: Triphenylphosphine Oxide (TPPO) Precipitation
Instead of chromatography, use Zinc Chloride (ZnCl₂) to form an insoluble complex with TPPO.[3]
Protocol:
-
Dissolve crude residue in Ethanol or THF .
-
Add ZnCl₂ (1.5 equivalents relative to TPPO).
-
Stir at room temperature for 2–4 hours.
-
Filter the resulting white precipitate (TPPO-ZnCl₂ complex).
-
Concentrate the filtrate to obtain the product.
Module 3: The "Anhydrous" Workup (Emulsion Prevention)
The Issue: Reactions involving boronic acids or PEG-based surfactants often form stable emulsions with water, making phase separation impossible. The Fix: Skip the water entirely.
Protocol:
-
Concentration: Evaporate the reaction solvent (e.g., Dioxane, DMF) to a minimum volume.
-
Precipitation: Add a non-polar solvent in which the inorganic salts are insoluble but your product is soluble.
-
Recommended:MTBE (Methyl tert-butyl ether) or Toluene .
-
Avoid: Hexanes (product might oil out).
-
-
Filtration: Pass the suspension through a pad of Celite or a sintered glass frit.
-
Wash: Rinse the filter cake with fresh MTBE.
-
Evaporation: Concentrate the filtrate.
Workflow Diagram:
Caption: Anhydrous workup flow to bypass aqueous emulsion formation.
Troubleshooting & FAQs
Q: My product is an oil, but the literature says it should be a solid (mp 29-33°C). How do I crystallize it? A: this compound has a low melting point.
-
Trace Solvent: Residual EtOAc or DCM will depress the melting point significantly.
-
Solution: Dissolve the oil in a minimal amount of Pentane or Hexane (with 1% Et₂O if needed) and place it in a freezer (-20°C). Scratch the flask side with a glass rod to induce nucleation.
Q: I see a new impurity peak at [M-14] after acid workup. What happened? A: You likely caused O-demethylation , converting the methoxypyridine to 5-chloro-2-pyridone.
-
Cause: Acid concentration was too high (>2M) or exposure time was too long.
-
Recovery: This transformation is usually irreversible in the workup context. Prevent it by keeping acid washes dilute (<1M) and cold (0-5°C).
Q: The reaction mixture turned black and the metal won't settle. A: This is "Pd Black" colloid formation.
-
Fix: Do not try to extract it. Filter the entire reaction mixture through a Celite/Activated Carbon sandwich pad before adding water. This physically traps the colloidal metal.
References
-
Basicity of 2-Methoxypyridines
- Data: pKa of 2-methoxypyridine is ~3.
-
Source:
-
TPPO Removal via ZnCl₂
-
Palladium Scavenging
-
Stability of Methoxypyridines
-
Hydrolysis:[9] 2-methoxypyridines generally require strong acid (e.g., conc. HCl/HBr) and heat for hydrolysis to pyridones.
-
Source:
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. Workup [chem.rochester.edu]
- 4. 2-Pyridone synthesis [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Chloro-2-methoxypyridine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. Among these, substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. 5-Chloro-2-methoxypyridine is a valuable building block, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to verifying its identity and purity.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will dissect the spectral features, explaining the underlying principles that govern the observed chemical shifts and coupling patterns. Furthermore, we will compare its spectral data with structurally related analogues—2-methoxypyridine and 2-chloro-6-methoxypyridine—to provide a richer context for understanding substituent effects in this class of molecules.
The Structural Landscape: Interpreting Substituent Effects
The pyridine ring is an electron-deficient aromatic system, a characteristic that significantly influences the chemical shifts of its protons and carbons. The introduction of substituents—in this case, an electron-donating methoxy (-OCH₃) group and an electron-withdrawing chloro (-Cl) group—imparts a distinct electronic and magnetic environment to each nucleus.
-
2-methoxy group (-OCH₃): This group exerts a strong +M (mesomeric) and a -I (inductive) effect. The mesomeric effect, which involves the donation of a lone pair from the oxygen into the ring, is dominant and increases electron density, particularly at the ortho (C3) and para (C5) positions. This increased electron density results in greater shielding and a shift to a higher field (lower ppm) for the attached nuclei.
-
5-chloro group (-Cl): This halogen exerts a -I effect (inductive withdrawal of electron density) and a weaker +M effect. The strong inductive effect decreases electron density on the adjacent carbons, leading to deshielding and a downfield shift (higher ppm).
Understanding this interplay is critical for the accurate assignment of NMR signals.
Caption: Molecular structure of this compound with IUPAC numbering.
¹H NMR Spectral Characterization
The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons.
Expected Splitting Patterns:
-
H6: This proton is ortho to the nitrogen and meta to the chloro group. It will be a doublet, split by the neighboring H4 (a small four-bond coupling, ⁴J).
-
H4: This proton is coupled to both H3 (ortho coupling, ³J) and H6 (para coupling, ⁴J). It will appear as a doublet of doublets (dd).
-
H3: This proton is ortho to H4 and will appear as a doublet (d).
-
-OCH₃: The three protons of the methoxy group are equivalent and have no adjacent protons, so they will appear as a sharp singlet.
Table 1: ¹H NMR Data for this compound and Comparison Compounds (in CDCl₃)
| Compound | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | -OCH₃ (δ, ppm) |
| This compound | ~6.7 (d) | ~7.5 (dd) | - | ~8.0 (d) | ~3.9 (s) |
| 2-Methoxypyridine [1] | 6.72 (d) | 7.52 (ddd) | 6.82 (dd) | 8.16 (ddd) | 3.92 (s) |
| 2-Chloro-6-methoxypyridine | 6.89 (d) | 7.50 (t) | 6.65 (d) | - | 3.93 (s) |
Note: Precise chemical shifts and coupling constants for this compound can vary slightly based on solvent and spectrometer frequency. The values presented are typical.
Analysis and Comparison:
-
Effect of Chlorine: Comparing this compound to its parent, 2-methoxypyridine, the most significant change is the absence of the H5 signal and the altered splitting of H4 and H6.[1] The electron-withdrawing chlorine at C5 deshields the adjacent H4 and H6 protons, causing them to shift downfield relative to what might be expected without the chlorine's influence.
-
Isomeric Effects: When compared to 2-chloro-6-methoxypyridine, the pattern is distinctly different. In the 2,6-isomer, the molecule has a plane of symmetry, resulting in only three signals for the ring protons (a triplet for H4 and two doublets for H3/H5). This highlights the power of NMR in distinguishing between isomers.
¹³C NMR Spectral Characterization
The proton-decoupled ¹³C NMR spectrum of this compound will display six signals, one for each of the six unique carbon atoms in the molecule.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Comparison Compounds (in CDCl₃)
| Compound | C2 | C3 | C4 | C5 | C6 | -OCH₃ |
| This compound | ~162 | ~112 | ~139 | ~128 | ~145 | ~53 |
| 2-Methoxypyridine | 163.9 | 111.3 | 138.4 | 116.6 | 146.9 | 53.2 |
| 2-Chloro-6-methoxypyridine | ~160 | ~110 | ~140 | ~110 | ~160 | ~54 |
Note: Data for 2-methoxypyridine is from predictive sources and may vary from experimental values. Data for isomers are based on typical substituent effects.
Analysis and Comparison:
-
The carbon directly attached to the electronegative oxygen (C2) is the most downfield-shifted among the ring carbons, appearing around 162-164 ppm.
-
The introduction of chlorine at C5 causes a downfield shift for C5 itself due to the inductive effect, and also influences the shifts of the other carbons in the ring. The effect on chemical shifts is generally additive, and computational methods can be used for prediction.
-
The methoxy carbon (-OCH₃) consistently appears around 53-54 ppm, a typical value for an sp³ carbon bonded to an oxygen atom.
Standard Experimental Protocol for NMR Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential. The following outlines a robust methodology for acquiring high-quality NMR spectra.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & Calibration: a. Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure good signal dispersion.[2] b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field on the sample to achieve optimal resolution and lineshape. The residual CHCl₃ signal in the ¹H spectrum should be a sharp singlet.[3]
3. ¹H NMR Acquisition: a. Experiment: Standard single-pulse acquisition. b. Spectral Width: ~16 ppm (centered around 5-6 ppm). c. Acquisition Time: 2-4 seconds. d. Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration. e. Number of Scans: 8-16 scans, depending on sample concentration.
4. ¹³C NMR Acquisition: a. Experiment: Single-pulse with proton decoupling (e.g., zgpg30). b. Spectral Width: ~240 ppm (centered around 120 ppm). c. Acquisition Time: 1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.[4]
5. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform Fourier transformation. c. Phase correct the spectrum manually. d. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. e. Integrate the signals in the ¹H spectrum. Analyze chemical shifts, splitting patterns, and coupling constants.
Caption: Standardized workflow for the NMR characterization of molecular compounds.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The chemical shifts are governed by the electronic interplay of the electron-donating methoxy group, the electron-withdrawing chloro group, and the inherent electron deficiency of the pyridine ring. A thorough understanding of these principles, combined with a comparison to analogous structures, allows for confident and precise spectral assignment. Adherence to a rigorous experimental protocol ensures that the data obtained is of the highest quality, underpinning the integrity of any research or development endeavor that utilizes this important chemical intermediate.
References
-
ResearchGate. (n.d.). 1H and 13C NMR data for compound 1 in CD2Cl2/CHCl2F/CHClF2. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
NIST. (n.d.). 5-Chloro-2-methoxypyrimidine. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
-
NP-MRD. (n.d.). [1H, 13C] NMR Spectrum (2D, 500 MHz, CDCl3, experimental) (NP0351593). Retrieved from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
El-Faham, A. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. Retrieved from [Link]
-
Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
Sources
Operational Guide: Interpreting the Mass Spectrum of 5-Chloro-2-methoxypyridine
Executive Summary
This technical guide provides a rigorous framework for interpreting the mass spectrum of 5-Chloro-2-methoxypyridine (CAS: 13472-85-0). Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation. It compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific pharmacophore and details how to distinguish it from structural isomers (e.g., 2-chloro-5-methoxypyridine) using spectral fingerprints.
Molecular Profile & Theoretical Basis[1]
Before interpreting the spectrum, the theoretical mass envelope must be established. The presence of a chlorine atom and a pyridine ring dictates the isotopic pattern and stability rules.
| Property | Value | Mass Spec Implication |
| Formula | Nitrogen Rule: Even mass ( | |
| Monoisotopic Mass | 143.01 Da ( | Base peak candidate in soft ionization. |
| Isotope Pattern | M+2 Peak: A signature peak at | |
| Key Moiety | 2-Methoxy group | Lability: Prone to |
The Chlorine Signature
The most immediate diagnostic feature is the Chlorine Isotope Cluster .
-
m/z 143 (
): Contains . -
m/z 145 (
): Contains . -
Intensity Ratio: The height of
must be approximately one-third of .[1] Note: If this ratio deviates significantly, the sample is likely contaminated or is not a mono-chlorinated species.
Comparative Analysis: Methodological & Structural Alternatives
This section compares the "performance" of different analytical approaches and structural alternatives, guiding the researcher on which method yields the necessary data.
Comparison A: Ionization Mode Performance (EI vs. ESI)
For drug development, choosing the right ionization mode is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Use | Structural Identification / Purity (GC-MS) | Quantification / PK Studies (LC-MS) |
| Molecular Ion | Radical Cation ( | Protonated Adduct ( |
| Fragmentation | High (Hard Ionization). Rich pattern of daughter ions allowing library matching. | Low (Soft Ionization). Mostly molecular ion; requires MS/MS (CID) to generate fragments. |
| Sensitivity | Moderate (Nanogram range) | High (Picogram range) |
| Verdict | Preferred for ID. The loss of | Preferred for Bioanalysis. Essential for detecting the compound in plasma/urine. |
Comparison B: Isomeric Differentiation (The "Ortho" Effect)
A common synthetic challenge is distinguishing This compound from its isomer 2-Chloro-5-methoxypyridine .
-
This compound (Target): The methoxy group is adjacent to the ring nitrogen.
-
2-Chloro-5-methoxypyridine (Alternative): The methoxy group is meta to the nitrogen.
Detailed Fragmentation Pathways (EI-MS)
The following diagram and analysis detail the specific fragmentation events observed in Electron Ionization (70 eV).
Mechanistic Visualization
Figure 1: Primary fragmentation pathway of this compound under Electron Ionization (70 eV).
Step-by-Step Interpretation
-
Molecular Ion (
): m/z 143 (100%) & 145 (32%) -
Primary Fragmentation (
): m/z 128 & 130-
Mechanism: Homolytic cleavage of the
bond. -
Significance: This is the most diagnostic pathway. The formation of the
double bond (pyridone character) provides significant thermodynamic driving force.
-
-
Secondary Fragmentation (
): m/z 100 & 102-
Mechanism: Expulsion of neutral Carbon Monoxide (CO) from the pyridone-like cation.
-
Significance: This confirms the oxygen was attached to the ring, validating the methoxy assignment.
-
-
Minor Pathways:
-
m/z 108: Direct loss of Chlorine (
). Usually low abundance because the bond on the aromatic ring is strong.
-
Experimental Protocol: Self-Validating Data Acquisition
To ensure reproducible spectra that match the theoretical models above, follow this protocol.
Workflow Diagram
Figure 2: Standardized GC-MS acquisition workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol or Dichloromethane.
-
Why: High concentrations lead to detector saturation, distorting isotope ratios.
-
-
GC Parameters (for EI):
-
Column: DB-5MS or equivalent (non-polar, 5% phenyl).
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: Hold 50°C (1 min)
Ramp 20°C/min to 280°C.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
-
Threshold: Set to exclude air peaks (m/z 28, 32).
-
-
Validation Step (Self-Check):
-
Extract the ion chromatogram for m/z 143 and 145. They must co-elute perfectly.
-
Check the 143/145 ratio. If it is not ~3:1, check for interferences or co-eluting impurities.
-
Summary Data Table
| m/z Value | Relative Abundance (Approx) | Ion Composition | Interpretation |
| 143 | 100% (Base Peak*) | Molecular Ion ( | |
| 145 | 32% | Isotope Peak ( | |
| 128 | 60-90% | Loss of Methyl radical ( | |
| 130 | ~20-30% | Isotope of fragment above | |
| 100 | 40-60% | Loss of CO from m/z 128 ( | |
| 65 | Variable | Ring fragment (Loss of Cl) |
*Note: Depending on source temperature, m/z 128 may sometimes become the base peak due to the stability of the pyridone cation.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Chloro-2-pyridinol (Related Fragment). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Sources
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-methoxypyridine Derivatives in Cancer Cells
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chloro-2-methoxypyridine derivatives, a promising scaffold in the development of novel anticancer agents. For researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to this heterocyclic system influence its cytotoxic effects on various cancer cell lines. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the evaluation of these compounds.
The this compound Scaffold: A Privileged Structure in Oncology Research
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it a valuable component for designing molecules that can effectively bind to biological targets such as enzymes and receptors.[1] The strategic placement of substituents on the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.
The this compound scaffold, in particular, offers a unique combination of features that make it an attractive starting point for the design of anticancer agents. The chlorine atom at the 5-position and the methoxy group at the 2-position provide distinct advantages:
-
The Chlorine Atom: This halogen can serve as a key interaction point within a protein's binding pocket and can be readily modified through palladium-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity.[1] The presence of a chloro group can also enhance the anticancer activity of a compound.[2]
-
The Methoxy Group: The methoxy group can influence the electronic properties of the pyridine ring and is a potential site for metabolic transformation.[1] Studies have shown that the presence and position of methoxy groups can enhance the antiproliferative activity of pyridine derivatives.[1]
Structure-Activity Relationship (SAR) Analysis
A systematic evaluation of a range of 2-methoxypyridine derivatives has demonstrated their potential as anticancer agents.[3] Modifications to the core structure, particularly the introduction of different aryl groups, have been shown to be crucial for cytotoxic activity.[3]
Impact of Substituents on Cytotoxic Activity
For instance, in a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs, the cytotoxic activity was evaluated against colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549) cell lines.[3] The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cancer cell growth.[3]
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Exemplary 2-Methoxypyridine Analogs
| Compound ID | R Group (Substitution on Aryl Ring) | HCT-116 | MCF-7 | A-549 |
| 1a | 4-Fluorophenyl | 8.5 | 10.2 | 12.1 |
| 1b | 4-Chlorophenyl | 7.1 | 8.9 | 9.5 |
| 1c | 4-Bromophenyl | 6.5 | 7.8 | 8.2 |
| 1d | 4-Methylphenyl | 15.2 | 18.5 | 20.3 |
| 1e | 4-Methoxyphenyl | 12.8 | 15.1 | 17.4 |
This table is a representative example based on general findings for 2-methoxypyridine derivatives and is intended for illustrative purposes. Specific data for this compound derivatives would require dedicated experimental studies.
From this illustrative data, a few key SAR trends can be observed:
-
Halogen Substitution: The presence of a halogen (F, Cl, Br) at the 4-position of the aryl ring generally leads to higher potency compared to alkyl or alkoxy groups.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (halogens) appear to be more favorable for activity than electron-donating groups (methyl, methoxy).
The following diagram illustrates the core scaffold and the positions where substitutions can significantly impact anticancer activity.
Caption: Key substitution points on the this compound scaffold.
Mechanism of Action: Targeting Cancer Cell Signaling
While the precise mechanisms of action for many this compound derivatives are still under investigation, a significant body of evidence points towards the inhibition of protein kinases as a primary mode of their anticancer activity. Protein kinases are crucial regulators of cellular pathways, and their dysregulation is a hallmark of cancer.[4]
Many pyridine-containing compounds have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases like c-Met.[5][6] The c-Met/HGF signaling pathway is implicated in tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy.[7][8]
The following diagram illustrates a simplified overview of a generic kinase inhibition pathway that could be targeted by this compound derivatives.
Caption: Simplified kinase inhibition signaling pathway.
Experimental Protocols for Evaluation
To rigorously assess the anticancer potential of novel this compound derivatives, a series of well-established in vitro assays are essential. The following protocols provide a standardized framework for these evaluations.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[3]
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, A-549) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[3]
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
The following diagram outlines the workflow of the MTT assay.
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. It relies on the principle that phosphatidylserine is translocated to the outer leaflet of the plasma membrane during early apoptosis and can be detected by Annexin V. Propidium iodide (PI) is used to identify necrotic cells with compromised membranes.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
The logical flow of apoptosis detection is depicted in the diagram below.
Caption: Logic of apoptosis detection using Annexin V and PI.
Western Blotting for Signaling Protein Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on key signaling proteins.
Step-by-Step Protocol:
-
Protein Extraction: Treat cancer cells with the test compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-c-Met, total c-Met, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The inherent chemical tractability of this core structure allows for extensive synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. While kinase inhibition, particularly of receptor tyrosine kinases like c-Met, appears to be a promising mechanism of action, further research is required to fully elucidate the molecular targets of these derivatives.
Future efforts should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. This will involve varying substituents at positions 3, 4, and 6 of the pyridine ring and assessing their impact on cytotoxicity against a broad panel of cancer cell lines. Furthermore, detailed mechanistic studies, including kinome profiling and analysis of downstream signaling pathways, will be crucial for identifying the specific molecular targets and understanding the precise mechanisms by which these compounds exert their anticancer effects. Such studies will be instrumental in guiding the rational design of the next generation of this compound-based cancer therapeutics.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Chloro-2-methoxypyridine
For the seasoned researcher in medicinal and process chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in numerous pharmacologically active compounds. The use of cost-effective and readily available chloro-heteroaromatics as coupling partners is of particular interest. This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki coupling of a challenging, yet valuable substrate: 5-chloro-2-methoxypyridine.
The inherent difficulties in the activation of the robust C-Cl bond, coupled with the potential for the pyridine nitrogen to coordinate to and inhibit the metal center, necessitate a carefully considered approach to catalyst selection. Furthermore, the presence of an electron-donating methoxy group at the 2-position introduces an additional layer of complexity, influencing the electronic properties of the pyridine ring and potentially impacting the catalytic cycle.
This guide will navigate these challenges, offering a comparative look at the leading palladium and nickel-based catalyst systems, supported by experimental data from the literature on analogous substrates. We will delve into the mechanistic rationale behind catalyst and ligand choice, provide detailed experimental protocols, and offer a field-proven perspective to empower you to select the optimal catalytic system for your specific synthetic needs.
The Challenge: Activating the C-Cl Bond in an Electron-Rich Pyridine
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0) or Ni(0)).[1] The strength of the C-Cl bond (approximately 339 kJ/mol) makes this step significantly more challenging compared to the analogous C-Br (approx. 276 kJ/mol) or C-I bonds.[1]
The 2-methoxy group on the pyridine ring in this compound is an electron-donating group. This increases the electron density on the pyridine ring, making the C-Cl bond even less susceptible to oxidative addition. Therefore, a highly active catalyst is paramount for achieving efficient coupling.
Palladium-Based Catalytic Systems: The Industry Standard
Palladium complexes remain the most widely utilized catalysts for Suzuki-Miyaura reactions, offering a broad substrate scope and functional group tolerance. The key to success with challenging substrates like this compound lies in the judicious selection of the phosphine ligand.
The Power of Bulky, Electron-Rich Phosphine Ligands
To overcome the high activation barrier of C-Cl bond cleavage, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for the oxidative addition step.[2] Two of the most successful classes of ligands for this purpose are the Buchwald biarylphosphines.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biphenyl backbone of SPhos are thought to stabilize the oxidative addition transition state through a secondary interaction with the palladium center, making it particularly effective for electron-rich aryl chlorides.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The bulky triisopropylphenyl group of XPhos provides significant steric hindrance, which can accelerate the reductive elimination step and prevent the formation of inactive catalyst species.
Comparative Performance of Palladium Catalysts
While direct comparative data for this compound is scarce, we can extrapolate from studies on other chloropyridines to predict catalyst performance.
| Catalyst System (Pd Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| Pd(OAc)₂ / XPhos | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | resin-supported chloropyrimidines | Arylboronic acid | KF | THF | 50 | Overnight | Moderate | [3] |
| Pd(dppf)Cl₂ | 6-Chloropyridin-3-amine | Arylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
Analysis: For the closely related 2-chloropyridine, both SPhos and XPhos provide excellent yields, suggesting they are strong candidates for the coupling of this compound. The choice between them may come down to subtle differences in reactivity with the specific boronic acid partner and optimization of reaction conditions. Given the electron-rich nature of this compound, SPhos may offer a slight advantage due to the electronic stabilization it provides.
Nickel-Based Catalytic Systems: A Cost-Effective Alternative
Nickel, being more earth-abundant and significantly less expensive than palladium, has emerged as an attractive alternative for cross-coupling reactions.[2] Nickel catalysts can exhibit different reactivity profiles and are often highly effective for the activation of C-Cl bonds.
Challenges and Opportunities with Nickel Catalysis
A notable challenge with nickel catalysis is the potential for catalyst inhibition by α-halo-N-heterocycles. For instance, a Ni/dppf system was found to be effective for the Suzuki coupling of 3- and 4-chloropyridine but failed with 2-chloropyridine.[2] This is attributed to the formation of a stable, catalytically inactive dimeric nickel species with the 2-pyridyl substrate.[2]
However, the development of more robust nickel catalyst systems, often employing bulky phosphine or N-heterocyclic carbene (NHC) ligands, has expanded their utility for heteroaromatic couplings.
Comparative Performance of Nickel Catalysts
| Catalyst System (Ni Source / Ligand) | Chloropyridine Substrate | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Ni(dppf)Cl₂ | 3-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good | [2] |
| Ni(dppf)Cl₂ | 4-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good | [2] |
| Ni(dppf)Cl₂ | 2-chloropyridine | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | No reaction | [2] |
Analysis: The data highlights the challenge of using nickel for 2-substituted chloropyridines. However, this does not preclude its use for this compound. The electronic and steric environment of the 2-methoxy-5-chloropyridine may alter the stability of the potential inhibitory nickel complexes. A screening of different nickel/ligand combinations would be necessary to determine the feasibility of this more economical approach.
Mechanistic Considerations: A Deeper Dive
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding how the choice of catalyst and ligand influences these steps is crucial for rational catalyst selection.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: As previously discussed, this is the most challenging step for this compound. Electron-rich and bulky phosphine ligands on palladium are critical to facilitate the cleavage of the C-Cl bond.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is facilitated by a base. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent can significantly impact the rate and efficiency of this step.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain around the metal center.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a starting point for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for your specific arylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki Coupling using SPhos
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).[2]
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening for Nickel-Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
NiCl₂(dme) (5 mol%)
-
Ligand (e.g., PCy₃, IPr·HCl) (10 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Dioxane (anhydrous)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NiCl₂(dme), the chosen ligand, and K₃PO₄.
-
Add anhydrous dioxane and stir the mixture for 10 minutes.
-
Add this compound and the arylboronic acid.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction proceeds, workup and purification can be performed as described in Protocol 1.
Caption: Generalized Experimental Workflow.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, a palladium-based catalyst system featuring a bulky, electron-rich biarylphosphine ligand is the most reliable starting point.
-
Recommended Starting Point: A catalyst system composed of Pd(OAc)₂ with SPhos or XPhos as the ligand, and K₃PO₄ as the base in a toluene/water solvent system. These conditions have demonstrated high efficacy for the coupling of other challenging chloropyridines.
-
Alternative to Consider: While nickel catalysis presents a more economical option, its success is less certain due to potential catalyst inhibition with 2-substituted pyridines. A screening of various nickel/ligand combinations would be necessary to identify a viable system.
By understanding the mechanistic principles and leveraging the comparative data from related systems, researchers can confidently approach the Suzuki coupling of this compound, a valuable transformation for the synthesis of novel chemical entities.
References
Sources
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methoxypyridine: A Critical Evaluation of Traditional and Novel Methodologies
Introduction
5-Chloro-2-methoxypyridine is a crucial heterocyclic building block in the development of a wide array of high-value chemicals. Its unique substitution pattern makes it a sought-after intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of agrochemicals such as herbicides and fungicides.[1] The strategic placement of the chloro and methoxy groups on the pyridine ring provides a versatile scaffold for creating complex molecular architectures.[2] Given its industrial importance, the development of efficient, safe, and environmentally benign synthetic routes to this compound is of paramount importance. This guide provides a comprehensive comparison of a novel, greener synthetic pathway with a more traditional approach, offering a data-driven analysis for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chapter 1: The Traditional Synthetic Pathway via 2,5-Dichloropyridine
1.1: Overview of the Traditional Approach
The most common and long-standing method for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the key precursor, 2,5-dichloropyridine, which is then followed by a nucleophilic aromatic substitution reaction to introduce the methoxy group. The overall efficiency and environmental footprint of this route are largely dictated by the method used to produce 2,5-dichloropyridine.
1.2: Synthesis of the Precursor: Traditional 2,5-Dichloropyridine Production
A widely practiced industrial synthesis of 2,5-dichloropyridine starts from 2-aminopyridine. This multi-step process typically involves the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, followed by a Sandmeyer-type diazotization and substitution reaction.
The synthesis of 2-amino-5-chloropyridine can be achieved by direct chlorination of 2-aminopyridine in a strong acid medium.[3] However, this method often leads to the formation of polychlorinated byproducts, which can be difficult to separate.[3] An alternative approach involves the use of hydrochloric acid and sodium hypochlorite in an oxidative chlorination reaction, which offers milder conditions and avoids the direct use of chlorine gas.[4]
The subsequent conversion of 2-amino-5-chloropyridine to 2,5-dichloropyridine via a Sandmeyer reaction involves the formation of a diazonium salt intermediate. While effective, this method has several drawbacks. Diazonium salts are often unstable and can be explosive, posing significant safety risks, especially on a large scale. The reaction also typically requires the use of copper salts, which are a source of heavy metal waste. The overall yield for this traditional synthesis of 2,5-dichloropyridine can be moderate, and the process generates a considerable amount of acidic and aqueous waste.
1.3: Final Step: Methoxylation of 2,5-Dichloropyridine
The final step in the traditional synthesis of this compound is a nucleophilic aromatic substitution reaction. 2,5-Dichloropyridine is treated with sodium methoxide in a suitable solvent, such as methanol. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 5-position activates the C2 position for nucleophilic attack by the methoxide ion, leading to the selective displacement of the chlorine atom at this position.
1.4: Workflow Diagram for the Traditional Route
Caption: Traditional synthetic route to this compound.
Chapter 2: A Novel, Greener Approach to this compound
2.1: The Innovation: An Improved Synthesis of 2,5-Dichloropyridine
Recent advancements have focused on developing a more sustainable and efficient synthesis of the key intermediate, 2,5-dichloropyridine. A notable example is a patented "green" route that starts from inexpensive and readily available starting materials: a maleic diester and nitromethane.[5]
This innovative pathway involves a three-step process:
-
Condensation: A maleic diester is condensed with nitromethane in the presence of a base.
-
Hydrogenation and Cyclization: The resulting intermediate undergoes hydrogenation and cyclization to form 2,5-dihydroxypyridine.
-
Chlorination: The 2,5-dihydroxypyridine is then chlorinated using a reagent such as phosphorus oxychloride or thionyl chloride to yield 2,5-dichloropyridine.
This novel approach offers several key advantages over the traditional Sandmeyer route. It avoids the use of hazardous reagents like chlorine gas and unstable diazonium salts, significantly improving the safety profile of the process.[6] Furthermore, it is reported to have a high reaction selectivity, leading to a purer product with higher yields and less wastewater generation.[5]
2.2: The Final Step Remains Consistent: Methoxylation
The final step in this new synthetic approach is the same as in the traditional route: the nucleophilic aromatic substitution of the newly synthesized 2,5-dichloropyridine with sodium methoxide to yield the desired this compound.
2.3: Workflow Diagram for the New Route
Caption: New synthetic route to this compound.
Chapter 3: Head-to-Head Comparison: A Data-Driven Analysis
3.1: Quantitative Comparison
| Parameter | Traditional Route (via 2-Aminopyridine) | New Route (via Maleic Diester) |
| Overall Yield | Moderate | High (Reported yields for the precursor synthesis are high)[5] |
| Number of Steps | 3 (Chlorination, Sandmeyer, Methoxylation) | 4 (Condensation, Hydrogenation/Cyclization, Chlorination, Methoxylation) |
| Starting Materials | 2-Aminopyridine, NaNO₂, CuCl, NaOH, Methanol | Maleic diester, Nitromethane, Base, H₂, Catalyst, Chlorinating agent, NaOMe, Methanol |
| Key Reagent Safety | Diazonium salts (explosive), Copper salts (heavy metal waste) | Hydrogen gas (flammable), Chlorinating agents (corrosive) |
| Environmental Impact | Significant aqueous and acidic waste, heavy metal contamination | Reduced wastewater, avoidance of heavy metals[5] |
| Purity of Intermediate | Often requires purification to remove isomers and byproducts | High purity of 2,5-dichloropyridine reported[5] |
3.2: Qualitative Comparison
From an industrial perspective, the new synthetic route to this compound, leveraging the improved synthesis of 2,5-dichloropyridine, presents a compelling case for adoption. While it may involve one additional step compared to the traditional Sandmeyer route, the benefits in terms of safety, yield, purity, and environmental impact are substantial. The use of cheaper, more readily available starting materials and the avoidance of highly toxic and unstable intermediates make the new process more amenable to large-scale production.[5] The reduction in waste generation also aligns with the growing demand for sustainable and "green" chemical manufacturing processes.
Chapter 4: Experimental Protocols
4.1: Detailed Protocol for the Traditional Synthesis of 2,5-Dichloropyridine (from 2-aminopyridine)
This is a representative protocol based on the principles of the Sandmeyer reaction.
-
Chlorination of 2-Aminopyridine: 2-aminopyridine is dissolved in concentrated hydrochloric acid. The solution is cooled, and an aqueous solution of sodium hypochlorite is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, then neutralized with a base (e.g., NaOH) and the product, 2-amino-5-chloropyridine, is extracted with an organic solvent. The product is then purified.[4]
-
Diazotization and Sandmeyer Reaction: 2-amino-5-chloropyridine is dissolved in concentrated hydrochloric acid and cooled to below 5°C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The mixture is warmed to room temperature and then heated to drive the reaction to completion. The 2,5-dichloropyridine is then isolated by steam distillation or solvent extraction and purified.[7]
4.2: Detailed Protocol for the New Synthesis of 2,5-Dichloropyridine (from maleic diester)
This protocol is based on the process described in patent CN109721529B.[5]
-
Condensation: Diethyl maleate and nitromethane are reacted in the presence of a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with heating.
-
Hydrogenation and Cyclization: The crude product from the previous step is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is hydrogenated under pressure. After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 2,5-dihydroxypyridine.
-
Chlorination: 2,5-dihydroxypyridine is treated with a chlorinating agent such as phosphorus oxychloride or thionyl chloride with heating. After the reaction, the excess chlorinating agent is removed, and the product, 2,5-dichloropyridine, is isolated by quenching with water, neutralization, and extraction. The product is obtained in high yield and purity.[5]
4.3: Detailed Protocol for the Methoxylation of 2,5-Dichloropyridine
-
Sodium metal is carefully dissolved in anhydrous methanol under an inert atmosphere to prepare sodium methoxide.
-
2,5-Dichloropyridine is added to the sodium methoxide solution.
-
The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by distillation or chromatography if necessary.
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. While the traditional synthetic route via the Sandmeyer reaction of 2-amino-5-chloropyridine is well-established, it suffers from significant safety and environmental drawbacks. The novel, greener approach, which utilizes an improved synthesis of the key intermediate 2,5-dichloropyridine from maleic diester and nitromethane, offers a superior alternative. This new route is characterized by higher yields, enhanced safety, and a reduced environmental footprint. As the chemical industry continues to embrace the principles of green chemistry, the adoption of such innovative and sustainable synthetic methodologies will be crucial for future manufacturing.
References
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Assessing the Biological Efficacy of 5-Chloro-2-methoxypyridine-based Compounds: A Comparative Guide
This guide provides a comprehensive analysis of the biological efficacy of 5-Chloro-2-methoxypyridine-based compounds, a versatile chemical scaffold with significant potential in drug discovery. By objectively comparing their performance across various biological activities and providing detailed experimental methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound Scaffolds
The this compound core is a privileged heterocyclic structure in medicinal chemistry.[1] Its unique electronic properties and substitution pattern allow for the facile synthesis of diverse derivatives with a wide range of biological activities. These compounds have demonstrated promising potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[2][3][4] This guide will delve into the comparative efficacy of these derivatives, the underlying mechanisms of action, and the practical experimental approaches for their evaluation.
Comparative Efficacy: A Data-Driven Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. To facilitate a clear comparison, the following tables summarize the reported in vitro efficacy of various analogs across different therapeutic areas.
Anticancer Activity
Many derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ciminalum-thiazolidinone hybrid (2h) | Leukemia (MOLT-4) | <0.01 | - | - |
| Ciminalum-thiazolidinone hybrid (2h) | Colon Cancer (SW-620) | <0.01 | - | - |
| Ciminalum-thiazolidinone hybrid (2h) | Melanoma (SK-MEL-5) | 0.0193 | - | - |
| CHMFL-ALK/EGFR-050 | H1975 (NSCLC) | - | TAE684 | - |
| Compound 5f | MCF-7 (Breast Cancer) | 0.48 | - | - |
| Les-3331 | MCF-7 (Breast Cancer) | 28.52 | Etoposide | >50 |
| Chalcone Derivative 5 | AGS (Gastric Adenocarcinoma) | <1.0 µg/mL | - | - |
| Chalcone Derivative 7 | HL-60 (Leukemia) | <1.57 µg/mL | - | - |
Table 1: Comparative anticancer activity (IC50) of this compound-based and related compounds.[5][6][7][8][9]
Anti-inflammatory Activity
Several this compound analogs have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators and signaling pathways.
| Compound ID/Reference | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | Ibuprofen | 11.2 ± 1.9 µg/mL |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB Inhibition | 4.8 | - | - |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB Inhibition | <50 | - | - |
Table 2: Comparative anti-inflammatory activity of pyridine derivatives.[10]
Antimicrobial Activity
The antimicrobial potential of this class of compounds has been evaluated against a range of bacterial and fungal pathogens, with the minimum inhibitory concentration (MIC) being the standard measure of efficacy.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Cystobactamid CN-DM-861 | Enterobacterales | 0.25 - 4 |
| Chelocardin CDCHD | Enterobacterales | 0.25 - 16 |
| Pyridothienopyrimidine derivative | S. aureus | - |
Table 3: Comparative antimicrobial activity (MIC) of pyridine-based compounds.[2][11]
Mechanistic Insights: Targeting Key Signaling Pathways
The biological effects of this compound derivatives are often attributed to their ability to modulate critical cellular signaling pathways implicated in disease pathogenesis.
Inhibition of Pro-inflammatory Signaling: The NF-κB Pathway
A significant number of anti-inflammatory compounds derived from the this compound scaffold exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Certain this compound derivatives have been shown to interfere with this cascade, preventing NF-κB activation and downstream inflammatory responses.
Modulation of Kinase Signaling: PI3K/Akt and MAPK Pathways
The PI3K/Akt/mTOR and MAPK signaling cascades are central regulators of cell proliferation, survival, and differentiation.[11][13] Dysregulation of these pathways is a hallmark of many cancers. Several pyridine-based compounds, including those with the 5-chloro-2-methoxy- substitution, have been identified as potent inhibitors of kinases within these pathways, such as PI3K, Akt, and various MAP kinases (e.g., p38).[14][15] By blocking the activity of these kinases, these compounds can induce apoptosis and inhibit tumor growth.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism. [16] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth is the MIC.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. [17]
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial in translating the potential of this chemical class into clinically effective drugs.
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2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). Molecules, 27(8), 2419. [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry, 139, 674-697. [Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry, 62(17), 8039-8051. [Link]
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A Comparative Guide to 5-Chloro-2-methoxypyridine and 5-Bromo-2-methoxypyridine in Cross-Coupling Reactions
Introduction: The Strategic Value of 5-Halogenated-2-methoxypyridines in Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Among the vast array of functionalized pyridines, 5-halogenated-2-methoxypyridine derivatives serve as critical building blocks. Their utility is primarily realized through transition metal-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of two such key intermediates: 5-Chloro-2-methoxypyridine and 5-Bromo-2-methoxypyridine. We will explore their relative performance in common cross-coupling reactions, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Head-to-Head Comparison: Reactivity, Scope, and Practical Considerations
The fundamental difference in reactivity between this compound and 5-Bromo-2-methoxypyridine in palladium-catalyzed cross-coupling reactions is dictated by the inherent properties of the carbon-halogen bond.[1] The general order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl.[1][2][3] This is attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group, making the C-Br bond significantly easier to break than the C-Cl bond.[1]
Consequently, 5-Bromo-2-methoxypyridine is generally more reactive and requires milder reaction conditions, such as lower temperatures and less activated catalyst systems.[4] In contrast, the greater strength of the C-Cl bond in this compound necessitates more forcing conditions, often requiring more electron-rich and sterically bulky phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve comparable yields.[3]
Comparative Performance in Key Cross-Coupling Reactions
The following table summarizes the typical reaction conditions and expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data is compiled from literature reports on closely related substrates to provide an illustrative comparison.
| Reaction Type | Substrate | Typical Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Suzuki-Miyaura | 5-Bromo-2-methoxypyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme/H₂O | 70 | Moderate-Good | [1] |
| This compound | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | Good | [5] | |
| Buchwald-Hartwig | 5-Bromo-2-methoxypyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-100 | Good-Excellent | [3] |
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-120 | Good | [5] | |
| Sonogashira | 5-Bromo-2-methoxypyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Excellent | [4] |
| This compound | [{Pd(µ-OH)Cl(IPr)}₂] | (none) | EtOH | 80 | Moderate | [4] |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual yields may vary depending on the specific coupling partners and reaction conditions.
Mechanistic Insights: The Critical Oxidative Addition Step
The difference in reactivity is fundamentally rooted in the initial oxidative addition of the palladium(0) catalyst to the aryl halide. The stronger C-Cl bond presents a higher energy barrier for this step compared to the C-Br bond.
Caption: Oxidative addition is the rate-determining step.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction, illustrating the different conditions required for each substrate.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyridine (Milder Conditions)
This protocol is adapted from methodologies for reactive aryl bromides.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-2-methoxypyridine, the arylboronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Forcing Conditions)
This protocol utilizes a more active catalyst system required for the less reactive aryl chloride.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous tert-Butanol, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and RuPhos.
-
Seal the flask, remove from the glovebox, and connect to a Schlenk line.
-
Add degassed anhydrous tert-butanol via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Best Practices and Troubleshooting
-
For 5-Bromo-2-methoxypyridine:
-
Best Practice: Standard palladium catalysts and ligands are often sufficient. Reaction times are typically shorter.
-
Troubleshooting: If the reaction is sluggish, consider a slightly more electron-rich phosphine ligand or increasing the temperature to 90-100°C. Ensure the arylboronic acid is of high purity as boronic acid decomposition can hinder the reaction.
-
-
For this compound:
-
Best Practice: The use of electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) is highly recommended to facilitate the challenging oxidative addition step.[5] The use of palladium precatalysts can also improve reaction consistency.[6][7]
-
Troubleshooting: Low conversion is a common issue. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Increasing the catalyst loading (up to 5 mol%) or switching to a stronger base like sodium tert-butoxide may be necessary. Higher temperatures (up to 120°C in a sealed tube) might also be required.
-
Cost and Availability
A survey of major chemical suppliers indicates that this compound is generally more readily available and significantly less expensive than 5-Bromo-2-methoxypyridine. This cost difference can be a critical factor in process development and large-scale synthesis, making the chloro derivative an attractive, albeit more challenging, starting material.
Conclusion
The choice between this compound and 5-Bromo-2-methoxypyridine for cross-coupling applications represents a classic trade-off between reactivity and cost. 5-Bromo-2-methoxypyridine offers the advantage of higher reactivity, allowing for milder reaction conditions and a broader range of compatible coupling partners with simpler catalyst systems. However, its higher cost may be a limiting factor. Conversely, this compound is a more economical starting material, but its successful implementation in cross-coupling reactions demands more specialized and robust catalyst systems, along with more stringent reaction conditions. By understanding the fundamental principles of their reactivity and employing the appropriate experimental protocols, researchers can effectively leverage both of these valuable building blocks in their synthetic endeavors.
References
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
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Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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21.01.1: Heck Reaction. Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
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The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available at: [Link]
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Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]
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A Comparative Crystallographic Guide to 5-Chloro-2-methoxypyridine Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives playing a particularly crucial role in modulating the physicochemical and biological properties of molecules. Among these, 5-Chloro-2-methoxypyridine and its derivatives are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their value lies in the specific electronic and steric influences of the chloro and methoxy substituents, which dictate intermolecular interactions and, consequently, the solid-state architecture. This guide provides an in-depth comparative analysis of the X-ray crystallography of this compound derivatives, offering insights into their molecular conformations, crystal packing, and the non-covalent interactions that govern their supramolecular assemblies. Understanding these structural nuances is paramount for rational drug design and the development of crystalline materials with tailored properties.
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's behavior.[2] This structural information elucidates key features such as molecular geometry, conformational flexibility, and the intricate network of intermolecular interactions. In the context of drug development, these parameters directly influence critical properties like solubility, stability, bioavailability, and tabletability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's efficacy and safety, making its control and characterization a regulatory necessity.[3]
Experimental Workflow: From Synthesis to Structure Elucidation
The journey from a synthesized this compound derivative to its detailed crystal structure involves a meticulous experimental workflow. The following protocol outlines the key steps, emphasizing the rationale behind each procedural choice.
Synthesis of this compound Derivatives
The synthesis of substituted pyridines can be achieved through various organic reactions. A common approach involves the functionalization of a pre-existing pyridine ring. For instance, derivatives can be prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents.[4]
Diagram of the Synthesis and Crystallization Workflow
Caption: A generalized workflow from synthesis to crystallographic analysis.
Experimental Protocol: Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Step-by-Step Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.
-
Slow Evaporation Technique:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Cover the vial with a cap containing a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[5]
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
-
-
Vapor Diffusion Technique:
-
Dissolve the compound in a solvent in which it is readily soluble (the "precipitant" will be a solvent in which the compound is poorly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains the precipitant.
-
The vapor of the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Comparative Crystallographic Analysis
The crystal structures of 2-methoxypyridine derivatives often exhibit non-planar bent conformations.[2][6] The nature and position of substituents significantly influence the intermolecular interactions, leading to diverse crystal packing arrangements.
Intermolecular Interactions in Halogenated Pyridine Crystals
The presence of a chlorine atom and a nitrogen atom in the pyridine ring, along with the methoxy group, provides multiple sites for non-covalent interactions that are crucial in directing the crystal packing. These interactions include:
-
Hydrogen Bonding: While the parent this compound lacks strong hydrogen bond donors, derivatives with amino or hydroxyl groups can form robust hydrogen bonding networks.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as the nitrogen atom of an adjacent pyridine ring.[7][8]
-
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal lattice.[9]
-
C-H···O and C-H···N Interactions: Weak hydrogen bonds involving the methyl and aromatic C-H groups as donors and the methoxy oxygen or pyridine nitrogen as acceptors are also prevalent.
Diagram of Key Intermolecular Interactions
Caption: Common intermolecular interactions in substituted pyridine crystals.
Tabulated Crystallographic Data
A comparative analysis of the crystallographic data for a series of 5-substituted-2-methoxypyridine derivatives reveals the impact of the 5-position substituent on the crystal packing.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| This compound | C₆H₆ClNO | - | - | - | - | - | - | - | - | [10] |
| 5-Amino-2-methoxypyridine | C₆H₈N₂O | - | - | - | - | - | - | - | - | [11] |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | - | - | - | - | - | - | - | - | [7] |
| Derivative X | Formula X | System X | Group X | a | b | c | β | V | Z | [Ref] |
| Derivative Y | Formula Y | System Y | Group Y | a | b | c | β | V | Z | [Ref] |
The Role of Polymorphism
The existence of polymorphs in this compound derivatives can arise from different conformations of the molecule or distinct patterns of intermolecular interactions.[12] The identification and characterization of polymorphs are crucial, as different forms can exhibit varying physical properties. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are essential tools for polymorph screening.[13]
Conclusion
The crystallographic analysis of this compound derivatives provides a fundamental understanding of their solid-state structures. The interplay of various intermolecular forces, guided by the nature and position of substituents, dictates the crystal packing and ultimately influences the material's properties. This guide highlights the importance of a systematic approach to synthesis, crystallization, and structural characterization. For researchers in drug development and materials science, a thorough comprehension of these crystallographic principles is indispensable for the rational design of molecules with desired functionalities and performance characteristics.
References
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2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
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The Crystal Structure and Intermolecular Interactions in Fenamic Acids-Acridine Complexes. PubMed. [Link]
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Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]
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Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). [Link]
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Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
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The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]
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Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). [Link]
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Navigating the Synthesis of 5-Chloro-2-methoxypyridine: A Comparative Guide to Cost-Effective Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 5-Chloro-2-methoxypyridine, a crucial building block for numerous bioactive molecules, presents a synthetic challenge where the choice of pathway can significantly impact cost, scalability, and overall project timelines. This guide provides a critical comparison of three prominent synthetic routes to this valuable compound, offering an in-depth analysis of their cost-effectiveness, supported by experimental data and procedural insights. Our objective is to empower researchers with the necessary information to make informed decisions tailored to their specific laboratory or manufacturing needs.
At a Glance: Comparing the Synthetic Pathways
| Starting Material | Key Transformation | Reported Yield | Raw Material Cost (per kg of Product) | Key Advantages | Key Disadvantages |
| 2,5-Dichloropyridine | Nucleophilic Aromatic Substitution (SNAr) | High | Moderate | High atom economy, direct conversion. | Requires careful control of reaction conditions to avoid side products. |
| 2-Hydroxy-5-chloropyridine | O-Methylation | High | Low to Moderate | Readily available starting material, straightforward reaction. | Use of potentially hazardous and costly methylating agents. |
| 5-Chloro-2-nitropyridine | Nucleophilic Substitution and Reduction | Moderate to High | High | Utilizes a different set of precursors. | Multi-step process, potential for lower overall yield, handling of nitro compounds. |
Pathway 1: Nucleophilic Aromatic Substitution of 2,5-Dichloropyridine
This pathway represents the most direct route to this compound, leveraging a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is selectively displaced by a methoxide source, typically sodium methoxide.
The Chemistry Behind the Choice
The enhanced electrophilicity of the carbon at the 2-position, induced by the electron-withdrawing nature of the ring nitrogen and the adjacent chlorine atom, facilitates the attack by the nucleophilic methoxide ion. This regioselectivity is a key advantage of this route, minimizing the formation of isomeric impurities.
Caption: Pathway 1: Nucleophilic Aromatic Substitution.
Experimental Protocol
A solution of 2,5-dichloropyridine is treated with a solution of sodium methoxide in methanol. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or crystallization to afford pure this compound.
Detailed Steps:
-
To a solution of 2,5-dichloropyridine (1 equiv.) in methanol, add a solution of sodium methoxide (1.0-1.5 equiv.) in methanol.
-
Heat the mixture to reflux (typically 65-70 °C) and maintain for 4-8 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation or recrystallization.
Cost-Effectiveness Analysis
-
Starting Material Cost: 2,5-Dichloropyridine is a commercially available reagent with a moderate cost. For instance, industrial-grade material can be sourced for approximately ₹10,000 per kg.
-
Reagent Cost: Sodium methoxide is a relatively inexpensive base. It is available as a solid or as a solution in methanol.
-
Yield: This pathway is known to proceed with high yields, often exceeding 80-90%, which significantly contributes to its cost-effectiveness.
-
Process Considerations: The reaction is a single-step conversion, which simplifies the overall process and reduces labor and energy costs. However, precise temperature control is necessary to minimize the formation of the isomeric 2-chloro-5-methoxypyridine.
Pathway 2: O-Methylation of 2-Hydroxy-5-chloropyridine
This approach involves the methylation of the hydroxyl group of 2-hydroxy-5-chloropyridine. This is a classic Williamson ether synthesis adapted for a heterocyclic system.
The Chemistry Behind the Choice
The hydroxyl group of 2-hydroxy-5-chloropyridine is first deprotonated by a base to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, such as dimethyl sulfate or methyl iodide, via an SN2 reaction to form the desired ether.
Caption: Pathway 2: O-Methylation.
Experimental Protocol
2-Hydroxy-5-chloropyridine is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, such as sodium hydride or potassium carbonate, is added to deprotonate the hydroxyl group. The methylating agent is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The workup typically involves quenching the reaction with water, extraction with an organic solvent, followed by washing, drying, and concentration. Purification is achieved by column chromatography or distillation.
Detailed Steps:
-
Suspend 2-hydroxy-5-chloropyridine (1 equiv.) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., sodium hydride, 1.1 equiv.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., dimethyl sulfate, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Cost-Effectiveness Analysis
-
Starting Material Cost: 2-Hydroxy-5-chloropyridine is generally an inexpensive and readily available starting material. The average import price is around $118.25 per kg.
-
Reagent Cost: The cost of this pathway is significantly influenced by the choice of methylating agent. Dimethyl sulfate is a cost-effective option (around ₹40-70 per kg), while methyl iodide is considerably more expensive. The choice of base also impacts the overall cost.
-
Yield: High yields (often >90%) can be achieved with this method, making it an attractive option from a conversion efficiency standpoint.
-
Process Considerations: The primary drawback is the hazardous nature of the methylating agents. Dimethyl sulfate is highly toxic and carcinogenic, requiring stringent safety precautions. The reaction may also require an inert atmosphere, adding to the operational complexity.
Pathway 3: Nucleophilic Substitution of 5-Chloro-2-nitropyridine
This less common route involves the displacement of the nitro group from 5-chloro-2-nitropyridine with a methoxide source. This reaction is a type of nucleophilic aromatic substitution where the nitro group acts as a good leaving group, activated by the electron-withdrawing nature of the pyridine ring.
The Chemistry Behind the Choice
The strong electron-withdrawing nitro group at the 2-position makes the carbon atom susceptible to nucleophilic attack by methoxide. Following the formation of a Meisenheimer complex, the nitro group is expelled, leading to the formation of the desired product.
Caption: Pathway 3: Nucleophilic Substitution of a Nitro Group.
Experimental Protocol
A solution of 5-chloro-2-nitropyridine in methanol is treated with sodium methoxide. The reaction is typically carried out at an elevated temperature to facilitate the displacement of the nitro group. The reaction progress is monitored by a suitable analytical technique. After completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by distillation or chromatography.
Detailed Steps:
-
Dissolve 5-chloro-2-nitropyridine (1 equiv.) in methanol.
-
Add sodium methoxide (1.2-1.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-methoxy-5-nitropyridine.
-
The nitro group can then be reduced to an amino group if desired for further derivatization, but for the target molecule, the reaction stops here.
Cost-Effectiveness Analysis
-
Starting Material Cost: 5-Chloro-2-nitropyridine can be a more expensive starting material compared to the other two options.
-
Reagent Cost: As with Pathway 1, this route utilizes the inexpensive sodium methoxide.
-
Yield: The yield of this reaction can be variable and may be lower than the other two pathways, which would negatively impact the overall cost-effectiveness. The synthesis of the starting material itself, often from 2-amino-5-chloropyridine, adds extra steps and potential yield losses.
-
Process Considerations: The handling of nitro compounds requires specific safety measures due to their potential instability and toxicity. The multi-step nature of preparing the starting material adds to the overall complexity and cost.
Conclusion and Recommendation
Each synthetic pathway to this compound presents a unique set of advantages and disadvantages.
-
Pathway 1 (from 2,5-Dichloropyridine) is arguably the most cost-effective for large-scale production due to its high atom economy, directness, and high yields. The moderate cost of the starting material is offset by the simplicity of the process.
-
Pathway 2 (from 2-Hydroxy-5-chloropyridine) is an excellent choice for laboratory-scale synthesis, particularly when the starting material is readily available and cost-effective. However, the use of hazardous methylating agents necessitates stringent safety protocols, which may increase the operational cost.
-
Pathway 3 (from 5-Chloro-2-nitropyridine) is generally the least favorable option from a cost-effectiveness standpoint due to the higher cost of the starting material and the multi-step nature of its preparation. However, it may be a viable option if 5-chloro-2-nitropyridine is a readily available intermediate from other synthetic endeavors.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and safety infrastructure. This guide provides the foundational knowledge to make a well-informed and strategic decision.
References
-
Nucleophilic Aromatic Substitution. (2022, September 24). In Chemistry LibreTexts. Retrieved from [Link]
-
Williamson Ether Synthesis. (2014, October 24). In Master Organic Chemistry. Retrieved from [Link]
- Various chemical supplier websites for cost inform
- Patent literature for specific reaction conditions and yields (e.g.
A Senior Application Scientist's Guide to Benchmarking 5-Chloro-2-methoxypyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and economic viability of a synthetic route. Substituted pyridines, in particular, are a cornerstone of many biologically active molecules.[1] This guide provides an in-depth technical comparison of the performance of 5-Chloro-2-methoxypyridine and its closely related analogues as key intermediates in palladium-catalyzed cross-coupling reactions, a fundamental transformation in contemporary organic synthesis. By examining the interplay of electronic effects and halogen reactivity, we will provide a framework for rational intermediate selection, supported by representative experimental data and detailed protocols.
The Critical Role of Halogen Substitution in Reactivity
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals.[2] The reactivity of the halopyridine intermediate in the rate-determining oxidative addition step of the catalytic cycle is a critical determinant of the overall reaction efficiency. This reactivity is primarily governed by the carbon-halogen (C-X) bond strength, which follows the general trend: C-I > C-Br > C-Cl.[3][4]
This fundamental principle dictates that, under identical conditions, a bromo-substituted pyridine will typically exhibit higher reactivity and require less forcing conditions (e.g., lower temperatures, shorter reaction times, lower catalyst loadings) than its chloro-substituted counterpart.
Performance Benchmark: this compound vs. Alternative Intermediates in Suzuki-Miyaura Coupling
To provide a quantitative comparison, the following table summarizes representative data for the Suzuki-Miyaura coupling of 2,5-substituted halopyridines with phenylboronic acid. While a direct head-to-head comparison of all isomers under identical conditions is not available in a single study, the data presented is collated from studies on closely related substrates to illustrate the expected performance trends.
| Intermediate | Halogen at C5 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [5] |
| 5-Bromo-2-methoxypyridine (analog) | Br | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [5] |
| 2-Chloro-5-methoxypyridine (isomer) | - | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 120 | 10 | 53 | [6] |
| 2-Bromo-5-methoxypyridine (isomer) | - | Pd(PPh₃)₄ | Na₂CO₃ | ACN/H₂O | 90 | 0.5 | High | [6] |
Analysis of Performance:
The data, though from different sources, aligns with theoretical principles. The bromo-substituted pyridines generally afford good to high yields under less demanding conditions compared to their chloro-analogues. For instance, the Suzuki coupling of bromopyridines can often be achieved with standard catalysts like Pd(PPh₃)₄, whereas the less reactive chloropyridines may necessitate more sophisticated and electron-rich phosphine ligands, such as SPhos or XPhos, to facilitate the challenging oxidative addition step.[7]
The positional isomerism also plays a role in reactivity, although the effect is often less pronounced than the difference in halogen. The electronic environment of the C-X bond, influenced by the methoxy group and the nitrogen atom of the pyridine ring, can subtly modulate the reactivity.
Causality Behind Experimental Choices
The selection of the catalyst system is a critical decision in optimizing the cross-coupling of halopyridines. For the more reactive bromopyridines, a standard palladium(0) source like Pd(PPh₃)₄ is often sufficient to achieve high conversion. However, for the less reactive and more cost-effective chloropyridines, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial. These ligands stabilize the palladium(0) active species and facilitate the oxidative addition to the stronger C-Cl bond.[7]
The choice of base is also critical for activating the boronic acid to facilitate transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed and generally provide high yields.[8] The selection of solvent is dictated by the solubility of the reactants and the required reaction temperature. Aprotic polar solvents like 1,4-dioxane and toluene are frequently used.[7]
Experimental Protocols
The following is a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of this compound and its alternatives.
Objective: To compare the yield of 2-methoxy-5-phenylpyridine starting from this compound and a bromo-analogue.
Materials:
-
5-Halo-2-methoxypyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halo-2-methoxypyridine, phenylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-methoxy-5-phenylpyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Validation: The progress of the reaction should be monitored to determine the reaction time required for complete consumption of the starting material. The purity of the final product should be assessed by analytical techniques to ensure the efficiency of the purification method.
Visualizing the Workflow and Catalytic Cycle
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The selection of a halopyridine intermediate for cross-coupling reactions is a balance of reactivity, cost, and availability. While 5-bromo-2-methoxypyridine and other bromo-pyridines offer higher reactivity, the economic advantages of using this compound are significant, particularly in large-scale synthesis. The continuous development of highly active palladium catalysts and robust reaction protocols is narrowing the performance gap, making chloro-pyridines increasingly attractive substrates.
This guide provides a framework for researchers to make informed decisions when selecting pyridine-based intermediates. By understanding the fundamental principles of reactivity and the nuances of catalyst selection, synthetic chemists can design more efficient and economical routes to valuable pharmaceutical and agrochemical targets.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Organic Reactions. (n.d.). Suzuki Reaction. Organic Chemistry Portal. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Hussain, I., & Ahmed, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Kozłowski, J., Senczyna, B., & Drabowicz, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2356-2367. [Link]
-
ResearchGate. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Global Info Research. (2024). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
-
ResearchGate. (2019). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Royal Society of Chemistry. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
-
Beilstein Journals. (2018). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-methoxypyridine
Executive Safety Summary: The "Stop & Check" Protocol
Author's Note: As a Senior Application Scientist, I often see researchers underestimate substituted pyridines. While 5-Chloro-2-methoxypyridine (5-CMP) appears stable, its hazard profile combines flammability (Flash Point: ~53°C) with severe ocular toxicity (H318). Standard safety glasses are insufficient for handling this compound.
Immediate Hazard Profile:
-
Critical Risk: Serious Eye Damage (Category 1). Irreversible corneal damage is possible upon direct contact.
-
Physical State: Typically a liquid or low-melting solid. Handle as a Flammable Liquid (Category 3) .[1]
-
Inhalation: Respiratory tract irritant (STOT SE 3).[2][3][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.[5]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety barrier. Do not deviate from these standards without a documented risk assessment.
| Protection Zone | Core Requirement | Technical Justification & Specifications |
| Ocular | Chemical Splash Goggles | Why: H318 classification implies risk of irreversible damage. Safety glasses allow vapors/liquids to bypass the lens.Spec: ANSI Z87.1+ compliant, indirect venting (fog-free).Add-on: Face shield required if handling volumes >100 mL. |
| Dermal (Hand) | Double Nitrile Gloves | Why: Halogenated heterocycles can permeate thin nitrile. Double gloving creates a breakthrough buffer.Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Dark color).Protocol: Immediate removal upon splash. |
| Respiratory | Engineering Controls (Primary) | Why: BP is ~182°C, but vapor pressure at RT can cause irritation.Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: Half-face respirator with Organic Vapor (OV) cartridges if hood work is impossible (e.g., spill cleanup). |
| Body | Flame-Resistant Lab Coat | Why: Flash point is 53°C (127°F). Standard polyester-blend coats can melt into skin during a fire.Spec: Nomex® or 100% Cotton (treated). Snap closures for rapid removal. |
PPE Selection Logic Flow
Figure 1: Decision logic for selecting appropriate PPE based on operational volume and engineering controls.
Operational Handling Protocol
This workflow ensures containment from storage to reaction.
Phase 1: Preparation & Transport
-
Inspect Container: Ensure the cap is intact. 5-CMP is sensitive to moisture; check for crystallization or pressure buildup.
-
Transport: Never carry the bottle by hand. Use a secondary containment bucket (polyethylene) to transport from the flammables cabinet to the fume hood.
-
Environment: Verify fume hood flow (magnehelic gauge or ribbon test). Clear the hood of incompatible chemicals (oxidizers).[3]
Phase 2: Dispensing & Weighing
-
Technique: Do not pour directly from a large drum/bottle if possible. Use a pipette or syringe for liquids to minimize vapor generation.
-
Static Control: Because 5-CMP is a flammable liquid (Cat 3), ground all metal containers. If using glass, ensure no open flames or spark sources (hot plates) are active nearby.
-
Weighing: If the balance is outside the hood, tare a vial inside the hood, add the chemical, cap it tightly, and then transfer to the balance. Never weigh open containers of 5-CMP on an open bench.
Phase 3: Reaction Setup
-
Inert Atmosphere: 5-CMP reactions (e.g., nucleophilic substitutions) often require dry conditions. Purge reaction vessels with Nitrogen or Argon before addition.
-
Addition: Add 5-CMP slowly to the reaction mixture to monitor exotherms.
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow ensuring containment and safety.
Decontamination & Spill Response
Trigger: Any release of >5 mL outside primary containment.
-
Evacuate & Ventilate: Alert nearby personnel. If outside the hood, evacuate the immediate area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves if handling bulk liquid, or double-layer nitrile for small wipes. Wear a respirator (OV cartridges) if vapors are detectable.
-
Containment:
-
Small Spill (<50 mL): Absorb with vermiculite or specific organic spill pads. Do not use paper towels (flammability risk).
-
Large Spill: Dike the area with absorbent socks.
-
-
Decontamination:
-
Disposal: Collect all absorbent material into a sealed bag, label as "Hazardous Waste: Flammable/Toxic (this compound)," and place in the solid waste drum.
Waste Disposal & Logistics
Proper disposal is critical due to the halogen content (Chlorine) and flammability.
| Waste Category | Classification | Disposal Path |
| Liquid Waste | Halogenated Organic Solvent | Do NOT mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) if your facility separates them. High disposal cost applies.[8] |
| Solid Waste | Hazardous Debris | Contaminated gloves, pipette tips, and weighing boats must go into the Solid Hazardous Waste bin. Never trash. |
| Empty Containers | Triple Rinse | Rinse bottle 3x with a compatible solvent (e.g., Acetone). Collect rinsate in Halogenated Waste. Deface label and recycle glass only after rinsing. |
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from (Note: Link directs to search/product page where SDS is generated).
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .
-
Fisher Scientific. this compound 97% Safety Data Sheet. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.se [fishersci.se]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
